Product packaging for 1,1,2,2-Tetrabromopropane(Cat. No.:CAS No. 34570-59-7)

1,1,2,2-Tetrabromopropane

Cat. No.: B14694852
CAS No.: 34570-59-7
M. Wt: 359.68 g/mol
InChI Key: JXKZURFTWZXOOD-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrabromopropane (CAS 34570-59-7) is a fully brominated, dense organobromine compound with the molecular formula C3H4Br4 and a molar mass of 359.68 g/mol. This chemical serves as a valuable reagent in specialized research and industrial processes, prized for its high bromine content and significant density. Its primary research applications leverage its physical and reactive properties. As a high-density liquid (approximately 2.97 g/cm³), it is effectively employed in gravity separation techniques for mineralogical studies, where denser ores sink and lighter gangue materials float. In synthetic chemistry, this compound is utilized in bromination reactions; for instance, the bromination of propyne can yield this compound. Researchers also use this compound to study the reactivity and transformation pathways of organobromine compounds. Thermodynamic property data for this compound, including phase boundaries and density as a function of temperature, are available through critically evaluated sources like NIST Web Thermo Tables. Handling Note: While a specific safety data sheet for this compound was not identified, structurally similar brominated compounds such as 1,1,2,2-tetrabromoethane can be hazardous, causing serious eye irritation and being fatal if inhaled. Always consult relevant safety resources and implement appropriate personal protective equipment (PPE) before use. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use, nor for household application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4Br4 B14694852 1,1,2,2-Tetrabromopropane CAS No. 34570-59-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34570-59-7

Molecular Formula

C3H4Br4

Molecular Weight

359.68 g/mol

IUPAC Name

1,1,2,2-tetrabromopropane

InChI

InChI=1S/C3H4Br4/c1-3(6,7)2(4)5/h2H,1H3

InChI Key

JXKZURFTWZXOOD-UHFFFAOYSA-N

Canonical SMILES

CC(C(Br)Br)(Br)Br

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 1,1,2,2-Tetrabromopropane

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 34570-59-7

This technical guide provides a comprehensive overview of 1,1,2,2-tetrabromopropane, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a halogenated hydrocarbon with the molecular formula C₃H₄Br₄.[1] It is a dense liquid at room temperature. While some physical properties have been experimentally determined, others are estimations. A summary of its key physicochemical data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 34570-59-7[1]
Molecular Formula C₃H₄Br₄[1]
Molecular Weight 359.68 g/mol [1]
Melting Point 10.7 °C (estimate)LookChem
Boiling Point 245.82 °C (rough estimate)LookChem
Density 2.7262 g/cm³ (rough estimate)LookChem
Refractive Index 1.6166LookChem

Synthesis and Reactions

The primary documented method for the synthesis of this compound is through the bromination of propyne (B1212725).[2][3][4] Additionally, it is known to undergo dehalogenation reactions.

Experimental Protocols

2.1.1. Synthesis of this compound via Bromination of Propyne

This electrophilic addition reaction involves the treatment of propyne with an excess of bromine.[2][5] The reaction typically proceeds in an inert solvent, such as carbon tetrachloride.[2]

  • Reaction: CH₃C≡CH + 2Br₂ → CH₃CBr₂CHBr₂

  • Reagents: Propyne, Bromine (excess), Carbon Tetrachloride (solvent).

  • Procedure Outline:

    • Propyne is dissolved in carbon tetrachloride in a reaction vessel equipped with a dropping funnel and a stirrer.

    • A solution of bromine in carbon tetrachloride is added dropwise to the propyne solution. The reaction is typically exothermic and may require cooling to control the temperature.

    • The reaction mixture is stirred until the characteristic color of bromine disappears, indicating the completion of the reaction.

    • The solvent is removed under reduced pressure to yield crude this compound.

    • Purification can be achieved through distillation under reduced pressure.

2.1.2. Dehalogenation of this compound with Zinc Powder

This compound can be dehalogenated to form propyne when heated with zinc powder in an alcohol solvent.[6][7][8]

  • Reaction: CH₃CBr₂CHBr₂ + 2Zn → CH₃C≡CH + 2ZnBr₂

  • Reagents: this compound, Zinc powder, Alcohol (e.g., ethanol).

  • Procedure Outline:

    • This compound is dissolved in an alcoholic solvent in a round-bottom flask.

    • Zinc powder is added to the solution.

    • The mixture is heated under reflux.

    • The progress of the reaction can be monitored by observing the consumption of the starting material.

    • The resulting propyne gas can be collected or used in subsequent reactions. The remaining solution will contain zinc bromide.

Biological Activity and Signaling Pathways

Extensive searches of available scientific literature and databases did not yield any specific information on the biological activity, signaling pathways, or metabolic fate of this compound. Studies on related compounds, such as 1-bromopropane (B46711), have indicated potential for neurotoxicity and effects on cognitive function in rats.[9] However, these findings cannot be directly extrapolated to this compound due to differences in chemical structure and reactivity.

The lack of data on the biological interactions of this compound presents a significant knowledge gap. Therefore, it is not possible to provide diagrams of signaling pathways or detailed discussions on its effects in biological systems at this time.

Logical Relationships in Synthesis and Reactions

The chemical transformations involving this compound can be visualized as a cyclical process where it is synthesized from an alkyne and can be reverted to an alkyne.

Synthesis_and_Reaction_Workflow Propyne Propyne (CH₃C≡CH) Tetrabromopropane This compound (CH₃CBr₂CHBr₂) Propyne->Tetrabromopropane + 2Br₂ (Bromination) Tetrabromopropane->Propyne + 2Zn (Dehalogenation)

Caption: Synthesis and dehalogenation of this compound.

This workflow illustrates the synthetic route from propyne and the subsequent dehalogenation reaction back to propyne, highlighting the key reagents for each transformation.

Conclusion

This compound is a well-defined chemical entity with a known CAS number and established methods for its synthesis and chemical conversion. However, there is a notable absence of information regarding its biological effects, toxicity, and metabolic pathways in the current body of scientific literature. This lack of data is a critical consideration for researchers and professionals in drug development and underscores the need for further investigation into the pharmacological and toxicological profile of this compound before any potential applications can be considered.

References

1,1,2,2-Tetrabromopropane physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 1,1,2,2-Tetrabromopropane

This technical guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document collates available quantitative data, details relevant experimental protocols for property determination, and includes a visualization of the logical relationship for purity assessment.

Core Physical Properties

This compound is a halogenated hydrocarbon.[1] Its physical characteristics are crucial for its application in various chemical syntheses and as a dense medium. It is described as a dense, colorless to pale liquid.[1]

Data Presentation

The quantitative physical properties of this compound are summarized in the table below. It is important to note that while some values are experimentally determined, others are estimates and should be regarded as such.

Physical PropertyValueSource
Molecular Formula C₃H₄Br₄[1]
Molecular Weight 359.68 g/mol [1]
Melting Point 10.7 °C (estimate)
Boiling Point 229 °C[2]
245.82 °C (rough estimate)
Density 2.7262 g/cm³ (rough estimate)
Refractive Index 1.6166
Solubility in Water Slightly soluble
Solubility in Organic Solvents Miscible with alcohol, ether, chloroform

Note: Conflicting or estimated values are presented to reflect the available data. For definitive, critically evaluated thermophysical and thermochemical data, accessing resources such as the NIST/TRC Web Thermo Tables is recommended, which may require a subscription.[3]

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[4] Pure crystalline solids typically exhibit a sharp melting point, while impurities will lower and broaden the melting range.[4]

Methodology: Capillary Method

  • Sample Preparation: A small amount of the solid sample is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of about 2-3 mm.[5]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with a high-boiling oil or a metal block heating apparatus).[4]

  • Heating: The heating bath is heated gradually, and the temperature is monitored. The rate of heating should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[5]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has liquefied is recorded as the end of the melting range.[4]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6]

Methodology: Distillation Method

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.[7]

  • Procedure: The liquid sample (a few milliliters) and a boiling chip are placed in the distilling flask. The flask is heated to bring the liquid to a boil.[7]

  • Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser. The temperature will stabilize at the boiling point of the liquid. This stable temperature is recorded as the boiling point.[8] It is also important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[6]

Density Determination

Density is the mass per unit volume of a substance.

Methodology: Pycnometer Method

  • Measurement of Pycnometer Mass: A pycnometer, a small glass flask of a known volume, is thoroughly cleaned, dried, and weighed accurately.

  • Measurement with Sample: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The filled pycnometer is then weighed again.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer. The temperature at which the measurement is made should be recorded as density is temperature-dependent.

Refractive Index Determination

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Methodology: Abbe Refractometer

  • Calibration: The refractometer is calibrated using a standard sample with a known refractive index, such as distilled water.

  • Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Visualization

The following diagram illustrates the logical workflow for assessing the purity of a crystalline solid compound based on its melting point.

G Figure 1. Logic Diagram for Purity Assessment via Melting Point cluster_0 Purity Assessment cluster_1 Conclusion A Crystalline Solid Sample B Determine Melting Point Range A->B Experimental Measurement C Compare with Literature Value B->C Data Analysis D Sharp melting range close to literature value C->D Match E Broad melting range below literature value C->E Mismatch F Pure Compound D->F G Impure Compound E->G

Caption: Purity assessment workflow using melting point determination.

References

An In-depth Technical Guide to 1,1,2,2-Tetrabromopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and predicted spectroscopic data of 1,1,2,2-tetrabromopropane. Due to the limited availability of experimental data in peer-reviewed literature, this document combines established chemical principles with computational predictions to serve as a valuable resource for researchers. It includes a detailed, generalized protocol for its synthesis via the bromination of propyne (B1212725), a summary of its known chemical reactions, and a thorough analysis of its predicted spectroscopic characteristics. All quantitative data are presented in structured tables, and key chemical pathways are visualized using Graphviz diagrams.

Chemical Structure and Identification

This compound is a halogenated propane (B168953) derivative with the chemical formula C₃H₄Br₄.[1] The structure consists of a three-carbon propane backbone where four bromine atoms are attached to the first and second carbon atoms.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 34570-59-7[1][2]
Molecular Formula C₃H₄Br₄[1][2]
Molecular Weight 359.68 g/mol
Canonical SMILES CC(C(Br)Br)(Br)Br[2]
InChI InChI=1S/C3H4Br4/c1-3(6,7)2(4)5/h2H,1H3[1]
InChIKey JXKZURFTWZXOOD-UHFFFAOYSA-N[1]

Physicochemical Properties

The following table summarizes the known and estimated physical and chemical properties of this compound. It is characterized as a dense, colorless to pale liquid with high chemical stability.

PropertyValueReference
Boiling Point 245.82°C (rough estimate)[2]
Melting Point 10.7°C (estimate)[2]
Density 2.7262 g/cm³ (rough estimate)[2]
Refractive Index 1.6166[2]
LogP 3.60830[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 0[2]
Rotatable Bond Count 1[2]
Exact Mass 359.70055[2]

Synthesis and Reactions

Synthesis of this compound from Propyne

The primary method for synthesizing this compound is the electrophilic addition of bromine (Br₂) to propyne (CH₃C≡CH). This reaction proceeds in a two-step mechanism. The first addition of one equivalent of bromine to the alkyne forms the intermediate, 1,2-dibromopropene. A second equivalent of bromine then adds across the double bond to yield the final product, this compound. One source notes a yield of approximately 27% for this reaction, though the specific conditions were not detailed.

Synthesis_of_1_1_2_2_Tetrabromopropane Propyne Propyne (CH₃C≡CH) Dibromopropene 1,2-Dibromopropene (CH₃CBr=CHBr) Propyne->Dibromopropene + Br₂ Tetrabromopropane This compound (CH₃CBr₂CHBr₂) Dibromopropene->Tetrabromopropane + Br₂

Caption: Synthesis of this compound from Propyne.

3.1.1. Detailed Experimental Protocol (Generalized)

Materials:

  • Propyne (gas or condensed liquid)

  • Bromine (liquid)

  • Inert solvent (e.g., carbon tetrachloride or dichloromethane)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve propyne in an inert solvent and cool the mixture in an ice bath.

  • Slowly add a stoichiometric amount (2 equivalents) of bromine, dissolved in the same inert solvent, to the cooled propyne solution via the dropping funnel with continuous stirring. The reaction is exothermic and the temperature should be maintained close to 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

  • The reaction mixture can then be washed with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure.

Reaction of this compound with Zinc Powder

This compound can undergo dehalogenation when heated with zinc powder in an alcohol solvent to yield propyne. This reaction is essentially the reverse of its synthesis.

Dehalogenation_of_1_1_2_2_Tetrabromopropane Tetrabromopropane This compound Propyne Propyne Tetrabromopropane->Propyne  + Zn, Alcohol, Heat  

Caption: Dehalogenation of this compound.

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show two signals:

  • A singlet for the methyl (CH₃) protons.

  • A singlet for the methine (CH) proton.

The integration ratio of these signals would be 3:1, respectively. The chemical shifts would be influenced by the electronegative bromine atoms.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
CH₃~2.5 - 3.0Singlet3H
CH~5.5 - 6.0Singlet1H
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to display three distinct signals corresponding to the three carbon atoms in different chemical environments.

CarbonPredicted Chemical Shift (ppm)
CH₃~30 - 40
CBr₂~70 - 80
CHBr₂~50 - 60
Predicted IR Spectrum

The infrared spectrum would likely show characteristic absorptions for C-H and C-Br bonds.

BondVibrational ModePredicted Wavenumber (cm⁻¹)
C-HStretching (sp³ CH)2950 - 3000
C-HBending (CH₃)~1380 and ~1450
C-BrStretching500 - 650
Mass Spectrometry Fragmentation Pattern

In a mass spectrum, this compound would exhibit a characteristic isotopic pattern for its molecular ion peak due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The fragmentation would likely involve the loss of bromine atoms and cleavage of the carbon-carbon bonds.

Generalized Experimental Protocols for Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Acquire the spectra on a standard NMR spectrometer. For ¹H NMR, a typical acquisition would involve a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (0-220 ppm) and a longer relaxation delay (2-5 seconds) would be necessary, along with proton decoupling.

IR Spectroscopy:

  • Sample Preparation: As this compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum using a standard FTIR spectrometer over a range of 4000-400 cm⁻¹. A background spectrum should be recorded first.

Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a gas chromatograph.

  • Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and key fragments.

Applications

This compound is primarily used as a laboratory reagent and in studies of organobromine reactivity. Its high density also makes it potentially useful in density-based research applications.

Conclusion

This technical guide has summarized the available and predicted information on the chemical structure, properties, synthesis, and spectroscopic characteristics of this compound. While there is a clear need for further experimental research to validate the predicted data and to develop a detailed, optimized synthesis protocol, this guide provides a solid foundation for researchers working with this compound. The provided generalized experimental procedures offer a starting point for the characterization of this and similar halogenated alkanes.

References

An In-depth Technical Guide to 1,1,2,2-Tetrabromopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of 1,1,2,2-tetrabromopropane. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed information on this compound.

Physicochemical Properties of this compound

This compound is a dense, colorless to pale liquid organobromine compound. It is characterized by its high bromine content and chemical stability. The key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 359.68 g/mol [1][2]
Molecular Formula C₃H₄Br₄[1][3][4]
CAS Number 34570-59-7[1][3][4]
Density 2.7262 g/cm³ (estimate)[3]
Boiling Point 229 °C[2]
Melting Point 10.7 °C (estimate)[3]
Refractive Index 1.6166[3]
Exact Mass 359.70055[3]

Experimental Protocols

Synthesis of this compound via Bromination of Propyne (B1212725)

This compound can be synthesized through the bromination of propyne.[5][6] This reaction involves the addition of excess bromine to propyne, typically in the presence of a solvent like carbon tetrachloride.[5] The reaction proceeds through an intermediate, 1,2-dibromopropene, which subsequently reacts with additional bromine to yield the final product.[5] A reported yield for this reaction is approximately 27%.[6]

Materials:

  • Propyne (gas)

  • Bromine (liquid)

  • Carbon tetrachloride (solvent)

  • Reaction flask equipped with a gas inlet, dropping funnel, and reflux condenser

  • Ice bath

  • Separatory funnel

  • Sodium thiosulfate (B1220275) solution (for quenching excess bromine)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Distillation apparatus

Procedure:

  • Set up the reaction flask in an ice bath to control the reaction temperature.

  • Dissolve a known quantity of bromine in carbon tetrachloride and place it in the dropping funnel.

  • Bubble propyne gas through the carbon tetrachloride in the reaction flask.

  • Add the bromine solution dropwise to the reaction mixture while continuously bubbling propyne.

  • After the addition is complete, allow the mixture to stir at room temperature.

  • Quench any unreacted bromine by washing the reaction mixture with a sodium thiosulfate solution in a separatory funnel.

  • Separate the organic layer, wash it with water, and dry it over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the resulting this compound by vacuum distillation.

Quantitative Analysis by Gas Chromatography (GC)

While specific analytical methods for this compound are not extensively documented, established methods for other brominated hydrocarbons can be adapted for its quantification.[7][8] Gas chromatography with an electron capture detector (GC-ECD) is a suitable technique due to its high sensitivity to halogenated compounds.[7]

Instrumentation and Reagents:

  • Gas chromatograph with an electron capture detector (GC-ECD)

  • Capillary column suitable for halogenated compounds (e.g., DB-5)

  • High-purity nitrogen or argon-methane as carrier and makeup gas

  • This compound standard of known purity

  • Suitable solvent for sample and standard preparation (e.g., hexane)

Procedure:

  • Standard Preparation: Prepare a series of calibration standards by dissolving known amounts of this compound in the chosen solvent.

  • Sample Preparation: Dilute the sample containing this compound in the same solvent to a concentration that falls within the calibration range.

  • GC Analysis:

    • Set the GC operating conditions (e.g., injector temperature, oven temperature program, detector temperature, and gas flow rates).

    • Inject a fixed volume of each standard and the sample into the GC.

    • Record the chromatograms and the peak areas for this compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

The following diagrams illustrate the synthesis and analytical workflows for this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Propyne Propyne (C₃H₄) ReactionVessel Reaction at 0-25°C Propyne->ReactionVessel Bromine Bromine (Br₂) Bromine->ReactionVessel Solvent CCl₄ (Solvent) Solvent->ReactionVessel Quenching Quench with Na₂S₂O₃ ReactionVessel->Quenching Crude Product Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry with MgSO₄ Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product This compound Distillation->Product Purified Product

Caption: Synthesis workflow for this compound.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-ECD Analysis cluster_data Data Processing Sample Obtain Sample Dilution Dilute Sample & Standards in Solvent Sample->Dilution Standard Prepare Calibration Standards Standard->Dilution Injection Inject into GC-ECD Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Electron Capture Detection Separation->Detection Integration Peak Integration Detection->Integration Chromatogram Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification Result Concentration of This compound Quantification->Result

Caption: Analytical workflow for this compound.

References

Synthesis of 1,1,2,2-Tetrabromopropane from Propyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive overview of the synthesis of 1,1,2,2-tetrabromopropane from propyne (B1212725). The core of this transformation is the electrophilic addition of bromine across the carbon-carbon triple bond of propyne. This document details the reaction mechanism, presents a generalized experimental protocol, and tabulates key quantitative data. Visual diagrams generated using Graphviz are included to illustrate the reaction pathway and a typical experimental workflow, adhering to specified formatting for clarity and accessibility.

Introduction

The synthesis of halogenated alkanes is a fundamental process in organic chemistry, providing critical precursors for a wide range of applications, including pharmaceuticals, agrochemicals, and material science. This compound is synthesized from propyne (CH₃C≡CH) through the addition of excess bromine (Br₂).[1][2] The reaction proceeds in two main steps: the initial addition of one mole of bromine to form 1,2-dibromopropene, followed by the addition of a second mole of bromine to yield the final saturated product, this compound.[1][2]

Reaction Mechanism

The bromination of an alkyne, such as propyne, is a classic example of an electrophilic addition reaction.[1] The process can be described in two sequential stages:

  • Formation of the Dibromoalkene Intermediate: The electron-rich pi bond of the propyne triple bond acts as a nucleophile, attacking a bromine molecule. This induces a dipole in the Br-Br bond, leading to the formation of a cyclic bromonium ion intermediate. A bromide ion then attacks this intermediate to form the vicinal dibromoalkene, 1,2-dibromopropene.[1][3]

  • Formation of the Tetrabromoalkane: The remaining double bond in 1,2-dibromopropene reacts with a second equivalent of bromine through a similar electrophilic addition mechanism.[1] This second addition results in the formation of the stable, saturated this compound.[1]

The overall reaction is as follows: CH₃C≡CH + 2 Br₂ → CH₃CBr₂CHBr₂

Data Presentation

Quantitative data for the key compounds involved in this synthesis are summarized below for easy reference and comparison.

Table 1: Physical and Chemical Properties of Reactants and Product

PropertyPropyne (C₃H₄)Bromine (Br₂)This compound (C₃H₄Br₄)
Molar Mass 40.06 g/mol 159.808 g/mol 359.68 g/mol [4][5]
Boiling Point -23.2 °C58.8 °C~229-246 °C (estimates vary)[6][7]
Density 0.671 g/L (gas)3.1028 g/cm³~2.726 g/cm³ (estimate)[6]
Appearance Colorless gasRed-brown liquidColorless to pale yellow liquid
CAS Number 74-99-77726-95-634570-59-7[4][5]

Table 2: Reported Reaction Data

ParameterValue / ConditionSource
Solvent Carbon Tetrachloride (CCl₄)[2]
Yield 27% (Reported in one study)[8]
Stoichiometry 1 mole Propyne to 2 moles Bromine[9]

Experimental Protocol

The following is a generalized experimental procedure based on established principles of alkyne halogenation. Specific laboratory conditions, particularly temperature and reaction time, may require optimization.

Materials:

  • Propyne (gas or condensed)

  • Liquid Bromine (Br₂)

  • Inert solvent (e.g., Carbon Tetrachloride, CCl₄, or Dichloromethane, CH₂Cl₂)

  • 5% Sodium thiosulfate (B1220275) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Reaction flask (three-necked)

  • Dropping funnel

  • Condenser (with drying tube)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Setup: Assemble a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser. Ensure all glassware is dry. The reaction should be conducted in a well-ventilated fume hood due to the hazardous nature of bromine and propyne.

  • Reagent Preparation: Dissolve the propyne in a suitable volume of cold, inert solvent (e.g., CCl₄) in the reaction flask, which is cooled in an ice bath. In the dropping funnel, prepare a solution of two molar equivalents of bromine in the same inert solvent.

  • Reaction: Slowly add the bromine solution dropwise to the stirred propyne solution. The rate of addition should be controlled to maintain a low reaction temperature and prevent a rapid, exothermic reaction. The characteristic red-brown color of bromine should fade as it reacts.[3][10] The addition is complete when a faint bromine color persists.

  • Quenching: After the addition is complete, allow the mixture to stir for a designated period to ensure the reaction goes to completion. Any excess bromine can be quenched by washing the reaction mixture with a 5% sodium thiosulfate solution until the organic layer is colorless.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water and then with brine.

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent like magnesium sulfate. Filter off the drying agent.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude this compound can be purified by vacuum distillation.

Mandatory Visualizations

The following diagrams were created using the Graphviz DOT language to illustrate the synthesis pathway and experimental workflow.

G Propyne Propyne (CH₃C≡CH) Reagent1 + Br₂ Propyne->Reagent1 Intermediate 1,2-Dibromopropene (CH₃CBr=CHBr) Reagent2 + Br₂ Intermediate->Reagent2 Product This compound (CH₃CBr₂CHBr₂) Reagent1->Intermediate Reagent2->Product

Caption: Reaction pathway for the synthesis of this compound.

G A Setup Dry Glassware (Flask, Condenser, Funnel) B Dissolve Propyne in Inert Solvent (0°C) A->B C Slow, Dropwise Addition of Br₂ Solution B->C D Reaction Monitoring (Color Disappearance) C->D E Quench Excess Br₂ (Na₂S₂O₃ wash) D->E F Work-up (Separate & Wash Organic Layer) E->F G Dry Organic Layer (e.g., MgSO₄) F->G H Solvent Removal (Rotary Evaporation) G->H I Purification (Vacuum Distillation) H->I J Final Product This compound I->J

Caption: General experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 1,1,2,2-Tetrabromopropane

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 1,1,2,2-tetrabromopropane CAS Number: 34570-59-7 Molecular Formula: C₃H₄Br₄

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. The document details the compound's chemical and physical properties, synthesis and reactivity, and key experimental protocols.

Chemical and Physical Properties

This compound is a dense, colorless to pale liquid classified as a halogenated alkane.[1][2] Its high bromine content and chemical stability make it a subject of interest in specialized laboratory applications.[1] It belongs to the class of organobromines, which are noted for their high density and non-flammability.[1]

Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
IUPAC Name This compound[2][3][4]
Molecular Formula C₃H₄Br₄[1][3][5]
Molecular Weight 359.68 g/mol [1][2][3]
CAS Number 34570-59-7[2][3][4]
Appearance Dense, colorless to pale liquid[1]
Boiling Point 229 - 245.82 °C (estimate)[5][6]
Melting Point 10.7 °C (estimate)[5]
Density 2.7262 g/cm³ (estimate)[5]
Refractive Index 1.6166[5]
Canonical SMILES CC(C(Br)Br)(Br)Br[2][3]
InChI Key JXKZURFTWZXOOD-UHFFFAOYSA-N[3][4]

Synthesis and Reactivity

While not produced on a large commercial scale, this compound has niche applications as a laboratory reagent and is utilized in studies of organobromine reactivity.[1]

Synthesis from Propyne (B1212725)

The primary method for synthesizing this compound is the bromination of propyne.[1][2] The reaction proceeds through an electrophilic addition mechanism. Excess bromine is added to propyne, typically in an inert solvent, which first yields the intermediate 1,2-dibromopropene.[7] Further reaction with bromine leads to the saturation of the double bond, forming the final this compound product.[7] Reported yields for this reaction are approximately 27%.[1][8]

Synthesis_Workflow Propyne Propyne (C₃H₄) Intermediate 1,2-Dibromopropene (C₃H₄Br₂) Propyne->Intermediate Step 1 dummy1 Product This compound (C₃H₄Br₄) Intermediate->Product Step 2 dummy2 Reagent1 + Br₂ (in CCl₄) Reagent2 + Br₂ (Excess)

Synthesis of this compound from Propyne.
Dehalogenation Reaction

This compound can undergo dehalogenation to form propyne when heated with zinc powder in an alcohol solvent.[2][9] In this reaction, zinc acts as a reducing agent, facilitating the removal of the four bromine atoms and the subsequent formation of two new pi bonds to yield the alkyne.[2]

Dehalogenation_Pathway Reactant This compound Product Propyne Reactant->Product Dehalogenation Byproduct Zinc Bromide (2ZnBr₂) Reactant->Byproduct Condition Zinc Powder (2Zn) Alcohol, Δ (Heat)

Dehalogenation of this compound to Propyne.

Experimental Protocols

Protocol 1: Synthesis via Bromination of Propyne

This protocol describes the synthesis of this compound from propyne, adapted from established procedures for alkyne halogenation.[7]

  • Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, dissolve propyne in a suitable inert solvent, such as carbon tetrachloride (CCl₄), under a nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.

  • Reaction: Slowly add a stoichiometric excess (approximately 2.2 equivalents) of liquid bromine, also dissolved in CCl₄, to the stirred propyne solution via the dropping funnel. Maintain the temperature at 0 °C throughout the addition to control the exothermic reaction.

  • Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours to ensure the reaction goes to completion. The disappearance of the reddish-brown bromine color indicates the consumption of the reagent.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by fractional distillation under vacuum to yield pure this compound.

Protocol 2: Dehalogenation with Zinc Powder

This protocol details the conversion of this compound back to propyne.[2][9]

  • Setup: In a round-bottom flask fitted with a reflux condenser, add this compound and an alcohol solvent, such as ethanol.

  • Reaction: Add an excess of activated zinc powder (approximately 2.5 equivalents) to the solution. Heat the mixture to reflux with vigorous stirring.

  • Progression: The reaction progress can be monitored by gas chromatography. The propyne gas evolved can be collected or directed into a subsequent reaction.

  • Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. The solid zinc bromide and excess zinc can be removed by filtration. The alcoholic solution can be distilled to recover the solvent.

Applications

The primary applications of this compound are confined to laboratory and research settings.[1]

  • High-Density Liquid: Its high density makes it useful in mineral separation processes, where denser ores can be separated from lighter gangue.[1]

  • Chemical Reagent: It serves as a reagent in specialized bromination reactions and as a model compound for studying the reactivity of polyhalogenated alkanes.[1]

Currently, there is no readily available information linking this compound to applications in drug development or pharmacology.

Spectroscopic and Safety Information

Spectroscopic Data: Experimental spectroscopic data (NMR, IR, MS) for this compound is not widely available in public databases. However, based on its structure, the following spectral features can be predicted:

  • ¹H NMR: Two singlets would be expected: one for the methyl (-CH₃) protons and one for the single methine (-CHBr-) proton.

  • ¹³C NMR: Three distinct signals corresponding to the methyl carbon, the quaternary carbon (-CBr₂-), and the methine carbon.

  • Mass Spectrometry: The mass spectrum would show a complex molecular ion cluster due to the presence of four bromine atoms, each having two common isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

  • Infrared (IR) Spectroscopy: Characteristic peaks would include C-H stretching and bending vibrations, as well as strong C-Br stretching frequencies in the lower wavenumber region.

Safety and Toxicology: Specific toxicological data for this compound is limited. However, it is structurally similar to 1,1,2,2-tetrabromoethane, which is known to be toxic and irritating to the eyes, skin, and respiratory tract.[10] It is prudent to handle this compound with significant care, using personal protective equipment (gloves, safety glasses) in a well-ventilated chemical fume hood.[11]

References

An In-depth Technical Guide to the Spectroscopic Data of 1,1,2,2-Tetrabromopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 1,1,2,2-tetrabromopropane. Due to the limited availability of experimental data, this document focuses on high-quality predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is intended to serve as a valuable reference for the identification and characterization of this compound.

Chemical Structure and Properties
  • Chemical Name: this compound

  • Molecular Formula: C₃H₄Br₄[1][2]

  • Molecular Weight: 359.68 g/mol [1]

  • CAS Number: 34570-59-7[1][2]

  • Structure:

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for this compound. It is crucial to note that these are computationally generated predictions and should be used as a guide for the analysis of experimental data.

Mass Spectrometry

The predicted mass spectrum of this compound would be characterized by the presence of a molecular ion peak and distinct fragmentation patterns resulting from the loss of bromine atoms and other fragments. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will lead to characteristic clusters of peaks for bromine-containing fragments.

Table 1: Predicted Mass Spectrum Data for this compound

m/z (Mass-to-Charge Ratio) Predicted Fragment Ion Notes
356, 358, 360, 362, 364[C₃H₄Br₄]⁺ (Molecular Ion)A cluster of peaks due to the four bromine isotopes. The relative intensities will follow a binomial distribution.
277, 279, 281, 283[C₃H₄Br₃]⁺Loss of one bromine atom. This is expected to be a prominent peak.
198, 200, 202[C₃H₄Br₂]⁺Loss of two bromine atoms.
119, 121[C₃H₄Br]⁺Loss of three bromine atoms.
40[C₃H₄]⁺Loss of all four bromine atoms.
279[CHBr₂]⁺Alpha-cleavage product.
171[C₂H₃Br₂]⁺Cleavage of the C-C bond.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to be simple, showing two distinct signals corresponding to the two different proton environments.

Table 2: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 2.9Singlet3H-CH₃
~ 6.5Singlet1H-CHBr₂

Rationale: The methyl protons (-CH₃) are adjacent to a quaternary carbon and are therefore expected to be a singlet. The single proton on the carbon bonded to two bromine atoms (-CHBr₂) is also a singlet as there are no adjacent protons. The significant downfield shift of the -CHBr₂ proton is due to the strong deshielding effect of the two electronegative bromine atoms.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Three distinct signals are predicted for the three unique carbon atoms in this compound.

Table 3: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

Predicted Chemical Shift (δ, ppm) Assignment
~ 35-CH₃
~ 60-CBr₂-
~ 50-CHBr₂

Rationale: The chemical shifts are influenced by the number of attached bromine atoms. The carbon atom of the methyl group (-CH₃) is expected to be the most upfield. The carbon bonded to two bromine atoms (-CBr₂-) will be significantly deshielded and shifted downfield. The carbon of the -CHBr₂ group will also be deshielded, but likely to a lesser extent than the quaternary carbon.

Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound will show characteristic absorption bands for C-H and C-Br bonds.

Table 4: Predicted Infrared (IR) Absorption Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
2950 - 3000MediumC-H stretch (alkane)
1450 - 1470MediumC-H bend (asymmetric)
1380 - 1390MediumC-H bend (symmetric)
550 - 680StrongC-Br stretch

Rationale: The spectrum will be dominated by the strong carbon-bromine stretching vibrations in the fingerprint region. The C-H stretching and bending vibrations are characteristic of the alkyl group.

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for a liquid sample like this compound.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Preparation: No specific preparation is typically required for a pure liquid sample. A small amount is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph.

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

  • Method:

    • Introduce the sample into the high vacuum of the mass spectrometer.

    • Bombard the sample with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

    • Accelerate the resulting ions into a mass analyzer (e.g., quadrupole or time-of-flight).

    • Separate the ions based on their mass-to-charge (m/z) ratio.

    • Detect the ions and generate a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence. Key parameters include spectral width, acquisition time, and relaxation delay.

    • Process the raw data by applying a Fourier transform, phasing, and baseline correction.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • A longer acquisition time may be necessary due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be created between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Method:

    • Record a background spectrum of the empty spectrometer or the clean salt plates/ATR crystal.

    • Place the sample in the beam path.

    • Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_elucidation Structure Confirmation Compound This compound (C3H4Br4) MS Mass Spectrometry (MS) Compound->MS Acquire Data NMR Nuclear Magnetic Resonance (NMR) Compound->NMR Acquire Data IR Infrared Spectroscopy (IR) Compound->IR Acquire Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Analyze Spectrum NMR_Data Chemical Environment of H & C Connectivity NMR->NMR_Data Analyze Spectra IR_Data Functional Groups Present (C-H, C-Br bonds) IR->IR_Data Analyze Spectrum Structure Structural Elucidation MS_Data->Structure Combine Evidence NMR_Data->Structure Combine Evidence IR_Data->Structure Combine Evidence

References

An In-depth Technical Guide to the Physicochemical Properties of 1,1,2,2-Tetrabromopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the boiling point and density of 1,1,2,2-tetrabromopropane, tailored for researchers, scientists, and professionals in drug development. This document compiles and presents key quantitative data, outlines relevant experimental methodologies, and illustrates the structure-property relationships.

Physicochemical Data of this compound

This compound is a dense, non-flammable liquid organobromine compound. Its physical properties are primarily determined by its high molecular weight and the presence of four bromine atoms. The boiling point and density are crucial parameters for its application in laboratory and industrial settings, such as in mineral separation and as a reagent in chemical synthesis.

Below is a summary of the reported values for the boiling point and density of this compound. It is important to note the variability in the reported data, which may stem from different experimental conditions or measurement techniques.

Physical PropertyReported ValueSource
Boiling Point 229 °CStenutz
245.82 °C (rough estimate)LookChem[1]
268.4 °CSmolecule[2]
Density 2.7262 g/cm³ (rough estimate)LookChem[1]
2.749 g/cm³Smolecule[2]

Critically evaluated thermophysical property data from the National Institute of Standards and Technology (NIST) is available for this compound, which can provide more definitive values.[3]

Experimental Protocols for Determination of Physical Properties

The accurate determination of boiling point and density is fundamental in chemical research. The following are standard methodologies for these measurements.

2.1. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, several methods can be employed:

  • Simple Distillation Method: This is a common and straightforward method. The compound is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point. It is crucial to ensure the thermometer is correctly placed to measure the temperature of the vapor, not the liquid, to avoid readings affected by superheating.[4]

  • Thiele Tube Method: This technique is suitable for small sample volumes. A small amount of the sample is heated in a side-armed tube (Thiele tube) containing a high-boiling point liquid (e.g., mineral oil). A capillary tube, sealed at one end, is inverted and placed in the sample. As the temperature rises, air escapes from the capillary tube. The boiling point is the temperature at which the liquid is drawn back into the capillary tube upon cooling.[4]

  • Ebulliometer: For highly accurate measurements, an ebulliometer can be used. This apparatus is designed to maintain a precise equilibrium between the liquid and vapor phases, allowing for a very accurate determination of the boiling point.

2.2. Density Determination

Density is the mass per unit volume of a substance. For liquids like this compound, the following methods are standard:

  • Pycnometer Method: A pycnometer is a flask with a specific, accurately known volume. The density is determined by measuring the mass of the pycnometer when empty, when filled with the sample liquid, and when filled with a reference liquid of known density (e.g., water).

  • Hydrometer: A hydrometer is an instrument that is floated in the liquid to measure its relative density. The depth to which the hydrometer sinks is inversely proportional to the density of the liquid.

  • Oscillating U-tube Densitometer: This is a modern, highly accurate method. The liquid is introduced into a U-shaped tube, which is then electronically oscillated. The frequency of oscillation is dependent on the mass of the liquid in the tube, from which the density can be precisely calculated.

Structure-Property Relationships

The physical properties of haloalkanes, including this compound, are directly influenced by their molecular structure. The diagram below illustrates the key factors affecting the boiling point and density of this class of compounds.

G Factors Influencing Boiling Point and Density of Haloalkanes A Molecular Structure B Intermolecular Forces (van der Waals, Dipole-Dipole) A->B determines D Molecular Weight A->D determines C Boiling Point B->C influences D->B increases E Density D->E increases F Number of Halogen Atoms F->D increases G Size/Polarizability of Halogen G->B increases H Carbon Chain Length/Branching H->B affects surface area

Caption: Relationship between molecular structure and physical properties of haloalkanes.

For this compound, the high molecular weight (359.68 g/mol ) and the presence of four large, polarizable bromine atoms result in strong van der Waals forces and dipole-dipole interactions, leading to a high boiling point and density.[5][6][7] Generally, for haloalkanes, an increase in the number and atomic mass of the halogen atoms leads to an increase in both boiling point and density.[5][8][9]

References

An In-depth Technical Guide to the Solubility of 1,1,2,2-Tetrabromopropane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1,1,2,2-tetrabromopropane in organic solvents. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this document focuses on predicting its solubility based on its physicochemical properties and the fundamental principles of solvent-solute interactions. Furthermore, this guide presents a detailed, generalized experimental protocol for the precise determination of its solubility, enabling researchers to generate accurate and reliable data for their specific applications. This document is intended to be a valuable resource for scientists in research and development, particularly in the fields of chemical synthesis and drug development, where such solubility data is critical.

Introduction

This compound is a dense, halogenated hydrocarbon.[1] Understanding its solubility in various organic solvents is crucial for a wide range of applications, including its use as a reaction medium, a reagent, or in purification processes. In the context of drug development, the solubility of compounds is a critical parameter that influences formulation, bioavailability, and efficacy. While specific quantitative data for this compound is scarce, its solubility profile can be predicted by examining its molecular structure and the principles of intermolecular forces.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its physical and chemical properties. The key physicochemical parameters for this compound are summarized in the table below. These properties, particularly its molecular weight, estimated LogP, and the absence of hydrogen bond donors, suggest it is a non-polar to weakly polar compound.

PropertyValueReference
Molecular Formula C₃H₄Br₄[2]
Molecular Weight 359.68 g/mol [2]
Appearance Dense, colorless to pale liquid[1]
Boiling Point ~245.82 °C (estimate)[2]
Melting Point ~10.7 °C (estimate)[2]
Density ~2.7262 g/cm³ (estimate)[2]
LogP (octanol-water partition coefficient) ~3.61 (estimate)[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 0[2]

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[3] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The primary intermolecular forces at play for haloalkanes like this compound are London dispersion forces and dipole-dipole interactions.[3]

The dissolution process can be understood through thermodynamic principles, where the change in Gibbs free energy (ΔG) for dissolution must be negative for the process to be spontaneous. This is described by the equation: ΔG = ΔH – TΔS, where ΔH is the enthalpy of dissolution and ΔS is the entropy of dissolution.[4]

cluster_solute Solute (this compound) cluster_solvent Organic Solvent cluster_solution Solution Solute_Molecule Solute Molecules (Held by van der Waals forces) Dissolved_State Solvated Solute Molecules (New solute-solvent interactions) Solute_Molecule->Dissolved_State Overcoming solute-solute forces (Energy input) Solvent_Molecule Solvent Molecules (Held by intermolecular forces) Solvent_Molecule->Dissolved_State Overcoming solvent-solvent forces (Energy input) Dissolved_State->Dissolved_State

Figure 1: Thermodynamic considerations in the dissolution process.

Predicted Solubility of this compound in Common Organic Solvents

Based on the "like dissolves like" principle, this compound, being a relatively non-polar molecule, is expected to be more soluble in non-polar and weakly polar organic solvents.[3][5] Its solubility in highly polar solvents, especially those capable of hydrogen bonding like water, is expected to be very low.[6][7] The following table provides a qualitative prediction of its solubility.

SolventSolvent TypePredicted SolubilityJustification
Hexane Non-polarHighSimilar non-polar nature; primary intermolecular forces are London dispersion forces for both.
Toluene Non-polar (aromatic)High"Like dissolves like"; both are non-polar.
Diethyl Ether Weakly polarHighThe non-polar alkyl groups of ether interact well with the haloalkane.
Chloroform Weakly polarHighSimilar halogenated hydrocarbon nature.
Acetone Polar aproticModerateAcetone has a significant dipole moment which may not interact as favorably with the less polar solute.
Ethanol (B145695) Polar proticLow to ModerateThe polarity and hydrogen bonding of ethanol are less compatible with the non-polar nature of the solute.
Methanol Polar proticLowHigher polarity and stronger hydrogen bonding network compared to ethanol make it a poorer solvent for this solute.
Water Polar proticVery Low / InsolubleSignificant mismatch in polarity and inability of this compound to form hydrogen bonds.[6]

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a common and reliable method for determining the solubility of a liquid solute, like this compound, in an organic solvent.

Objective: To determine the concentration of this compound in a saturated solution of a specific organic solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • Gas chromatograph (GC) with a suitable detector (e.g., FID or ECD) or High-Performance Liquid Chromatograph (HPLC) if appropriate.

Procedure:

  • Preparation of Saturated Solutions:

    • Add a known volume of the selected organic solvent to a series of vials.

    • Add an excess amount of this compound to each vial. An excess is confirmed by the presence of a separate, undissolved phase.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The system is at equilibrium when the concentration of the solute in the solvent phase no longer changes over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let any undissolved solute settle.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.

    • Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets.

    • Determine the mass of the collected filtrate and then dilute it to a known volume with the same solvent.

  • Analysis:

    • Prepare a series of calibration standards of this compound in the chosen solvent.

    • Analyze the calibration standards and the diluted sample using a pre-validated analytical method (e.g., GC or HPLC).

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

  • Calculation of Solubility:

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Dilution cluster_analysis Analysis & Calculation A Add excess this compound to a known volume of solvent B Incubate in a thermostatically controlled shaker (e.g., 24-48h) A->B C Withdraw supernatant B->C D Filter through a syringe filter C->D E Dilute to a known volume D->E F Analyze by GC or HPLC E->F G Determine concentration from calibration curve F->G H Calculate solubility G->H

Figure 2: Experimental workflow for determining the solubility of this compound.

Conclusion

References

An In-depth Technical Guide on the Thermal Stability of 1,1,2,2-Tetrabromopropane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature readily available in the public domain lacks specific experimental data on the thermal stability, decomposition pathways, and kinetics of 1,1,2,2-tetrabromopropane. This guide, therefore, provides a comprehensive overview based on the general principles of thermal decomposition of polyhalogenated alkanes and outlines the standard experimental protocols used to determine such properties. The presented pathways and data tables are illustrative and based on chemical theory rather than direct experimental evidence for this specific compound.

Introduction

This compound is a halogenated hydrocarbon characterized by a propane (B168953) backbone with four bromine substituents. Its high degree of bromination suggests potential applications as a dense liquid, a synthetic intermediate, or in materials science where high bromine content is desired. However, the thermal stability of such a molecule is a critical parameter for its safe handling, storage, and application, particularly at elevated temperatures. The thermal decomposition of polyhalogenated alkanes is a complex process that can proceed through various pathways, including dehydrohalogenation and radical chain mechanisms. Understanding these processes is crucial for predicting the formation of potentially hazardous byproducts and for defining the operational temperature limits of this compound.

Theoretical Thermal Stability and Decomposition Pathways

The thermal stability of this compound is dictated by the strength of its chemical bonds, primarily the C-C, C-H, and C-Br bonds. The C-Br bond is generally the weakest and most susceptible to cleavage at elevated temperatures.

Primary Decomposition Pathway: Dehydrobromination

The most probable initial step in the thermal decomposition of this compound is the elimination of hydrogen bromide (HBr), a process known as dehydrobromination. This is a common thermal degradation pathway for many halogenated hydrocarbons. In the case of this compound, a vicinal dihalide, the elimination of HBr can lead to the formation of various brominated propenes. The reaction can proceed via a four-centered transition state.

A plausible dehydrobromination sequence is as follows:

  • First Dehydrobromination: Elimination of HBr from the C1 and C2 positions can lead to the formation of 1,2,2-tribromo-1-propene.

  • Second Dehydrobromination: Further elimination of HBr from the initial product can result in the formation of dibromopropynes or other unsaturated brominated hydrocarbons.

The overall process is expected to be endothermic and will be influenced by factors such as temperature, pressure, and the presence of catalysts.

Radical Scission

At higher temperatures, homolytic cleavage of the C-Br bond can initiate a radical chain reaction. This would involve the formation of bromine radicals and a carbon-centered radical. These highly reactive species can then participate in a variety of propagation and termination steps, leading to a complex mixture of products, including lower molecular weight brominated and non-brominated hydrocarbons.

Quantitative Data on Thermal Stability

Table 1: Illustrative Quantitative Data from Thermal Analysis of this compound

ParameterMethodValue (Illustrative)Notes
Onset Decomposition Temperature (Tonset)TGAData not availableThe temperature at which significant mass loss begins.
Temperature at 5% Mass Loss (T5%)TGAData not availableA common metric for comparing thermal stability.
Temperature at Maximum Decomposition Rate (Tmax)DTGData not availableThe peak of the derivative thermogravimetric curve.
Final Residue at 800 °CTGAData not availableIndicates the amount of non-volatile decomposition products.
Enthalpy of Decomposition (ΔHdecomp)DSCData not availableThe heat absorbed or released during decomposition.
Activation Energy of Decomposition (Ea)TGA (Kinetic Analysis)Data not availableEnergy barrier for the decomposition reaction.

TGA: Thermogravimetric Analysis; DTG: Derivative Thermogravimetry; DSC: Differential Scanning Calorimetry.

Experimental Protocols for Thermal Analysis

To determine the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

  • Instrument Preparation: A thermogravimetric analyzer is calibrated for temperature and mass using certified standards.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

    • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperatures at different percentages of mass loss, and the final residue. The derivative of the TGA curve (DTG curve) is used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of this compound and to determine if the process is endothermic or exothermic.

Methodology:

  • Instrument Preparation: A differential scanning calorimeter is calibrated for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or gold pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen) at a constant flow rate.

    • Temperature Program: The sample and reference are heated from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The resulting DSC curve is analyzed to identify endothermic or exothermic peaks associated with decomposition. The area under these peaks is integrated to determine the enthalpy of decomposition (ΔHdecomp).

Visualizations

Proposed Thermal Decomposition Pathway

G cluster_start Initial Compound cluster_path1 Dehydrobromination Pathway cluster_products Decomposition Products This compound This compound 1,2,2-Tribromo-1-propene 1,2,2-Tribromo-1-propene This compound->1,2,2-Tribromo-1-propene - HBr HBr HBr This compound->HBr Dibromopropyne Dibromopropyne 1,2,2-Tribromo-1-propene->Dibromopropyne - HBr Other Brominated Hydrocarbons Other Brominated Hydrocarbons Dibromopropyne->Other Brominated Hydrocarbons Char Char Dibromopropyne->Char

Caption: Proposed dehydrobromination pathway of this compound.

General Experimental Workflow for Thermal Analysis

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Sample_Weighing Accurate Weighing (5-10 mg for TGA, 2-5 mg for DSC) Crucible_Loading Loading into Inert Crucible/Pan Sample_Weighing->Crucible_Loading TGA_Analysis TGA (Inert Atmosphere, Constant Heating Rate) Crucible_Loading->TGA_Analysis DSC_Analysis DSC (Inert Atmosphere, Constant Heating Rate) Crucible_Loading->DSC_Analysis TGA_Data Mass Loss vs. Temp (TGA Curve) Decomposition Temperatures TGA_Analysis->TGA_Data DSC_Data Heat Flow vs. Temp (DSC Curve) Enthalpy of Decomposition DSC_Analysis->DSC_Data Kinetic_Analysis Kinetic Modeling (Activation Energy) TGA_Data->Kinetic_Analysis

Caption: General workflow for TGA and DSC analysis.

Conclusion

While specific experimental data on the thermal stability of this compound is currently lacking in accessible literature, a theoretical assessment based on the principles of organic chemistry suggests that its thermal decomposition is likely initiated by dehydrobromination. This process would lead to the formation of hydrogen bromide and various unsaturated brominated propenes and propynes. At higher temperatures, radical mechanisms may also contribute to the degradation, resulting in a more complex mixture of products.

For a definitive understanding of its thermal stability, experimental studies using techniques such as TGA and DSC are essential. The protocols and illustrative data presented in this guide provide a framework for how such an investigation would be conducted and the nature of the expected results. Such data is critical for ensuring the safe application and handling of this compound in any research or industrial setting.

Methodological & Application

Application Notes: The Limited Role of 1,1,2,2-Tetrabromopropane in Bromination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2,2-Tetrabromopropane is a dense, polyhalogenated alkane.[1] While organobromine compounds are integral to numerous applications in industrial and laboratory settings due to their high density and chemical versatility, the utility of this compound as a brominating agent is not well-documented in scientific literature.[1] Its primary role in reported chemical transformations is as a product of the bromination of propyne.[1][2][3][4] This document provides an overview of the known synthesis and properties of this compound and explores its hypothetical application as a brominating agent based on general chemical principles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₃H₄Br₄
Molecular Weight 359.68 g/mol [1][5]
CAS Number 34570-59-7[1][5]
Appearance Dense, colorless to pale liquid[1]
IUPAC Name This compound[5]

Synthesis of this compound

The most prominently reported synthesis of this compound is through the electrophilic addition of excess bromine to propyne.[4] This reaction proceeds in two steps, with the initial addition of one equivalent of bromine to the alkyne forming 1,2-dibromopropene, which then reacts with a second equivalent of bromine to yield the final tetrabrominated product.[4]

Reaction Scheme:

CH₃−C≡CH + 2 Br₂ → CH₃−CBr₂−CHBr₂

The reported yield for this reaction is approximately 27%.[2][3][6]

Use in Bromination Reactions: A Theoretical Perspective

Currently, there is a notable absence of specific, validated experimental protocols in the scientific literature detailing the use of this compound as a brominating agent for other substrates. However, based on the general reactivity of polyhalogenated alkanes, a theoretical framework for its potential application can be proposed.

Hypothetical Reaction Pathway: Free-Radical Bromination

One plausible, yet unproven, mechanism for this compound to act as a brominating agent is through a free-radical pathway. This would likely require initiation by UV light or a radical initiator. The proposed mechanism would involve the homolytic cleavage of a C-Br bond to generate a bromine radical, which could then participate in a chain reaction to brominate a suitable substrate.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Initiator_rad 2 R• Initiator->Initiator_rad Δ or hν p1 Initiator_rad->p1 TBP CH₃CBr₂CHBr₂ TBP->p1 Br_rad Br• TBP_rad CH₃CBr₂CHBr• Initiator_radTBP Initiator_radTBP R-BrTBP_rad R-BrTBP_rad p2 p1->p2 R-Br + p2->TBP_rad Substrate S-H p3 Substrate->p3 Br_rad_prop Br• Br_rad_prop->p3 HBr H-Br Substrate_rad S• p5 Substrate_rad->p5 TBP_prop CH₃CBr₂CHBr₂ TBP_prop->p5 Brominated_Substrate S-Br TBP_rad_prop CH₃CBr₂CHBr• SubstrateBr_rad_prop SubstrateBr_rad_prop HBrSubstrate_rad HBrSubstrate_rad p4 p3->p4 HBr + p4->Substrate_rad Substrate_radTBP_prop Brominated_SubstrateTBP_rad_prop p6 p5->p6 S-Br + p6->TBP_rad_prop Br_rad_term1 Br• p7 Br_rad_term1->p7 Br_rad_term2 Br• Br_rad_term2->p7 Br2 Br₂ Substrate_rad_term1 S• p8 Substrate_rad_term1->p8 Substrate_rad_term2 S• Substrate_rad_term2->p8 S-S S-S Br_rad_term1Br_rad_term2 Br_rad_term1Br_rad_term2 p7->Br2 Substrate_rad_term1Substrate_rad_term2 p8->S-S

Caption: Hypothetical free-radical bromination pathway.

Hypothetical Experimental Protocol: Free-Radical Bromination of an Alkane

Disclaimer: The following protocol is hypothetical and based on general principles of free-radical halogenation. It has not been validated for this compound and should be approached with caution, starting with small-scale trials.

Objective: To investigate the potential of this compound as a brominating agent for the benzylic bromination of toluene (B28343).

Materials:

  • This compound

  • Toluene

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (as a radical initiator)

  • Carbon tetrachloride (or another suitable inert solvent)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve toluene (1.0 eq) in carbon tetrachloride.

  • Add this compound (1.1 eq) to the solution.

  • Add the radical initiator (e.g., AIBN, 0.05 eq).

  • Heat the reaction mixture to reflux under a nitrogen atmosphere.

  • Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

  • Upon completion (or when no further change is observed), cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a 5% aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

G Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture: Toluene, this compound, Initiator, Solvent Start->Prepare_Reaction_Mixture Reflux Heat to Reflux Prepare_Reaction_Mixture->Reflux Monitor_Reaction Monitor by GC-MS/TLC Reflux->Monitor_Reaction Workup Aqueous Workup: NaHCO₃, Brine Monitor_Reaction->Workup Reaction Complete Dry_and_Concentrate Dry (MgSO₄) and Concentrate Workup->Dry_and_Concentrate Purify Purify Product Dry_and_Concentrate->Purify End End Purify->End

Caption: Hypothetical experimental workflow for bromination.

Dehalogenation of this compound

Interestingly, a known reaction of this compound is its dehalogenation when heated with zinc powder in an alcohol solvent to produce propyne. This suggests that under reducing conditions, the compound readily eliminates bromine, which is the reverse of its synthesis.

Conclusion

Based on the available scientific literature, this compound is not a commonly used brominating agent. Its primary documented role is as a product of the exhaustive bromination of propyne. While it is theoretically possible for it to act as a source of bromine radicals under specific conditions, this application remains underexplored and unproven. Researchers interested in utilizing this compound for bromination reactions should proceed with caution and conduct thorough small-scale feasibility studies. The provided hypothetical protocol serves as a potential starting point for such investigations.

References

Application Notes and Protocols: 1,1,2,2-Tetrabromopropane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,1,2,2-tetrabromopropane as a reagent in organic synthesis. The information is intended for use by qualified professionals in a laboratory setting.

Introduction

This compound is a polyhalogenated alkane characterized by its high bromine content.[1] This property makes it a useful, albeit specialized, reagent in organic synthesis. Its primary applications lie in the preparation of propyne (B1212725) and its own synthesis from propyne, serving as a vehicle for the introduction or removal of bromine atoms in a specific arrangement.

Application 1: Synthesis of Propyne via Dehalogenation

This compound serves as a convenient precursor for the synthesis of propyne through a dehalogenation reaction. This transformation is typically achieved by reacting the tetrabromide with zinc powder in an alcohol solvent. The reaction proceeds via the elimination of all four bromine atoms, leading to the formation of a triple bond.

Experimental Protocol: Synthesis of Propyne from this compound

Objective: To synthesize propyne by the dehalogenation of this compound using zinc powder.

Materials:

  • This compound

  • Zinc powder

  • Ethanol (B145695) (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Gas outlet tube

  • Collection vessel (e.g., a cold trap or a gas burette)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet tube, place zinc powder (4 equivalents) and absolute ethanol to form a slurry.

  • Slowly add this compound (1 equivalent) to the stirred slurry.

  • Gently heat the reaction mixture to initiate the reaction. The formation of propyne gas will be observed.

  • Maintain the reaction at a gentle reflux until the evolution of gas ceases.

  • The propyne gas can be collected by bubbling it through a suitable solvent or by using a cold trap cooled with liquid nitrogen or a dry ice/acetone bath.

  • Purification: The collected propyne can be further purified by passing it through a series of traps to remove any entrained solvent or impurities.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTheoretical Yield
This compound359.681-
Zinc65.384-
Propyne40.07111.1% by weight

Logical Relationship of Dehalogenation:

G TBP This compound Reagents Zn, Ethanol (Heat) TBP->Reagents Propyne Propyne Reagents->Propyne Byproduct ZnBr2 Reagents->Byproduct

Caption: Dehalogenation of this compound to Propyne.

Application 2: Synthesis of this compound from Propyne

The addition of bromine to propyne is a straightforward method for the synthesis of this compound. The reaction proceeds in a stepwise manner, with the initial addition of one equivalent of bromine to the triple bond forming 1,2-dibromopropene. A second equivalent of bromine then adds to the double bond to yield the final product.[1][2][3] This reaction is often carried out in an inert solvent, such as carbon tetrachloride.[3] The reported yield for this reaction is approximately 27%.[4][5]

Experimental Protocol: Synthesis of this compound from Propyne

Objective: To synthesize this compound by the bromination of propyne.

Materials:

  • Propyne gas

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄)

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Dropping funnel

  • Stirrer

  • Ice bath

Procedure:

  • In a three-necked round-bottom flask equipped with a gas inlet tube, a dropping funnel, and a stirrer, dissolve bromine (2 equivalents) in carbon tetrachloride.

  • Cool the flask in an ice bath.

  • Bubble propyne gas (1 equivalent) through the bromine solution with continuous stirring. The disappearance of the red-brown color of bromine indicates the progress of the reaction.

  • Continue the addition of propyne until the bromine color is completely discharged.

  • Allow the reaction mixture to warm to room temperature.

  • Work-up and Purification: Wash the reaction mixture with a saturated solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation to obtain crude this compound.

  • The product can be further purified by vacuum distillation.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioReported Yield
Propyne40.071-
Bromine (Br₂)159.812-
This compound359.681~27%

Experimental Workflow for Bromination of Propyne:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Br2 in CCl4 B Cool in Ice Bath A->B C Bubble Propyne Gas B->C D Stir until Colorless C->D E Wash with Na2S2O3 (aq) D->E F Wash with H2O E->F G Dry with MgSO4 F->G H Solvent Removal G->H I Vacuum Distillation H->I

Caption: Workflow for the Synthesis of this compound.

Other Potential Applications

While the primary documented uses of this compound are in the synthesis of and from propyne, its structure suggests potential for other transformations. As a polyhalogenated alkane, it could theoretically be used in dehydrobromination reactions with strong bases to yield various brominated alkenes or alkynes, depending on the reaction conditions. However, specific and well-documented examples of such applications are scarce in the literature.

Safety Precautions

This compound is a halogenated hydrocarbon and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

References

Application Notes and Protocols for the Use of 1,1,2,2-Tetrabromopropane in Mineral Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2,2-Tetrabromopropane is a dense, halogenated organic liquid that serves as a valuable tool in laboratory-scale mineral separation.[1] Its high density allows for the separation of minerals based on their specific gravity through the sink-float method. In this technique, a crushed rock sample is introduced into the heavy liquid; minerals with a density greater than this compound will sink, while those with a lower density will float. This method is particularly useful for concentrating heavy accessory minerals from lighter gangue minerals for further analysis. This document provides detailed application notes and a generalized protocol for the use of this compound in mineral separation.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. The density is a critical parameter for determining which minerals can be effectively separated.

PropertyValueReference
Chemical Formula C₃H₄Br₄[1]
Molecular Weight 359.68 g/mol [1]
Appearance Colorless to pale liquid
Density (estimate) ~2.73 g/mL[1]
Boiling Point (estimate) 245.8 °C[1]
Refractive Index (estimate) 1.6166[1]

Principle of Separation

The application of this compound in mineral separation is based on Archimedes' principle. When a mineral grain is placed in the liquid, it is subjected to a buoyant force equal to the weight of the displaced liquid. If the mineral's density is greater than that of the liquid, it will sink. Conversely, if the mineral's density is less than that of the liquid, it will float. Given the estimated density of this compound (~2.73 g/mL), it can be used to separate a variety of minerals.

Table of Common Minerals and Their Densities

The following table provides the densities of some common minerals to illustrate the potential separation applications of this compound. Minerals with densities significantly higher than 2.73 g/mL are expected to sink, while those with densities lower than 2.73 g/mL are expected to float.

MineralChemical FormulaDensity (g/mL)Predicted Behavior in this compound
QuartzSiO₂2.65Float
Feldspar (Orthoclase)KAlSi₃O₈2.55 - 2.63Float
Feldspar (Albite)NaAlSi₃O₈2.62 - 2.65Float
CalciteCaCO₃2.71Float/Suspend
MuscoviteKAl₂(AlSi₃O₁₀)(OH)₂2.76 - 3.0Sink
BiotiteK(Mg,Fe)₃(AlSi₃O₁₀)(OH)₂2.7 - 3.4Sink
Hornblende(Ca,Na)₂₋₃(Mg,Fe,Al)₅(Al,Si)₈O₂₂(OH)₂2.9 - 3.4Sink
Garnet (Almandine)Fe₃Al₂(SiO₄)₃3.5 - 4.3Sink
ZirconZrSiO₄4.6 - 4.7Sink

Experimental Protocols

Disclaimer: The following is a generalized protocol for heavy liquid mineral separation. Due to the limited availability of specific procedures for this compound, this protocol has been adapted from established methods for other heavy liquids. Researchers should optimize the procedure for their specific samples and laboratory conditions.

1. Safety Precautions

This compound is a halogenated hydrocarbon and should be handled with appropriate safety measures.

  • Ventilation: All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., Viton® or nitrile), safety goggles, and a lab coat at all times.

  • Spills: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite (B1170534) or sand) and dispose of it as hazardous waste.

  • Waste Disposal: All this compound waste, including contaminated materials, must be disposed of in accordance with institutional and local regulations for hazardous chemical waste.

2. Materials and Equipment

  • This compound

  • Crushed and sieved mineral sample (grain size typically 60-200 mesh)

  • Separatory funnel with a stopcock

  • Ring stand and clamp

  • Beakers

  • Filter paper

  • Funnel

  • Wash bottles with appropriate solvents (e.g., acetone (B3395972) or ethanol)

  • Drying oven

  • Balance

3. Sample Preparation Protocol

  • Crushing and Sieving: The rock sample should be crushed to liberate individual mineral grains. The crushed material is then sieved to a uniform size fraction (e.g., 100-150 mesh) to ensure consistent settling rates.

  • Washing: The sieved sample should be thoroughly washed with water to remove any fine dust or clay particles that could interfere with the separation. An ultrasonic bath can aid in this process.

  • Drying: The washed sample must be completely dried in an oven at a low temperature (e.g., 60-80 °C) before proceeding. Moisture can alter the density of the heavy liquid.

4. Mineral Separation Protocol

  • Setup: Mount the separatory funnel securely in a ring stand inside a fume hood. Ensure the stopcock is closed.

  • Adding Heavy Liquid: Carefully pour a sufficient amount of this compound into the separatory funnel to allow for the mineral sample to be fully submerged and to have enough space for the separation to occur.

  • Introducing the Sample: Slowly add the prepared mineral sample to the heavy liquid in the separatory funnel.

  • Stirring: Gently stir the mixture with a glass rod to ensure all mineral grains are wetted by the heavy liquid and to break up any clumps.

  • Separation: Allow the mixture to stand undisturbed for a period of time (this can range from minutes to hours depending on the grain size and density contrast) to allow the heavy minerals to settle at the bottom and the light minerals to float to the top.

  • Collecting the "Sink" Fraction: Place a beaker with a filter paper-lined funnel underneath the separatory funnel. Carefully open the stopcock to drain the settled heavy minerals (the "sink" fraction) along with a small amount of the heavy liquid onto the filter paper. Close the stopcock before the floating minerals reach the bottom.

  • Collecting the "Float" Fraction: Place a second clean beaker with a filter paper-lined funnel under the separatory funnel. Drain the remaining liquid and the floating minerals (the "float" fraction) into this funnel.

  • Washing the Fractions: Wash both the "sink" and "float" mineral fractions on the filter paper with a suitable solvent (e.g., acetone or ethanol) to remove any residual heavy liquid. Collect the washings for later recovery of the this compound if desired.

  • Drying the Fractions: Carefully remove the filter papers with the mineral fractions and place them in a drying oven at a low temperature to evaporate the solvent.

  • Recovery of Heavy Liquid: The collected this compound and the solvent washings can be purified by distillation for reuse, if the appropriate equipment and safety procedures are in place.

Visualizations

Logical Relationship of Mineral Separation by Density

A Mineral Mixture C Sink-Float Separation A->C B Heavy Liquid (this compound) Density ≈ 2.73 g/mL B->C D Minerals with Density > 2.73 g/mL C->D Sink E Minerals with Density < 2.73 g/mL C->E Float

Caption: Principle of sink-float mineral separation.

Experimental Workflow for Heavy Liquid Mineral Separation

cluster_prep Sample Preparation cluster_sep Separation cluster_post Post-Separation A Rock Sample B Crushing & Sieving A->B C Washing B->C D Drying C->D E Add Sample to This compound D->E F Stir & Allow to Settle E->F G Drain 'Sink' Fraction F->G H Drain 'Float' Fraction G->H I Wash Fractions G->I H->I J Dry Fractions I->J L Heavy Liquid Recovery I->L K Mineral Analysis J->K

Caption: Step-by-step workflow for mineral separation.

References

Application Notes and Protocols: 1,1,2,2-Tetrabromopropane as a Potential Flame Retardant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1,1,2,2-tetrabromopropane as a flame retardant. Due to limited publicly available data on its specific flame retardant performance, this document outlines the known properties of the compound and provides detailed, generalized protocols for its evaluation in polymeric materials. The methodologies described are based on industry-standard testing procedures for flame retardants.

Compound Overview

This compound is a dense, colorless to pale liquid organobromine compound. Its high bromine content suggests its potential as a flame retardant.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃H₄Br₄
Molecular Weight 359.68 g/mol
Appearance Dense, colorless to pale liquid
Boiling Point 245.82°C (rough estimate)
Density 2.7262 g/cm³ (rough estimate)
Bromine Content ~88.9% by weight

Mechanism of Action as a Flame Retardant

As a brominated flame retardant, this compound is expected to function primarily in the gas phase of a fire. Upon heating, the C-Br bonds will cleave, releasing bromine radicals (Br•). These radicals are highly effective at interrupting the combustion cycle by scavenging high-energy free radicals (H• and OH•) that propagate the fire, replacing them with less reactive bromine radicals. This process, known as radical trapping, quenches the flame.

G cluster_0 Combustion Zone (Gas Phase) cluster_1 Solid Phase High_Energy_Radicals H•, OH• (Propagate Fire) Combustion Combustion High_Energy_Radicals->Combustion Chain Reaction Low_Energy_Products HBr, H₂O (Inhibition) High_Energy_Radicals->Low_Energy_Products Fuel_and_Oxygen Fuel + O₂ Fuel_and_Oxygen->Combustion Heat Combustion->High_Energy_Radicals Br_Radicals Br• (From Flame Retardant) Br_Radicals->Low_Energy_Products Radical Trapping Polymer_FR Polymer + this compound Polymer_FR->Br_Radicals Decomposition Heat Heat Heat->Polymer_FR

Caption: Gas-phase flame retardancy mechanism of brominated compounds.

Experimental Protocols

The following protocols describe a general workflow for evaluating the efficacy of this compound as a flame retardant in a common thermoplastic, such as polypropylene (B1209903) (PP) or low-density polyethylene (B3416737) (LDPE).

G Start Start: Select Polymer Matrix Blending Melt Blending of Polymer and this compound Start->Blending Specimen_Prep Injection Molding of Test Specimens Blending->Specimen_Prep Testing Flammability Testing Specimen_Prep->Testing LOI Limiting Oxygen Index (LOI) Test Testing->LOI UL94 UL-94 Vertical Burn Test Testing->UL94 Cone_Calorimetry Cone Calorimetry Testing->Cone_Calorimetry Data_Analysis Data Analysis and Comparison LOI->Data_Analysis UL94->Data_Analysis Cone_Calorimetry->Data_Analysis Conclusion Conclusion on Flame Retardant Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating flame retardant performance.

Protocol for Sample Preparation

Objective: To prepare polymer specimens containing varying concentrations of this compound for flammability testing.

Materials:

  • Polymer pellets (e.g., PP or LDPE)

  • This compound

  • Twin-screw extruder

  • Injection molding machine

  • Standard test specimen molds (for UL-94, LOI, and cone calorimetry)

Procedure:

  • Dry the polymer pellets in a vacuum oven at 80°C for 4 hours.

  • Prepare formulations by pre-blending the polymer pellets with this compound at different weight percentages (e.g., 0%, 5%, 10%, 15%, 20%). Due to its liquid nature, a masterbatch approach may be necessary for uniform dispersion.

  • Melt-compound the blends using a twin-screw extruder. A typical temperature profile for PP would be 180-210°C from the hopper to the die.

  • Pelletize the extruded strands.

  • Dry the pellets and then injection mold them into standard test specimens for each flammability test.

  • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 48 hours before testing.

Protocol for Limiting Oxygen Index (LOI) Testing

Standard: ASTM D2863

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.

Procedure:

  • Mount a conditioned specimen vertically in the center of the glass chimney of the LOI apparatus.

  • Introduce a mixture of oxygen and nitrogen into the chimney at a specified flow rate.

  • Ignite the top of the specimen using an igniter flame and observe its burning behavior.

  • Systematically vary the oxygen concentration until the minimum concentration that supports combustion for a specified time or length of the specimen is determined.

Data Presentation:

Table 2: Limiting Oxygen Index (LOI) Results

FormulationThis compound (wt%)LOI (%)
Control0(e.g., 18.0)
FR-15(e.g., 22.5)
FR-210(e.g., 26.0)
FR-315(e.g., 29.5)
FR-420(e.g., 32.0)
Protocol for UL-94 Vertical Burn Testing

Standard: ANSI/UL 94

Objective: To classify the flammability of the plastic material based on its response to a small flame under controlled conditions.

Procedure:

  • Mount a conditioned specimen vertically.

  • Apply a calibrated flame to the bottom of the specimen for 10 seconds.

  • Remove the flame and record the afterflame time (t1).

  • Immediately reapply the flame for another 10 seconds.

  • Remove the flame and record the afterflame (t2) and afterglow (t3) times.

  • Note if any flaming drips ignite a cotton patch placed below the specimen.

  • Test a total of five specimens for each formulation.

Data Presentation:

Table 3: UL-94 Vertical Burn Test Results

FormulationThis compound (wt%)Average t1 + t2 (s)Total Afterflame (s)Flaming DripsUL-94 Rating
Control0(e.g., >50)(e.g., >250)YesNo Rating
FR-15(e.g., 25)(e.g., 120)YesV-2
FR-210(e.g., 8)(e.g., 40)NoV-0
FR-315(e.g., 5)(e.g., 25)NoV-0
FR-420(e.g., 3)(e.g., 15)NoV-0
Protocol for Cone Calorimetry

Standard: ASTM E1354

Objective: To measure the heat release rate and other flammability parameters of the material when exposed to a controlled level of radiant heat.

Procedure:

  • Wrap a conditioned specimen (100mm x 100mm) in aluminum foil, leaving the top surface exposed.

  • Place the specimen in the sample holder on the load cell under the conical heater.

  • Expose the specimen to a specified heat flux (e.g., 35 kW/m² or 50 kW/m²).

  • An electric spark ignites the pyrolysis gases.

  • Continuously measure the heat release rate, mass loss, and smoke production throughout the test.

Data Presentation:

Table 4: Cone Calorimetry Data (at 35 kW/m²)

ParameterControlFR-1 (5%)FR-2 (10%)FR-3 (15%)FR-4 (20%)
Time to Ignition (s) (e.g., 60)(e.g., 55)(e.g., 50)(e.g., 45)(e.g., 40)
Peak Heat Release Rate (kW/m²) (e.g., 1200)(e.g., 850)(e.g., 600)(e.g., 450)(e.g., 350)
Total Heat Release (MJ/m²) (e.g., 90)(e.g., 75)(e.g., 65)(e.g., 58)(e.g., 52)
Mass Loss Rate (g/s) (e.g., 0.35)(e.g., 0.28)(e.g., 0.22)(e.g., 0.18)(e.g., 0.15)
Char Yield (%) (e.g., <1)(e.g., 2)(e.g., 4)(e.g., 5)(e.g., 6)

Safety Considerations

This compound is a halogenated compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All melt processing and combustion testing should be performed in well-ventilated areas or under a fume hood to avoid inhalation of any potential decomposition products, such as hydrogen bromide. Researchers should consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

The information and protocols provided herein offer a foundational framework for the systematic evaluation of this compound as a potential flame retardant. While its high bromine content is promising, comprehensive experimental testing as outlined is crucial to determine its efficacy, optimal loading levels, and its effect on the physical properties of the host polymer. The data generated from these tests will be essential for assessing its viability for commercial and industrial applications.

Application Notes and Protocols: Dehydrobromination of 1,1,2,2-Tetrabromopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the dehydrobromination of 1,1,2,2-tetrabromopropane. This reaction is a key method for the synthesis of valuable unsaturated brominated propenes, which are versatile intermediates in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. The protocols described herein focus on the use of strong bases to facilitate a double dehydrobromination, leading to the formation of dibromopropenes.

Introduction

Dehydrobromination is a fundamental elimination reaction in organic chemistry. In the case of polyhalogenated alkanes such as this compound, sequential elimination of two molecules of hydrogen bromide (HBr) can be achieved using a strong base. This process is a classic example of an E2 (elimination, bimolecular) reaction, which proceeds through a concerted mechanism. The reaction is highly valuable for introducing carbon-carbon double bonds and synthesizing various unsaturated halogenated hydrocarbons. The primary products from the dehydrobromination of this compound are isomers of dibromopropene, which serve as important building blocks in organic synthesis.

Reaction Principle

The dehydrobromination of this compound proceeds via a twofold E2 elimination mechanism.[1][2] A strong base abstracts a proton from a carbon atom, while simultaneously, a bromide ion departs from the adjacent carbon, leading to the formation of a pi bond.[2] The reaction typically occurs in two successive steps, with the first elimination forming a bromo-alkene intermediate, which then undergoes a second elimination to yield a dibromopropene.[1] The use of strong bases, such as potassium hydroxide (B78521) (KOH) or sodium amide (NaNH2), and elevated temperatures are often necessary to drive the second, more energetically demanding, elimination step.[1][2]

Quantitative Data Summary

While specific yield data for the dehydrobromination of this compound is not extensively reported in readily available literature, the following table summarizes the key reactants and expected products based on analogous reactions of polybrominated propanes. The yields can be expected to be in a similar range to the dehydrobromination of tribromopropane, which can achieve yields of 74-84%.[3]

ReactantBase/SolventExpected Major ProductsReference Reaction Yield
This compoundPotassium Hydroxide (KOH) / Ethanol or Ethylene (B1197577) Glycolcis/trans-1,2-Dibromo-1-propene, 2,3-Dibromo-1-propene74-84% (by analogy)[3]
This compoundSodium Amide (NaNH2) / Liquid Ammonia or Inert Solventcis/trans-1,2-Dibromo-1-propene, 2,3-Dibromo-1-propenePotentially higher yields

Experimental Protocols

The following protocols are based on established procedures for the dehydrobromination of similar polybrominated alkanes, such as tribromopropane.[3] Researchers should optimize these conditions for their specific needs.

Protocol 1: Dehydrobromination using Potassium Hydroxide in Ethylene Glycol

This protocol is adapted from the synthesis of 2,3-dibromopropene (B1205560) from tribromopropane.[3]

Materials:

  • This compound

  • Potassium hydroxide (KOH), solid

  • Ethylene glycol

  • Dichloromethane (B109758) (for extraction)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

  • Boiling chips

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine this compound (e.g., 0.1 mol) and solid potassium hydroxide (e.g., 0.25 mol). Add ethylene glycol (e.g., 100 mL) and a few boiling chips.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle boil using a heating mantle. Maintain the reflux for approximately 25-30 minutes.[1] The reaction mixture will likely darken.

  • Work-up: After the reflux period, allow the mixture to cool to room temperature. Transfer the contents of the flask to a separatory funnel containing 150 mL of water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic extracts with water (2 x 100 mL) to remove any remaining ethylene glycol and KOH.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, a mixture of dibromopropene isomers, can be purified by fractional distillation under reduced pressure.

Visualizations

Reaction Pathway

Dehydrobromination_Pathway reactant This compound intermediate Bromo-alkene Intermediate (e.g., 1,2,2-Tribromopropene) reactant->intermediate + Base (-HBr) product1 cis/trans-1,2-Dibromo-1-propene intermediate->product1 + Base (-HBr) product2 2,3-Dibromo-1-propene intermediate->product2 + Base (-HBr) (Rearrangement possible)

Caption: Dehydrobromination pathway of this compound.

Experimental Workflow

Experimental_Workflow A Reaction Setup Mix this compound, KOH, and ethylene glycol in a round-bottom flask. B Reflux Heat the mixture to a gentle boil for 25-30 minutes. A->B C Work-up Cool the reaction and transfer to a separatory funnel with water. B->C D Extraction Extract the product with dichloromethane. C->D E Washing & Drying Wash the organic layer with water and dry over anhydrous sulfate. D->E F Concentration Remove the solvent using a rotary evaporator. E->F G Purification Purify the crude product by fractional distillation. F->G

Caption: General experimental workflow for dehydrobromination.

References

Application Note: Synthesis and Mechanistic Pathway of 1,1,2,2-Tetrabromopropane from Propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Research and Development Use Only

Abstract

This document provides a detailed overview of the reaction mechanism for the synthesis of 1,1,2,2-tetrabromopropane from propyne (B1212725). The reaction proceeds via a two-step electrophilic addition of excess bromine across the carbon-carbon triple bond. This application note includes the step-by-step reaction mechanism, a detailed experimental protocol for laboratory synthesis, and a summary of relevant chemical data. The information is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.

Reaction Mechanism

The conversion of propyne to this compound is a classic example of electrophilic addition. The reaction occurs in two sequential additions of bromine (Br₂) across the two pi (π) bonds of the alkyne.

Step 1: Formation of (E)-1,2-Dibromopropene The initial step involves the electrophilic attack of one equivalent of bromine on the propyne molecule. The π electrons of the alkyne's triple bond attack a bromine molecule, which becomes polarized as it approaches. This attack leads to the formation of a cyclic bromonium ion intermediate. A bromide ion (Br⁻) then attacks one of the carbons of the cyclic intermediate from the side opposite the bromonium bridge (anti-addition), resulting predominantly in the formation of (E)-1,2-dibromopropene.

Step 2: Formation of this compound The second step is the electrophilic addition of another equivalent of bromine to the 1,2-dibromopropene intermediate. The π electrons of the remaining double bond attack a second bromine molecule, again forming a bromonium ion intermediate. Subsequent nucleophilic attack by a bromide ion yields the final saturated product, this compound.

The overall reaction is as follows: CH₃−C≡CH + 2 Br₂ → CH₃−C(Br)₂−CH(Br)₂

Mechanistic and Experimental Workflow

The following diagrams illustrate the step-by-step reaction mechanism and a general workflow for the synthesis.

Reaction_Mechanism Propyne Propyne (CH₃C≡CH) Br2_1 + Br₂ Propyne->Br2_1 Intermediate1 Cyclic Bromonium Ion (on Alkyne) Br2_1->Intermediate1 Electrophilic Attack Dibromopropene (E)-1,2-Dibromopropene (CH₃C(Br)=CH(Br)) Intermediate1->Dibromopropene Br⁻ Attack (anti-addition) Br2_2 + Br₂ Dibromopropene->Br2_2 Intermediate2 Cyclic Bromonium Ion (on Alkene) Br2_2->Intermediate2 Electrophilic Attack Product This compound (CH₃CBr₂CHBr₂) Intermediate2->Product Br⁻ Attack

Caption: Reaction mechanism of propyne to this compound.

Experimental_Workflow start Start: Dissolve Propyne in Inert Solvent (e.g., CCl₄) cool Cool Reaction Mixture in Ice Bath (0-5 °C) start->cool addition Slowly Add Bromine (2 eq.) Solution Dropwise with Stirring cool->addition react Allow Reaction to Warm to Room Temperature and Stir addition->react workup Quench with Na₂S₂O₃ (aq.) and Separate Organic Layer react->workup dry Dry Organic Layer (e.g., over MgSO₄) workup->dry evaporate Remove Solvent via Rotary Evaporation dry->evaporate purify Purify Product (e.g., Distillation or Chromatography) evaporate->purify analyze Characterize Product (NMR, IR, MS) purify->analyze

Caption: General experimental workflow for the synthesis of this compound.

Experimental Protocol

This protocol describes a general procedure for the bromination of propyne. All operations should be performed in a well-ventilated fume hood.

3.1. Materials and Equipment

  • Reagents: Propyne (gas or condensed), Liquid Bromine (Br₂), Carbon Tetrachloride (CCl₄, or another inert solvent like Dichloromethane), 5% Sodium Thiosulfate (B1220275) solution (Na₂S₂O₃), Anhydrous Magnesium Sulfate (MgSO₄), Deionized Water.

  • Equipment: Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer and stir bar, ice bath, gas inlet tube, separatory funnel, rotary evaporator, distillation apparatus (optional).

3.2. Procedure

  • Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser with a gas outlet.

  • Reaction Initiation: Cool the flask in an ice bath. Dissolve a known amount of propyne (e.g., 0.1 mol) in approximately 100 mL of cold CCl₄. Propyne gas can be bubbled directly into the cold solvent until the desired mass is added.

  • Reagent Addition: In the dropping funnel, prepare a solution of bromine (0.21 mol, ~2.1 equivalents) in 50 mL of CCl₄. Add the bromine solution dropwise to the stirred propyne solution over 30-60 minutes. Maintain the reaction temperature between 0 and 5 °C. The characteristic red-brown color of bromine should fade as it reacts.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Workup: Cool the mixture again in an ice bath. Slowly add 5% aqueous sodium thiosulfate solution to quench any unreacted bromine, until the red-brown color is fully discharged.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with a saturated sodium chloride solution (1 x 50 mL).

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography if necessary.

3.3. Safety Precautions

  • Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Handle with extreme care using appropriate personal protective equipment (gloves, goggles, lab coat) in a fume hood.

  • Carbon Tetrachloride: Toxic and a suspected carcinogen. Use in a well-ventilated fume hood. Dichloromethane is a less toxic alternative solvent.

  • Propyne: Extremely flammable gas. Handle away from ignition sources.

Data Presentation

The following tables summarize key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction and Product Physical Data

ParameterValueReference
Product NameThis compound
Molecular FormulaC₃H₄Br₄
Molecular Weight359.68 g/mol
Reported Yield~27%
AppearanceColorless to pale liquid
Boiling Point245.8 °C (estimate)
Melting Point10.7 °C (estimate)

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Chemical Shift / Wavenumber
¹H NMR (CDCl₃)-CH Br₂ (1H, singlet)~6.0 - 6.5 ppm
-CH ₃ (3H, singlet)~2.5 - 3.0 ppm
¹³C NMR (CDCl₃)-C HBr₂~50 - 60 ppm
-C Br₂-~70 - 80 ppm
-C H₃~30 - 40 ppm
IR (liquid film)C-H stretch (sp³)2950-3000 cm⁻¹
C-H bend1380-1450 cm⁻¹
C-Br stretch550-750 cm⁻¹

Note: The spectroscopic data in Table 2 are predicted based on typical chemical shifts for similar structures and should be confirmed by experimental analysis.

Application Notes and Protocols: 1,1,2,2-Tetrabromopropane in Organobromine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2,2-Tetrabromopropane is a polyhalogenated alkane recognized for its high bromine content.[1] While its applications in complex organic synthesis are not extensively documented in publicly available literature, it serves as a key intermediate in specific transformations, primarily in the synthesis and regeneration of propyne. These application notes provide detailed protocols for the synthesis of this compound and its primary documented application in the synthesis of other organobromine compounds through dehalogenation.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₃H₄Br₄[2][3]
Molecular Weight 359.68 g/mol [2][3]
CAS Number 34570-59-7[2][3]
Appearance Colorless to pale liquid[1]
SMILES CC(C(Br)Br)(Br)Br[3]
InChIKey JXKZURFTWZXOOD-UHFFFAOYSA-N[3]

Application 1: Synthesis of this compound from Propyne

This protocol details the synthesis of this compound via the bromination of propyne. This reaction proceeds through a two-step addition of bromine across the triple bond.

Reaction Pathway

G Propyne Propyne (C₃H₄) Br2_1 + Br₂ Propyne->Br2_1 Dibromopropene 1,2-Dibromopropene Br2_2 + Br₂ Dibromopropene->Br2_2 Tetrabromopropane This compound (C₃H₄Br₄) Br2_1->Dibromopropene Br2_2->Tetrabromopropane G Tetrabromopropane This compound (C₃H₄Br₄) Reagents + 2 Zn (in Alcohol) Tetrabromopropane->Reagents Propyne Propyne (C₃H₄) Byproduct + 2 ZnBr₂ Reagents->Propyne

References

Application Notes and Protocols for Utilizing 1,1,2,2-Tetrabromopropane in Density-Based Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2,2-Tetrabromopropane (C₃H₄Br₄) is a dense, halogenated hydrocarbon with a significant potential for application in density-based separation studies.[1][2][3][4] Its high density makes it a valuable tool for the separation of materials based on their specific gravity, particularly in the field of mineralogy. This document provides detailed application notes and protocols for the effective utilization of this compound in laboratory settings, with a focus on safety, efficacy, and reproducibility.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper application.

PropertyValue
CAS Number 34570-59-7
Molecular Formula C₃H₄Br₄
Molecular Weight 359.68 g/mol [1][2]
Density Approximately 2.7262 g/mL
Boiling Point ~245.82 °C (rough estimate)[1]
Melting Point ~10.7 °C (estimate)[1]
Appearance Colorless to pale liquid[4]

Applications in Density-Based Studies

The primary application of this compound in research is as a heavy liquid for the separation of minerals.[4] Its density is suitable for separating a wide range of minerals from their gangue (the commercially worthless material in which a mineral is found). Lighter minerals will float, while denser minerals will sink, allowing for efficient separation and purification.

While its use in biological studies, such as density gradient centrifugation of cells or macromolecules, is not well-documented, its properties suggest potential for specialized applications where cell viability is not a concern, for instance, in the separation of highly robust macromolecules or viral particles. However, its organic solvent nature necessitates caution due to potential interactions with biological materials.

Data Presentation: Mineral Separation with this compound

The following table provides a list of common minerals and their densities, indicating whether they would be expected to sink or float in this compound (density ≈ 2.73 g/mL). This information is crucial for planning mineral separation experiments.

MineralChemical FormulaDensity (g/mL)Predicted Behavior in this compound
QuartzSiO₂2.65[5]Float
Feldspar (Orthoclase)KAlSi₃O₈2.56[5]Float
CalciteCaCO₃2.71[6]Float (or suspend)
HaliteNaCl2.17[7]Float
GypsumCaSO₄·2H₂O2.32[7]Float
MuscoviteKAl₂(AlSi₃O₁₀)(OH)₂2.77 - 2.88Sink
BiotiteK(Mg,Fe)₃(AlSi₃O₁₀)(OH)₂2.7 - 3.3Sink
Hornblende(Ca,Na)₂₋₃(Mg,Fe,Al)₅(Al,Si)₈O₂₂(OH)₂3.0 - 3.4[5]Sink
Garnet (Almandine)Fe₃Al₂(SiO₄)₃3.5 - 4.3[7]Sink
PyriteFeS₂4.9 - 5.2[6]Sink
MagnetiteFe₃O₄5.18[6]Sink
GalenaPbS7.4 - 7.6[6]Sink
GoldAu19.3[6]Sink

Experimental Protocols

Protocol 1: Heavy Mineral Separation

This protocol outlines the procedure for separating heavy minerals from a crushed rock or sediment sample using this compound. This method is adapted from general heavy liquid separation techniques.

Materials:

  • This compound

  • Crushed and sieved mineral sample (e.g., 63-250 µm particle size)[8]

  • Separatory funnel (250 mL or 500 mL)

  • Ring stand and clamp

  • Beakers (2 x 500 mL)

  • Filter paper (e.g., Whatman No. 1)

  • Funnel

  • Wash bottle with a suitable solvent (e.g., acetone (B3395972) or ethanol) for rinsing

  • Drying oven

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat, and a fume hood.

Procedure:

  • Sample Preparation: Ensure the mineral sample is clean, dry, and sieved to the desired particle size range.[8]

  • Apparatus Setup:

    • Securely clamp the separatory funnel to the ring stand inside a fume hood.

    • Place a beaker with a funnel and filter paper underneath the separatory funnel to collect the "sink" fraction.

    • Place a second beaker to the side to collect the "float" fraction.

  • Adding the Heavy Liquid: Carefully pour this compound into the separatory funnel until it is about two-thirds full.

  • Introducing the Sample: Slowly add the prepared mineral sample to the heavy liquid in the separatory funnel. Do not overload the funnel; a general guideline is to add a volume of sample that is no more than 10-15% of the liquid volume.

  • Stirring and Settling:

    • Gently stir the mixture with a glass rod to ensure all particles are wetted by the heavy liquid and to break up any clumps.

    • Allow the mixture to stand undisturbed for a period of time to allow for complete separation. The settling time will depend on the particle size and density differences, ranging from 30 minutes to several hours.[6]

  • Collecting the "Sink" Fraction:

    • Once a clear separation is observed between the floating and sunken particles, carefully open the stopcock of the separatory funnel to drain the sunken (heavy) minerals onto the filter paper.

    • Close the stopcock as the last of the heavy mineral fraction passes through, being careful not to let the floating fraction drain.

  • Collecting the "Float" Fraction:

    • Place the second beaker under the separatory funnel and drain the remaining liquid and the floating (light) mineral fraction.

  • Washing and Drying:

    • Thoroughly wash both the "sink" and "float" fractions with a suitable solvent (e.g., acetone) to remove all traces of the this compound.

    • Dry the separated mineral fractions in a drying oven at a low temperature (e.g., 60°C).

  • Waste Disposal: Dispose of the used this compound and any contaminated solvents according to institutional and local hazardous waste regulations.

Safety Precautions

This compound is a halogenated hydrocarbon and should be handled with care. While specific toxicity data for this compound is limited, it is prudent to follow safety protocols for similar chemicals like 1,1,2,2-tetrabromoethane.

  • Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Wear appropriate PPE , including chemical-resistant gloves (e.g., nitrile or Viton), safety goggles, and a lab coat.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical attention.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Consult the Safety Data Sheet (SDS) before use for complete safety and handling information.

Mandatory Visualization

Experimental Workflow for Heavy Mineral Separation

The following diagram illustrates the logical workflow for the heavy mineral separation protocol described above.

Heavy_Mineral_Separation_Workflow Workflow for Density-Based Mineral Separation A Sample Preparation (Crushing, Sieving, Cleaning) B Apparatus Setup (Separatory Funnel in Fume Hood) A->B Proceed to setup C Add this compound B->C Prepare for separation D Introduce Mineral Sample C->D Create dense medium E Stir and Allow to Settle D->E Initiate separation F Separation into 'Float' and 'Sink' Fractions E->F Allow for density equilibrium G Collect 'Sink' Fraction F->G Drain heavy minerals H Collect 'Float' Fraction F->H Drain remaining liquid and light minerals I Wash Fractions with Solvent G->I H->I J Dry Separated Fractions I->J Remove residual heavy liquid K Analysis of Separated Minerals J->K Prepare for characterization

Caption: A flowchart illustrating the key steps in the heavy mineral separation protocol.

Logical Relationship for Density Adjustment

To separate minerals with densities close to that of this compound, its density can be adjusted by mixing it with a miscible solvent of lower density.

Density_Adjustment_Logic Logic for Adjusting Separation Density TBP This compound (High Density) Mix Mixture with Intermediate Density TBP->Mix Component 1 Solvent Miscible Solvent (e.g., Acetone, Ethanol) (Low Density) Solvent->Mix Component 2 Target Target Mineral Separation Mix->Target Achieves desired separation density

Caption: A diagram showing the principle of density adjustment for targeted mineral separation.

References

Application Notes and Protocols: 1,1,2,2-Tetrabromopropane as a Precursor for Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the synthesis of alkynes using 1,1,2,2-tetrabromopropane as a starting material. This vicinal tetrahalide serves as a versatile precursor for the formation of carbon-carbon triple bonds through dehalogenation and dehydrohalogenation reactions. The following sections detail the primary synthetic methodologies, experimental protocols, and relevant quantitative data.

Introduction

Alkynes are fundamental building blocks in organic synthesis, finding extensive application in the construction of complex molecules, including pharmaceuticals, natural products, and advanced materials. The preparation of alkynes from readily available starting materials is a cornerstone of synthetic chemistry. This compound offers a convenient and efficient entry point to propyne (B1212725) and other substituted alkynes through two principal pathways:

  • Dehalogenation: Treatment with a reducing metal, such as zinc, removes the four bromine atoms to form the alkyne.

  • Dehydrohalogenation: Reaction with a strong base results in the elimination of four molecules of hydrogen bromide to yield the corresponding alkyne.

This document provides detailed procedures for both methodologies, enabling researchers to select the most appropriate method for their specific synthetic needs.

Synthetic Methodologies

Method 1: Dehalogenation using Zinc Dust

Dehalogenation of this compound with zinc dust is a classical and effective method for the synthesis of propyne.[1][2][3] The reaction is typically carried out by heating the tetrahalide with zinc powder in a suitable solvent, such as an alcohol.[3] This method is advantageous due to the ready availability and low cost of zinc.

Method 2: Dehydrohalogenation using Strong Bases

The elimination of four molecules of hydrogen bromide from this compound using a strong base is another viable route to propyne.[4] Commonly employed bases include alcoholic potassium hydroxide (B78521) (KOH) or sodium amide (NaNH₂).[4][5] This method is particularly useful when milder reaction conditions are desired, although it requires stoichiometric amounts of a strong base.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of propyne from this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

ParameterDehalogenation with ZincDehydrohalogenation with Alcoholic KOH
Precursor This compoundThis compound
Reagent Zinc DustPotassium Hydroxide
Solvent Ethanol (B145695)Ethanol
Product PropynePropyne
Reported Yield Not specified in searchesNot specified in searches
Reaction Time Not specified in searchesNot specified in searches
Temperature RefluxReflux

Note: The reverse reaction, the bromination of propyne to yield this compound, has been reported with a 27% yield.[6][7][8]

Experimental Protocols

Protocol 1: Synthesis of Propyne via Dehalogenation with Zinc Dust

This protocol describes the preparation of propyne from this compound using zinc dust in an alcoholic solvent.

Materials:

  • This compound

  • Zinc dust

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Gas collection apparatus (e.g., gas bag or cold trap)

  • Drying tube (filled with calcium chloride)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a collection apparatus, place zinc dust (2.5 molar equivalents).

  • Add absolute ethanol to the flask to create a slurry.

  • To this slurry, add this compound (1 molar equivalent) dropwise with stirring.

  • Once the addition is complete, gently heat the reaction mixture to reflux using a heating mantle.

  • Propyne gas will evolve and can be collected. Ensure the collection system is properly set up to handle a gaseous product.

  • Continue the reflux until the evolution of gas ceases.

  • The collected propyne gas can be purified by passing it through a cold trap to remove any volatile impurities.

Protocol 2: Synthesis of Propyne via Dehydrohalogenation with Alcoholic Potassium Hydroxide

This protocol outlines the synthesis of propyne from this compound by dehydrohalogenation using a strong base.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Gas collection apparatus

  • Drying tube

Procedure:

  • Prepare a solution of alcoholic potassium hydroxide by dissolving KOH (at least 4 molar equivalents) in 95% ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Gently heat the alcoholic KOH solution to reflux.

  • From the dropping funnel, add this compound (1 molar equivalent) dropwise to the refluxing basic solution.

  • Control the addition rate to maintain a steady evolution of propyne gas.

  • Collect the evolved propyne gas using a suitable gas collection apparatus.

  • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure the reaction goes to completion.

  • The collected propyne can be purified by passing it through a suitable drying agent and a cold trap.

Visualizations

Reaction_Mechanism cluster_dehalogenation Method 1: Dehalogenation cluster_dehydrohalogenation Method 2: Dehydrohalogenation 1,1,2,2-Tetrabromopropane_1 This compound Propyne_1 Propyne 1,1,2,2-Tetrabromopropane_1->Propyne_1 + 2 Zn - 2 ZnBr2 1,1,2,2-Tetrabromopropane_2 This compound Propyne_2 Propyne 1,1,2,2-Tetrabromopropane_2->Propyne_2 + 4 KOH - 4 KBr - 4 H2O Experimental_Workflow start Start: this compound reagents Add Reagents (Zn/Ethanol or KOH/Ethanol) start->reagents reaction Reaction under Reflux reagents->reaction collection Collect Gaseous Propyne reaction->collection purification Purification (Cold Trap / Drying Agent) collection->purification product Final Product: Propyne purification->product

References

Application Notes and Protocols for the Safe Handling and Storage of 1,1,2,2-Tetrabromopropane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1,1,2,2-Tetrabromopropane could not be located. The following information is based on safety data for structurally similar brominated hydrocarbons, such as 1,1,2,2-Tetrabromoethane and 1,1,1,2-Tetrabromobutane. This guidance should be used for informational purposes only. It is imperative to obtain and review the substance-specific SDS from the manufacturer before handling this compound.

Introduction

This compound is a dense, brominated organic compound. Due to its chemical structure, it is anticipated to be a hazardous chemical that requires strict adherence to safety protocols to minimize risks to researchers, scientists, and drug development professionals. These application notes provide a framework for the safe handling, storage, and emergency procedures for this compound in a laboratory setting.

Hazard Identification and Quantitative Data

Based on analogous compounds, this compound is expected to present the following hazards.[1] It is crucial to handle this chemical with extreme caution.

Hazard ClassificationDescription
Acute Toxicity Potentially harmful if swallowed and may be fatal if inhaled.[1][2]
Skin Corrosion/Irritation Causes skin irritation.[1]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][2]
Respiratory Irritation May cause respiratory irritation.[1]
Aquatic Hazard Potentially harmful or toxic to aquatic life with long-lasting effects.[1][2]

Physical and Chemical Properties:

PropertyValue
Molecular Formula C3H4Br4[3]
Molecular Weight 359.68 g/mol [3]
Appearance Expected to be a liquid.
Boiling Point ~245.82°C (rough estimate)[4]
Melting Point ~10.7°C (estimate)[4]
Density ~2.7262 g/cm³ (rough estimate)[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling potentially hazardous chemicals. The following table outlines the recommended PPE for handling this compound, based on the hazards of similar compounds.[1]

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles and a face shield.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.[1]
Body Protection A chemical-resistant laboratory coat or a full-body chemical suit, depending on the scale of the operation.[1]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when working outside of a fume hood or with poor ventilation.[1]

Safe Handling Protocols

All manipulations of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

Protocol 4.1: General Handling

  • Preparation:

    • Ensure a calibrated and certified chemical fume hood is used for all manipulations.[1]

    • Verify that a safety shower and eyewash station are accessible and in good working order.[1]

    • Prepare all necessary equipment and reagents before handling the compound to minimize exposure duration.[1]

    • Designate a specific area within the fume hood for handling this compound to contain potential spills.[1]

  • Donning PPE:

    • Put on a lab coat or chemical-resistant suit.[1]

    • Don two pairs of chemical-resistant gloves.[1]

    • Wear chemical safety goggles and a face shield.[1]

    • If required, wear a properly fitted respirator.[1]

  • Handling Procedure:

    • Conduct all work within the fume hood with the sash at the lowest practical height.

    • Use appropriate lab equipment (e.g., spatulas, glassware) to handle the chemical.

    • Avoid generating aerosols.

    • Keep containers of this compound tightly sealed when not in use.

  • Decontamination and Cleaning:

    • After handling, decontaminate all surfaces and equipment with an appropriate solvent.

    • Wipe down the work area within the fume hood.

    • Properly remove and dispose of contaminated PPE.

  • Waste Disposal:

    • All waste materials, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.[1]

    • Collect waste in a designated, labeled, and sealed container.[1]

    • Follow all institutional and local regulations for hazardous waste disposal.[1]

Storage Procedures

Proper storage is crucial to maintain the chemical's integrity and prevent accidents.

Storage ParameterRecommendation
Container Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][6]
Location Store in a designated flammables area, away from heat, sparks, and flame.[5][7]
Incompatible Materials Store away from strong oxidizing agents, strong bases, and metals.[6][8]
Labeling Ensure all containers are clearly labeled with the chemical name and associated hazards.

Emergency Procedures

Protocol 6.1: Spill Response

  • Immediate Actions:

    • Evacuate non-essential personnel from the spill area.[9]

    • Alert personnel in adjacent areas.[9]

    • If the spill is large or poses a significant hazard, activate the emergency fire alarm system and notify the appropriate emergency response team.[10]

  • Personal Protection:

    • Don the appropriate PPE as outlined in Section 3 before attempting to clean up a minor spill.

  • Containment and Cleanup:

    • For minor spills, control the source of the spill if it is safe to do so.[9]

    • Contain the spill using absorbent materials like sand, earth, or vermiculite.[11] Place absorbent materials around the periphery of the spill and work inwards.[11]

    • Do not use combustible materials like sawdust.[12]

    • Once the liquid is absorbed, use non-sparking tools to collect the material into a designated hazardous waste container.[5][7]

  • Decontamination:

    • Thoroughly wash the affected area with a mild detergent solution.[9]

    • Use absorbent pads to finish cleaning the area.[9]

  • Waste Disposal:

    • Place all contaminated materials (absorbent pads, PPE, etc.) in a sealed, labeled hazardous waste container for proper disposal.[1][9]

Protocol 6.2: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Remove the person to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][6]
Ingestion Do NOT induce vomiting. Call a physician or poison control center immediately.[6][8]

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Assess Risks & Review SDS FumeHood Verify Fume Hood Certification Emergency Check Safety Shower & Eyewash PPE_Check Gather Required PPE Don_PPE Don Appropriate PPE Work Work in Fume Hood Don_PPE->Work Seal Keep Container Sealed Work->Seal Decon Decontaminate Work Area Waste Dispose of Hazardous Waste Decon->Waste Doff_PPE Properly Remove PPE Waste->Doff_PPE Wash Wash Hands Doff_PPE->Wash

Caption: Workflow for the safe handling of this compound.

SpillResponse Spill Spill Occurs Assess Assess Spill Size & Hazard Spill->Assess Minor Minor Spill Assess->Minor Small & Controllable Major Major Spill Assess->Major Large or Uncontrolled DonPPE Don Appropriate PPE Minor->DonPPE Evacuate Evacuate Area & Call for Help Major->Evacuate Contain Contain Spill with Absorbent Material DonPPE->Contain Cleanup Clean Up Spill Residue Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of Contaminated Waste Decontaminate->Dispose

Caption: Decision tree for responding to a chemical spill.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,1,2,2-Tetrabromopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1,1,2,2-tetrabromopropane synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound synthesis significantly lower than expected?

A low yield is a common issue in the synthesis of this compound, which is often reported to be around 27% via the bromination of propyne (B1212725).[1][2][3] Several factors can contribute to a lower-than-expected yield.

Potential Causes and Solutions

Potential Cause Recommended Solutions
Incomplete Reaction - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like GC-MS or TLC to confirm the consumption of the starting material (propyne) and the intermediate (1,2-dibromopropene).- Temperature Control: Maintain the optimal reaction temperature. The bromination of alkynes can be exothermic; therefore, cooling might be necessary to prevent side reactions.
Side Reactions - Formation of Isomers: Besides the desired this compound, other brominated propanes or elimination products might form. Careful control of reaction conditions can minimize these.- Polymerization: Alkynes can sometimes polymerize under certain conditions. Ensure the absence of contaminants that could initiate polymerization.
Loss of Product During Work-up - Extraction: Use an appropriate solvent and perform multiple extractions to ensure all the product is recovered from the aqueous layer.- Washing Steps: Minimize the number of washing steps or use smaller volumes of washing solutions to reduce product loss, as some product may be slightly soluble.- Distillation: During the removal of the solvent or purification by distillation, some of the product may be lost if not performed carefully. Use a well-controlled vacuum distillation setup.
Purity of Reagents - Solvent: Use a dry, inert solvent like carbon tetrachloride.[4] The presence of water or other nucleophilic impurities in the solvent can lead to the formation of byproducts.- Bromine: Use pure bromine. Impurities can lead to unwanted side reactions.

Question 2: My final product is colored, not the expected colorless to pale liquid. What is the cause and how can I fix it?

A colored product, typically brown or orange, indicates the presence of unreacted bromine.

Potential Causes and Solutions

Potential Cause Recommended Solutions
Excess Bromine - Stoichiometry: While an excess of bromine is often used to ensure complete reaction of the alkyne, a large excess will remain in the product.- Quenching: After the reaction is complete, quench the excess bromine by washing the reaction mixture with a solution of a reducing agent like sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). The disappearance of the bromine color will indicate that it has been fully quenched.

Question 3: I am observing the formation of byproducts in my reaction mixture. How can I minimize them?

The formation of byproducts is a key factor affecting the purity and yield of the final product.

Potential Causes and Solutions

Potential Cause Recommended Solutions
Radical Reactions - Light: The reaction should be carried out in the dark or in a flask wrapped in aluminum foil to prevent light-induced radical side reactions.
Over-bromination or Isomerization - Temperature Control: Maintain a low and consistent temperature throughout the addition of bromine to prevent over-bromination or rearrangement of intermediates.
Reaction with Solvent - Inert Solvent: Ensure the use of an inert solvent that does not react with bromine or the intermediates. Carbon tetrachloride is a common choice.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

The most common starting material is propyne.[1][2][4] The synthesis involves the addition of two equivalents of bromine across the triple bond of propyne.

Q2: What is the intermediate product in this synthesis?

The reaction proceeds through a 1,2-dibromopropene intermediate after the addition of the first equivalent of bromine.[4] This intermediate then reacts with a second equivalent of bromine to form the final product.

Q3: What is a typical reported yield for this reaction?

The bromination of propyne to this compound is often reported with a yield of approximately 27%.[1][2][3]

Q4: What are the key safety precautions for this synthesis?

  • Bromine: Bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Propyne: Propyne is a flammable gas. It should be handled with care, away from ignition sources.

  • Carbon Tetrachloride: Carbon tetrachloride is a toxic and environmentally hazardous solvent. It should be handled in a fume hood.

Q5: How can I purify the final product?

Purification can be achieved through a series of steps:

  • Washing: Wash the crude product with a sodium bicarbonate or sodium carbonate solution to remove any acidic impurities, followed by a wash with sodium thiosulfate solution to remove excess bromine.[5]

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) or calcium chloride.[5]

  • Distillation: Purify the product by fractional distillation under reduced pressure.[6]

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may need to be optimized for specific laboratory conditions.

Materials:

  • Propyne (or a suitable precursor that generates propyne in situ)

  • Bromine

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Sodium thiosulfate (Na₂S₂O₃) solution, 10%

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a gas inlet (if using propyne gas), dissolve propyne in anhydrous carbon tetrachloride. Cool the flask in an ice bath.

  • Bromine Addition: Slowly add a stoichiometric amount (or a slight excess) of bromine, dissolved in carbon tetrachloride, to the cooled propyne solution via the dropping funnel with constant stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours, or until the reaction is complete (monitored by TLC or GC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acid.

    • Wash with a 10% sodium thiosulfate solution to remove any unreacted bromine. The organic layer should become colorless.

    • Wash with brine (saturated NaCl solution).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

Data Presentation

Table 1: Factors Influencing the Yield of this compound

Parameter Condition Reported/Expected Yield (%) Potential Impact on Yield
Stoichiometry Propyne:Bromine (1:2)~27%[1][2][3]A slight excess of bromine may increase the conversion of propyne.
Temperature 0-10 °C (during addition)-Lower temperatures can reduce the formation of byproducts.
Reaction Time 2-4 hours-Insufficient time can lead to incomplete reaction.
Solvent Purity Anhydrous CCl₄-Presence of water can lead to the formation of bromohydrins.
Light Reaction in the dark-Prevents radical side reactions.

Visualizations

Troubleshooting_Yield start Low Yield of this compound incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions? start->side_reactions product_loss Product Loss During Work-up? start->product_loss increase_time Increase Reaction Time incomplete_reaction->increase_time optimize_temp Optimize Temperature incomplete_reaction->optimize_temp side_reactions->optimize_temp check_reagents Check Reagent Purity side_reactions->check_reagents dark_conditions Use Dark Conditions side_reactions->dark_conditions careful_workup Careful Work-up & Extraction product_loss->careful_workup

Caption: Troubleshooting logic for low yield in this compound synthesis.

Experimental_Workflow start Start: Reagents & Setup reaction Bromine Addition (0-10 °C) start->reaction stir Stir at Room Temperature reaction->stir workup Aqueous Work-up (NaHCO₃, Na₂S₂O₃, Brine) stir->workup dry Dry with MgSO₄ workup->dry evaporate Solvent Removal (Rotary Evaporation) dry->evaporate distill Vacuum Distillation evaporate->distill product Product: this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

References

Side reactions in the bromination of propyne to 1,1,2,2-Tetrabromopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1,2,2-tetrabromopropane via the bromination of propyne (B1212725).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the bromination of propyne to this compound?

A1: The reaction proceeds via a two-step electrophilic addition mechanism. In the first step, one molecule of bromine adds across the triple bond of propyne to form the intermediate, 1,2-dibromopropene.[1][2] Subsequently, a second molecule of bromine adds across the double bond of the intermediate to yield the final product, this compound.[1] The reaction is typically carried out in an inert solvent such as carbon tetrachloride.[2]

Q2: What are the most common side products in this reaction?

A2: The most prevalent side product is the intermediate of the reaction, 1,2-dibromopropene , which arises from incomplete bromination. Other potential, though less commonly reported, side products may include constitutional isomers such as 1,1,1,2-tetrabromopropane and products of radical substitution like propargyl bromide (3-bromo-1-propyne) , especially if the reaction is exposed to UV light or radical initiators.

Q3: What is a typical yield for the synthesis of this compound?

A3: While a specific experimental yield of 27% is frequently cited in theoretical problems, actual yields can vary significantly based on the optimization of reaction conditions.[1][3][4] Achieving high yields requires careful control over stoichiometry, temperature, and reaction time to ensure the reaction proceeds to completion.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by observing the disappearance of the characteristic reddish-brown color of bromine. For more detailed analysis, techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) can be employed to track the consumption of propyne and the formation of the intermediate and final product.

Q5: What are the recommended methods for purifying the final product?

A5: The primary method for purifying this compound is fractional distillation. This technique is effective in separating the high-boiling point product from lower-boiling point impurities such as unreacted starting materials and the 1,2-dibromopropene intermediate.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low Yield of this compound - Incomplete reaction. - Insufficient bromine. - Suboptimal reaction temperature. - Loss of volatile propyne.- Ensure at least a 2:1 molar ratio of bromine to propyne. - Monitor the reaction until the bromine color persists, indicating complete consumption of the alkyne. - Maintain the recommended reaction temperature; too low may slow the reaction, too high may promote side reactions. - Use a closed system or a condenser to prevent the escape of gaseous propyne.
Presence of 1,2-Dibromopropene in the Final Product - Insufficient reaction time or bromine.- Increase the reaction time to allow for the second bromine addition to complete. - Ensure an excess of bromine is used. - Purify the product using fractional distillation to separate the tetrabromopropane from the dibromopropene.
Formation of Colored Impurities - Reaction with impurities in the solvent or starting materials. - Radical side reactions.- Use high-purity, dry solvents and reagents. - Conduct the reaction in the dark or use a radical inhibitor if radical substitution is suspected.
Product is a Mixture of Isomers - Isomerization of propyne to allene (B1206475) under reaction conditions. - Rearrangement of carbocation intermediates (less likely).- Maintain a low reaction temperature to minimize isomerization. - Use a non-polar solvent to stabilize the desired reaction pathway. - Isomers may be difficult to separate; consider optimizing reaction conditions to favor the desired isomer.

Quantitative Data

Compound Molar Mass ( g/mol ) Boiling Point (°C) Reported Yield (%)
Propyne40.07-23.2N/A
Bromine159.8158.8N/A
1,2-Dibromopropene199.89130-132Variable (intermediate)
This compound359.70235-240 (est.)27 (theoretical example)[1][3][4]

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety protocols.

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, dissolve a known amount of propyne in a suitable inert solvent (e.g., carbon tetrachloride) at 0°C.

    • From the dropping funnel, add a solution of bromine (at least 2 molar equivalents) in the same solvent dropwise to the propyne solution with constant stirring. Maintain the temperature at 0-5°C.

  • Reaction Monitoring:

    • Continue the addition of bromine until a faint reddish-brown color persists in the reaction mixture, indicating that the propyne has been consumed.

    • Allow the reaction to stir for an additional 30 minutes at room temperature to ensure completion.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with a dilute solution of sodium thiosulfate (B1220275) to remove any unreacted bromine.

    • Wash with water and then with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.

    • Finally, wash with brine and dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

Bromination_of_Propyne cluster_side_reactions Propyne Propyne (C3H4) Br2_1 + Br2 Propyne->Br2_1 Side_Reaction Side Reactions Propyne->Side_Reaction (Potential Pathways) Dibromopropene 1,2-Dibromopropene (C3H4Br2) (Intermediate) Br2_1->Dibromopropene Br2_2 + Br2 Dibromopropene->Br2_2 Dibromopropene->Side_Reaction (Unreacted) Tetrabromopropane This compound (C3H4Br4) (Main Product) Br2_2->Tetrabromopropane Incomplete_Reaction Incomplete Reaction Isomerization Isomerization/Rearrangement Radical_Substitution Radical Substitution

Caption: Main reaction pathway and potential side reactions in the bromination of propyne.

Troubleshooting_Workflow Start Experiment Start Low_Yield Low Yield? Start->Low_Yield Check_Stoichiometry Check Stoichiometry (Br2:Propyne ≥ 2:1) Low_Yield->Check_Stoichiometry Yes Impure_Product Impure Product? Low_Yield->Impure_Product No Check_Temp Verify Reaction Temperature Check_Stoichiometry->Check_Temp Check_Time Increase Reaction Time Check_Temp->Check_Time Check_Time->Impure_Product Fractional_Distillation Perform Fractional Distillation Impure_Product->Fractional_Distillation Yes End Successful Synthesis Impure_Product->End No Check_Reagents Check Reagent Purity Fractional_Distillation->Check_Reagents Check_Reagents->End

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Purification of 1,1,2,2-Tetrabromopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,1,2,2-tetrabromopropane. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized from propyne (B1212725) and bromine?

A1: Common impurities may include unreacted bromine, partially brominated propanes (e.g., 1,2-dibromopropene), and potentially small amounts of isomeric tetrabromopropanes. The synthesis from propyne and bromine can yield this compound with a purity of approximately 27%.[1][2][3][4]

Q2: What is the general appearance of this compound?

A2: this compound is a dense, colorless to pale liquid.

Q3: Is recrystallization a suitable purification method for this compound?

A3: While this compound is a liquid at room temperature, it has an estimated melting point of 10.7°C. Therefore, low-temperature recrystallization could be a viable, albeit less common, purification technique, particularly for removing small amounts of impurities.

Q4: Which purification method is most recommended for this compound on a laboratory scale?

A4: Vacuum distillation is the most recommended method for purifying this compound. Its high boiling point at atmospheric pressure (approximately 229-246°C) makes it susceptible to decomposition.[5][6] Distillation under reduced pressure allows it to boil at a lower temperature, minimizing the risk of degradation.

Q5: Can column chromatography be used to purify this compound?

A5: Yes, column chromatography is a suitable technique for purifying nonpolar organic compounds like this compound.[7][8][9][10] A nonpolar solvent system would be used to elute the compound from a polar stationary phase like silica (B1680970) gel.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Distillation Troubleshooting
Problem Possible Cause Solution
Product is dark or discolored after distillation. The distillation temperature was too high, causing decomposition.Use vacuum distillation to lower the boiling point. Ensure the heating mantle temperature is only 20-30°C higher than the liquid's boiling point.[6]
No product is distilling over. The vacuum is too high, or the heating temperature is too low. The condenser water is too cold, causing the product to solidify in the condenser.Check the vacuum level and ensure it is appropriate for the desired boiling point. Gradually increase the heating mantle temperature. Use room temperature water for the condenser if the product is solidifying.
The distillation is very slow. The vacuum is not low enough. There is a leak in the system. The heating is insufficient.Check all joints for leaks and ensure a good seal. Increase the heating mantle temperature, but do not exceed the decomposition temperature.
Bumping or uneven boiling. Lack of boiling chips or inadequate stirring.Always use fresh boiling chips or a magnetic stirrer to ensure smooth boiling.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
The compound does not move down the column. The eluting solvent is not polar enough.Gradually increase the polarity of the eluting solvent. For this compound, a mixture of hexane (B92381) and a slightly more polar solvent like dichloromethane (B109758) can be used.
The compound elutes too quickly. The eluting solvent is too polar.Use a less polar solvent system, such as pure hexane initially.
Poor separation of the product from impurities. The solvent polarity was increased too quickly. The column was not packed properly.Use a shallow gradient of solvent polarity. Ensure the column is packed uniformly without any air bubbles or channels.
Streaking of the compound on the column. The sample was overloaded. The compound has low solubility in the eluting solvent.Use a smaller amount of the crude product. Choose a solvent system in which the compound is more soluble.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is a general guideline and may need optimization based on the specific impurities present.

1. Initial Wash:

  • Transfer the crude this compound to a separatory funnel.
  • Wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize any acidic impurities.
  • Follow with a wash with deionized water.
  • Finally, wash with brine to aid in the separation of the aqueous and organic layers.

2. Drying:

  • Separate the organic layer and dry it over an anhydrous drying agent, such as magnesium sulfate (B86663) or calcium chloride.
  • Filter to remove the drying agent.

3. Vacuum Distillation Setup:

  • Assemble a vacuum distillation apparatus as shown in the workflow diagram below.
  • Use a heating mantle with a magnetic stirrer. Add a stir bar or boiling chips to the distillation flask.
  • Connect the apparatus to a vacuum pump with a cold trap in between.

4. Distillation:

  • Begin stirring and slowly apply the vacuum.
  • Gradually heat the distillation flask.
  • Collect the fraction that distills at the expected boiling point for the applied pressure. The boiling point of this compound is approximately 91-93°C at 22 mmHg.
  • Monitor the temperature closely and collect the pure fraction in a pre-weighed receiving flask.

Quantitative Data (Illustrative)

Parameter Value
Boiling Point (atm) ~229-246 °C
Boiling Point (22 mmHg) ~91-93 °C
Expected Purity >98% (by GC analysis)
Protocol 2: Purification by Column Chromatography

1. Slurry Preparation:

  • Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).

2. Column Packing:

  • Pour the slurry into a chromatography column with the stopcock open, allowing the solvent to drain.
  • Tap the column gently to ensure even packing and to remove any air bubbles.
  • Add a layer of sand on top of the silica gel.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial eluting solvent (e.g., hexane).
  • Carefully add the sample to the top of the column.

4. Elution:

  • Begin eluting with a nonpolar solvent (e.g., 100% hexane).
  • Collect fractions in test tubes.
  • Gradually increase the solvent polarity if necessary (e.g., by adding small percentages of dichloromethane to the hexane).

5. Fraction Analysis:

  • Analyze the collected fractions by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing the pure product.

6. Product Isolation:

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_prep Preparation cluster_distillation Vacuum Distillation cluster_analysis Analysis crude Crude this compound wash Aqueous Wash (NaHCO3, H2O, Brine) crude->wash dry Drying (Anhydrous MgSO4) wash->dry distill Vacuum Distillation Apparatus dry->distill collect Collect Pure Fraction distill->collect gc GC Analysis collect->gc pure Pure this compound gc->pure troubleshooting_logic start Distillation Issue dark_product Product is dark? start->dark_product no_product No product distilling? dark_product->no_product No c1 High Temperature? dark_product->c1 Yes c2 Decomposition? dark_product->c2 Yes slow_distillation Distillation slow? no_product->slow_distillation No c3 Vacuum too high? no_product->c3 Yes c4 Temperature too low? no_product->c4 Yes c5 System Leak? slow_distillation->c5 Yes c6 Insufficient Heat? slow_distillation->c6 Yes end Consult Further slow_distillation->end No s1 Use Vacuum Distillation c1->s1 Yes c2->s1 Yes s1->end s2 Adjust Vacuum c3->s2 Yes s3 Increase Heat c4->s3 Yes s2->end s3->end s4 Check Joints c5->s4 Yes c6->s3 Yes s4->end

References

Technical Support Center: Synthesis of 1,1,2,2-Tetrabromopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1,2,2-tetrabromopropane. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this synthesis.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
Low or No Yield Incomplete Reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using GC-MS. - If the reaction has stalled, consider extending the reaction time. - A slight, controlled increase in temperature may be necessary, but be cautious as this can promote side reactions.
Loss of Gaseous Propyne (B1212725): Inefficient bubbling or leaks in the apparatus.- Ensure a steady and controlled flow of propyne gas into the reaction mixture. - Check all connections for leaks. - Perform the reaction in a well-ventilated fume hood.
Suboptimal Bromine Addition: Addition of bromine is too rapid.- Add the bromine solution dropwise and at a controlled rate to maintain a faint orange-brown color in the reaction mixture.
Formation of Side Products Over-bromination: Excess bromine leading to the formation of higher brominated species.- Use a stoichiometric amount of bromine relative to propyne. - Add bromine slowly to avoid localized high concentrations.
Formation of Isomers: Reaction conditions favoring the formation of other tetrabromopropane isomers.- Maintain a low and controlled reaction temperature to enhance selectivity.
Polymerization of Propyne: Presence of impurities or high temperatures.- Ensure the propyne gas is of high purity. - Maintain strict temperature control throughout the reaction.
Product Purity Issues Residual Bromine: Presence of unreacted bromine in the final product, often indicated by a yellow or brown color.- Wash the crude product with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the color disappears.
Presence of Intermediates: Incomplete reaction leading to the presence of 1,2-dibromopropene.- Ensure the reaction goes to completion by monitoring with GC-MS. - If necessary, add a slight excess of bromine and extend the reaction time.
Co-distillation of Impurities: Similar boiling points of the desired product and impurities.- Utilize fractional distillation with a column of sufficient theoretical plates for efficient separation. - Consider a secondary purification step like column chromatography if high purity is required.
Product Decomposition during Purification High Distillation Temperature: Thermal instability of this compound at atmospheric pressure.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common method for synthesizing this compound is the electrophilic addition of two equivalents of bromine (Br₂) to propyne (CH₃C≡CH). The reaction proceeds through a 1,2-dibromopropene intermediate.[1][2]

Q2: What is a typical yield for the synthesis of this compound from propyne?

A2: The bromination of propyne to yield this compound is reported to have a yield of approximately 27%.[3][4][5][6]

Q3: What are the main challenges in this synthesis?

A3: The primary challenges include controlling the stoichiometry and addition of bromine to prevent over-bromination and side reactions, managing the gaseous nature of propyne, and purifying the final product from potential isomers and intermediates.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the 1,2-dibromopropene intermediate and the formation of the this compound product.

Q5: What is the best method for purifying the final product?

A5: Due to the high boiling point of this compound, vacuum distillation is the preferred method for purification to prevent thermal decomposition.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via the bromination of propyne.

Materials:

  • Propyne gas

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or another suitable inert solvent

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Gas inlet tube

  • Condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, a gas inlet tube, and a condenser.

  • Solvent and Propyne Introduction: Add carbon tetrachloride to the flask and cool it in an ice bath. Bubble propyne gas through the solvent at a slow, steady rate.

  • Bromine Addition: Prepare a solution of bromine in carbon tetrachloride in the dropping funnel. Add the bromine solution dropwise to the stirred propyne solution. The rate of addition should be controlled to maintain a faint orange-brown color in the reaction mixture.

  • Reaction Monitoring: Continue the addition of bromine until the reaction is complete, which can be monitored by the disappearance of the 1,2-dibromopropene intermediate as determined by GC-MS.

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.

    • Wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

    • Wash with brine to remove residual water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation, collecting the fraction at the appropriate boiling point and pressure.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup 1. Reaction Setup propyne 2. Introduce Propyne setup->propyne bromine 3. Add Bromine Solution propyne->bromine monitor 4. Monitor Reaction bromine->monitor transfer 5a. Transfer to Separatory Funnel monitor->transfer wash_thiosulfate 5b. Wash with Na2S2O3 transfer->wash_thiosulfate wash_bicarbonate 5c. Wash with NaHCO3 wash_thiosulfate->wash_bicarbonate wash_brine 5d. Wash with Brine wash_bicarbonate->wash_brine dry 6. Dry and Evaporate Solvent wash_brine->dry distill 7. Vacuum Distillation dry->distill product Final Product distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_reaction Check Reaction Completion (GC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_propyne Check Propyne Flow & Leaks check_reaction->check_propyne Yes extend_time Extend Reaction Time incomplete->extend_time increase_temp Slightly Increase Temperature incomplete->increase_temp end Improved Yield extend_time->end increase_temp->end inefficient_flow Inefficient Flow / Leaks check_propyne->inefficient_flow Yes check_bromine Check Bromine Addition Rate check_propyne->check_bromine No adjust_flow Adjust Flow Rate inefficient_flow->adjust_flow seal_apparatus Seal Apparatus inefficient_flow->seal_apparatus adjust_flow->end seal_apparatus->end too_fast Addition Too Fast check_bromine->too_fast Yes check_bromine->end No slow_addition Slow Dropwise Addition too_fast->slow_addition slow_addition->end

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: 1,1,2,2-Tetrabromopropane Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the decomposition of 1,1,2,2-tetrabromopropane. All information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the expected decomposition products of this compound under different conditions?

A1: The decomposition of this compound can be initiated by heat (thermal decomposition), light (photolytic decomposition), or reaction with a base. The primary decomposition pathway is dehydrobromination, leading to the formation of various brominated propenes.

  • Thermal Decomposition: When heated, this compound is expected to undergo elimination of hydrogen bromide (HBr) to yield a mixture of dibromopropene isomers. Further decomposition at higher temperatures can lead to the formation of monobromopropynes and eventually elemental carbon and bromine.

  • Photolytic Decomposition: Exposure to ultraviolet (UV) light can induce the homolytic cleavage of the carbon-bromine bonds, generating bromine radicals and a tetrabromopropyl radical. These reactive intermediates can then participate in a variety of reactions, including hydrogen abstraction and further fragmentation, leading to a complex mixture of brominated and non-brominated smaller hydrocarbons.

  • Base-Mediated Decomposition: In the presence of a base, this compound readily undergoes dehydrobromination. The specific products formed depend on the strength and steric hindrance of the base used.

Q2: What are the major products of base-mediated dehydrobromination of this compound?

A2: The base-mediated dehydrobromination of this compound is a common synthetic route to dibromopropenes. The two primary products are 2,3-dibromo-1-propene and 1,2-dibromo-1-propene (as a mixture of E/Z isomers). The ratio of these products is influenced by the reaction conditions and the choice of base.

Q3: How can I analyze the decomposition products of this compound?

A3: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for separating and identifying the volatile and semi-volatile decomposition products of this compound. For non-volatile products or when derivatization is necessary, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector can be employed.

Troubleshooting Guides

Thermal Decomposition Experiments

Issue 1: Inconsistent or low yields of decomposition products.

Possible Cause Troubleshooting Steps
Inaccurate temperature control.Calibrate the oven or furnace. Use a calibrated thermocouple placed in close proximity to the sample.
Non-uniform heating.Ensure the sample is placed in the center of the heating zone. For larger samples, consider using a stirred reactor.
Short residence time at the decomposition temperature.Increase the duration of the heating period or use a longer reaction tube in a flow-through system.
Loss of volatile products.Use a closed system or a cold trap to collect volatile decomposition products.

Issue 2: Complex and unidentifiable product mixture in GC-MS analysis.

Possible Cause Troubleshooting Steps
Secondary decomposition reactions.Lower the decomposition temperature or reduce the residence time to minimize secondary reactions.
Contamination from the experimental setup.Thoroughly clean all glassware and reactor components before use. Run a blank experiment with an empty reactor to identify potential contaminants.
Co-elution of products in the GC column.Optimize the GC temperature program (e.g., use a slower ramp rate). Use a different GC column with a different stationary phase polarity.
Photolytic Decomposition Experiments

Issue 1: Slow or incomplete decomposition.

Possible Cause Troubleshooting Steps
Insufficient light intensity or incorrect wavelength.Use a higher intensity lamp. Ensure the lamp's emission spectrum overlaps with the absorption spectrum of this compound.
"Inner filter" effect where the solution is too concentrated.Dilute the sample solution to ensure light can penetrate the entire volume.
Quenching of the excited state by impurities.Use high-purity solvents and reagents. Degas the solution to remove dissolved oxygen, which can act as a quencher.
Base-Mediated Decomposition Experiments

Issue 1: Low yield of desired dibromopropene isomer.

Possible Cause Troubleshooting Steps
Incorrect choice of base.For the formation of the terminal alkene (2,3-dibromo-1-propene), a sterically hindered base like potassium tert-butoxide is preferred. For the internal alkene (1,2-dibromo-1-propene), a less hindered base like sodium hydroxide (B78521) or potassium hydroxide can be used.
Suboptimal reaction temperature.Optimize the reaction temperature. Lower temperatures may favor kinetic control, while higher temperatures may favor thermodynamic control.
Water present in the reaction mixture.Use anhydrous solvents and reagents, as water can compete with the base and lead to side reactions.

Quantitative Data Presentation

Table 1: Hypothetical Product Distribution in the Base-Mediated Dehydrobromination of this compound

BaseSolventTemperature (°C)2,3-dibromo-1-propene (%)(E/Z)-1,2-dibromo-1-propene (%)
NaOHEthanol (B145695)503070
KOHEthanol502575
Potassium tert-butoxidetert-Butanol508515

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated Dehydrobromination of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in an appropriate anhydrous solvent (e.g., ethanol or tert-butanol).

  • Reagent Addition: Slowly add a solution or slurry of the chosen base (e.g., sodium hydroxide, potassium hydroxide, or potassium tert-butoxide) in the same solvent to the stirred solution of the substrate at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) analysis of aliquots taken from the reaction mixture.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography.

Protocol 2: General Procedure for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Analysis

  • Sample Preparation: Place a small, accurately weighed amount of this compound into a pyrolysis sample cup.

  • Pyrolysis: Place the sample cup into the pyrolyzer, which is interfaced with the GC-MS system. Set the pyrolysis temperature and time. A typical starting point would be a temperature ramp from 100°C to 700°C at a rate of 20°C/min.

  • GC-MS Analysis: The volatile pyrolysis products are swept by the carrier gas into the GC column for separation. The separated components then enter the mass spectrometer for identification.

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is typically suitable for separating brominated hydrocarbons.

    • Oven Program: Start with a low initial temperature (e.g., 40°C) and ramp up to a final temperature of around 280-300°C.

    • MS Detection: Use electron ionization (EI) and scan a mass range of m/z 35-500.

  • Data Analysis: Identify the decomposition products by comparing their mass spectra with a library of known compounds (e.g., NIST mass spectral library).

Visualizations

DecompositionPathways TBP This compound Thermal Thermal Decomposition TBP->Thermal Photolytic Photolytic Decomposition TBP->Photolytic Base Base-Mediated Decomposition TBP->Base DBP1 2,3-Dibromo-1-propene Thermal->DBP1 - HBr DBP2 (E/Z)-1,2-Dibromo-1-propene Thermal->DBP2 - HBr Radicals Bromine & Alkyl Radicals Photolytic->Radicals C-Br cleavage Base->DBP1 - HBr (Hindered Base) Base->DBP2 - HBr (Unhindered Base) Fragments Smaller Brominated Hydrocarbons Radicals->Fragments

Caption: Decomposition pathways of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_decomp Decomposition cluster_analysis Analysis Sample This compound (in solvent or neat) Decomp Thermal / Photolytic / Base-mediated Sample->Decomp GC Gas Chromatography (Separation) Decomp->GC Volatile Products MS Mass Spectrometry (Identification) GC->MS Data Data Analysis (Library Search) MS->Data Products Identified Products Data->Products

Caption: Experimental workflow for decomposition and analysis.

Technical Support Center: Stabilizing 1,1,2,2-Tetrabromopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of 1,1,2,2-Tetrabromopropane.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration (Yellowing/Browning) of this compound Exposure to light, air (oxygen), or moisture leading to decomposition and the formation of bromine or other colored byproducts.Store in an amber, tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Consider adding a stabilizer.
Change in pH (Acidity) Hydrolysis or dehydrobromination, leading to the formation of hydrobromic acid (HBr).Neutralize the acidic byproducts by passing the compound through a column of anhydrous sodium carbonate or basic alumina. Ensure storage conditions are scrupulously dry.
Presence of Precipitate Polymerization or reaction with contaminants.Filter the compound. Re-purify by distillation if necessary. Ensure the storage container is clean and made of a compatible material (e.g., glass).
Inconsistent Experimental Results Degradation of the reagent, leading to lower purity and the presence of reactive impurities.Confirm the purity of this compound using analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are believed to be dehydrobromination and hydrolysis, particularly in the presence of light, moisture, and heat. These reactions can lead to the formation of unsaturated bromo-compounds and hydrobromic acid.

Q2: How should I store this compound for long-term stability?

A2: For long-term storage, this compound should be stored in a cool, dry, and dark place, such as a refrigerator or a desiccator cabinet, away from direct sunlight. The container should be made of amber glass and be tightly sealed to prevent exposure to air and moisture. For enhanced stability, flushing the container with an inert gas like argon or nitrogen before sealing is recommended.

Q3: Are there any chemical stabilizers that can be added to this compound?

A3: Yes, certain stabilizers can be added to inhibit decomposition. Orthoesters, such as trimethyl orthoformate, have been used to stabilize other halogenated aliphatic hydrocarbons.[1] These compounds can act as acid scavengers, reacting with any hydrobromic acid that may form and thus preventing further degradation.

Q4: What are the signs of this compound degradation?

A4: Visual signs of degradation include a change in color from colorless to yellow or brown, the development of an acidic odor, and the formation of a precipitate. A more definitive way to assess degradation is to check the purity of the compound using analytical techniques like GC-MS or NMR.

Q5: What materials are incompatible with this compound?

A5: this compound is incompatible with strong oxidizing agents, strong bases, and some metals. Contact with these materials can accelerate decomposition.

Experimental Protocol: Stabilization of this compound with Trimethyl Orthoformate

This protocol describes a method for stabilizing this compound for long-term storage.

Materials:

  • This compound

  • Trimethyl orthoformate (stabilizer)

  • Anhydrous sodium sulfate (B86663)

  • Amber glass storage bottle with a PTFE-lined cap

  • Inert gas (argon or nitrogen)

  • Syringes and needles

  • Magnetic stirrer and stir bar

Procedure:

  • Drying: If the this compound is suspected to contain moisture, dry it by stirring over anhydrous sodium sulfate for at least 4 hours.

  • Filtration: Filter the dried this compound to remove the sodium sulfate.

  • Stabilizer Addition: To the dry this compound, add trimethyl orthoformate to a final concentration of 0.1% (v/v). For example, add 100 µL of trimethyl orthoformate to 100 mL of this compound.

  • Mixing: Gently stir the mixture for 15 minutes to ensure homogeneity.

  • Inert Atmosphere: Transfer the stabilized solution to a clean, dry amber glass storage bottle.

  • Purging: Purge the headspace of the bottle with an inert gas (argon or nitrogen) for 5-10 minutes to displace any air.

  • Sealing: Tightly seal the bottle with a PTFE-lined cap.

  • Storage: Store the bottle in a cool, dark, and dry place.

Quantitative Data Summary

Parameter Unstabilized this compound Stabilized this compound
Recommended Storage Temperature 2-8 °C2-8 °C
Recommended Atmosphere Inert Gas (Argon/Nitrogen)Inert Gas (Argon/Nitrogen)
Typical Stabilizer Concentration N/A0.01 - 1% (v/v) Trimethyl Orthoformate[1]
Observed Discoloration (after 6 months at RT, exposed to light) Significant yellowingMinimal to no discoloration
pH change (after 6 months at RT) Becomes acidicRemains neutral

Visualizations

degradation_pathway TBP This compound Unsaturated Unsaturated Bromo-compounds TBP->Unsaturated - HBr (Dehydrobromination) HBr Hydrobromic Acid TBP->HBr + H2O (Hydrolysis) Light Light/Heat Light->TBP Moisture Moisture Moisture->TBP

Caption: Proposed degradation pathway of this compound.

stabilization_workflow cluster_prep Preparation cluster_stabilization Stabilization cluster_storage Storage Drying Dry this compound (Anhydrous Na2SO4) Filtration Filter Drying->Filtration Add_Stabilizer Add Trimethyl Orthoformate (0.1% v/v) Filtration->Add_Stabilizer Mixing Mix for 15 min Add_Stabilizer->Mixing Transfer Transfer to Amber Bottle Mixing->Transfer Purge Purge with Inert Gas Transfer->Purge Seal Seal Tightly Purge->Seal Store Store at 2-8°C in the Dark Seal->Store

Caption: Experimental workflow for stabilizing this compound.

References

Technical Support Center: Disposal of 1,1,2,2-Tetrabromopropane Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the proper disposal methods for 1,1,2,2-Tetrabromopropane waste. Adherence to institutional and local environmental regulations is mandatory.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Q2: Can I dispose of small amounts of this compound waste down the drain?

A2: No. Halogenated hydrocarbons should never be disposed of down the drain.[2][3] This practice is illegal in most jurisdictions and can harm plumbing and the environment. Such compounds can create flammable vapor hazards in sewer systems.[4]

Q3: Is it acceptable to mix this compound waste with other organic solvent waste?

A3: It is crucial to segregate halogenated solvent waste from non-halogenated solvent waste.[3][5] this compound waste should be collected in a designated, properly labeled container for halogenated hydrocarbons.[5] Mixing incompatible waste streams can create hazardous reactions and complicates the disposal process.

Q4: How should I label a waste container for this compound?

A4: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] Also, list all constituents of the waste, including any solvents used for dilution. Ensure the label is legible and securely attached to the container.

Q5: What should I do with empty containers that held this compound?

A5: Empty containers that held hazardous materials may still be considered hazardous waste.[4] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[6] Follow your institution's specific guidelines for the disposal of empty chemical containers.

Troubleshooting Guide

Issue Possible Cause Solution
Precipitate formation in the waste container Mixing of this compound with an incompatible solvent or solute.Do not add any further waste to the container. Cap it securely, label it with a warning about the unexpected reaction, and contact your institution's Environmental Health and Safety (EHS) office for guidance.
The waste container is warm to the touch An exothermic reaction may be occurring due to the mixing of incompatible chemicals.Immediately cease adding waste. Do not seal the container tightly if pressure is building. Place the container in a secondary containment bin within a fume hood and away from other flammable materials. Alert your EHS office immediately.
Unsure if a waste stream contains this compound Inadequate labeling or cross-contamination.Treat the waste as halogenated hazardous waste. Label the container with all possible components and consult your EHS office for proper disposal procedures.
A small spill of this compound has occurred Accidental mishandling.Evacuate the immediate area if the spill is large or in a poorly ventilated space. For small spills, use an absorbent material compatible with halogenated hydrocarbons to clean it up. All cleanup materials must be collected as hazardous waste.[2] Always wear appropriate PPE during cleanup.[1] Notify your EHS office of the spill.

Chemical Properties of this compound

PropertyValue
Molecular Formula C3H4Br4[7][8][9]
Molecular Weight 359.68 g/mol [8][10]
Density (estimate) 2.7262 g/cm³[7]
Boiling Point (estimate) 245.82°C[7]
Melting Point (estimate) 10.7°C[7]

General Experimental Protocol for Laboratory-Scale Waste Collection

This protocol outlines the standard procedure for the collection of this compound waste in a laboratory setting.

1. Materials:

  • Designated hazardous waste container (glass or other compatible material) with a screw cap.
  • "Hazardous Waste" label.
  • Secondary containment bin.
  • Personal Protective Equipment (PPE): chemical safety goggles, face shield, chemical-resistant gloves (nitrile or neoprene recommended), and a lab coat.[1]

2. Procedure:

  • Container Preparation: Obtain a clean, empty, and appropriate waste container from your EHS office or an approved supplier.
  • Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container. Fill in your name, department, and the date. Clearly write "this compound" and any other solvents or chemicals that will be added to the container.
  • Location: Place the labeled waste container in a designated and well-ventilated satellite accumulation area, such as a chemical fume hood.[11] The container should be kept in a secondary containment bin to prevent the spread of potential spills.
  • Waste Addition:
  • Don all required PPE.
  • Carefully pour the this compound waste into the container using a funnel.
  • Avoid overfilling the container; a maximum of 90% capacity is recommended to allow for vapor expansion.[11]
  • Closure: Securely cap the container immediately after adding waste.[2][5] Do not leave funnels in the container.
  • Storage: Store the sealed waste container in the designated satellite accumulation area. Ensure it is segregated from incompatible waste streams, such as non-halogenated solvents, acids, and bases.[5][6]
  • Disposal Request: Once the container is full or if waste is no longer being generated, submit a waste pickup request to your institution's EHS office.[2]

Disposal Workflow

DisposalWorkflow cluster_0 Waste Generation & Characterization cluster_1 Waste Collection & Storage cluster_2 Disposal A Generate this compound Waste Stream B Is the waste mixed with other chemicals? A->B C Identify all constituents and their concentrations B->C Yes D Select appropriate waste container B->D No C->D E Label container with 'Hazardous Waste' and all chemical names D->E F Store in a designated satellite accumulation area with secondary containment E->F G Segregate from incompatible waste (non-halogenated, acids, bases) F->G H Is the container full (max 90%)? G->H H->A No, continue collection I Request pickup from Environmental Health & Safety (EHS) H->I Yes

Caption: Decision workflow for the safe disposal of this compound waste.

References

Technical Support Center: Overcoming Low Yield in the Tetrabromination of Propyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the tetrabromination of propyne (B1212725). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 1,1,2,2-tetrabromopropane. Here you will find answers to frequently asked questions and detailed guides to improve your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the tetrabromination of propyne?

The reaction of propyne with an excess of bromine (Br₂) results in the formation of this compound.[1][2] The reaction proceeds through a two-step electrophilic addition mechanism.[1] Initially, one molecule of bromine adds across the triple bond to form the intermediate 1,2-dibromopropene.[1][2] A second molecule of bromine then adds across the double bond of this intermediate to yield the final saturated product.[1]

Q2: I am getting a very low yield, around 27%. Is this normal?

A yield of around 27% has been reported in some instances of propyne bromination.[3][4] However, this is often not the optimal yield and can be improved by carefully controlling the reaction conditions. Low yields can be attributed to several factors, including side reactions, incomplete reaction, and loss of product during workup and purification.

Q3: What are the common side reactions that can lower the yield?

Several side reactions can compete with the desired tetrabromination, leading to a lower yield of this compound. These include:

  • Incomplete Bromination: If an insufficient amount of bromine is used or the reaction time is too short, the reaction may stop at the 1,2-dibromopropene intermediate.

  • Polymerization: Especially at higher temperatures, propyne and its brominated derivatives can undergo polymerization, leading to the formation of undesirable polymeric byproducts.[5] The generation of hydrogen bromide (HBr) as a byproduct can also catalyze polymerization.[5]

  • Formation of Isomers: Although the primary product is this compound, other isomers may form under certain conditions.

  • Formation of Bromohydrins: If a nucleophilic solvent such as water or alcohol is present, it can attack the intermediate bromonium ion, leading to the formation of bromohydrins instead of the desired dibromide.[6]

Q4: How can I minimize the formation of byproducts?

To minimize byproduct formation and improve the yield of this compound, consider the following strategies:

  • Use an Inert Solvent: Employ a non-nucleophilic, inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂) to prevent the formation of bromohydrins.[2][6]

  • Control the Temperature: Maintain a low reaction temperature, ideally between 0-5 °C, by using an ice bath.[5] This helps to suppress polymerization and other side reactions that are favored at higher temperatures.[7]

  • Slow Addition of Bromine: Add the bromine solution dropwise and slowly to the propyne solution.[5] This helps to control the exothermicity of the reaction and prevents a localized buildup of HBr, which can catalyze polymerization.[5]

  • Use of a Radical Inhibitor: To prevent radical-initiated polymerization, consider adding a small amount of a radical inhibitor like hydroquinone (B1673460) or butylated hydroxytoluene (BHT).[5]

  • Work in the Dark: To prevent photo-initiated radical pathways that can lead to polymerization, it is advisable to conduct the reaction in the dark by wrapping the reaction vessel in aluminum foil.[5]

  • Ensure Anhydrous Conditions: The presence of water can lead to the formation of bromohydrins. Therefore, using anhydrous solvents and reagents is crucial.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the tetrabromination of propyne.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound Incomplete reaction.- Ensure a molar excess of bromine (at least 2 equivalents per equivalent of propyne).- Increase the reaction time, monitoring the progress by GC-MS.
Polymerization of starting material or product.- Maintain a low reaction temperature (0-5 °C).[5]- Add bromine slowly and dropwise.[5]- Conduct the reaction in the dark.[5]- Add a radical inhibitor.[5]
Formation of 1,2-dibromopropene as the main product.- Use at least two full equivalents of bromine.- Ensure sufficient reaction time for the second addition to occur.
Product loss during work-up.- Optimize the extraction and washing steps to minimize emulsions.- Ensure complete removal of the solvent before purification.
Reaction Mixture Thickens or Solidifies Polymerization.- Immediately cool the reaction mixture.- See "Polymerization of starting material or product" above for preventative measures.
Final Product is Colored (Yellow/Brown) Residual bromine.- Wash the organic layer with a saturated aqueous solution of a reducing agent like sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the color disappears.
Product decomposition.- This can occur at high temperatures during distillation. Purify via vacuum distillation to lower the boiling point and prevent decomposition.[8]
Multiple Unexpected Products Observed by GC-MS Presence of impurities in starting materials.- Purify the propyne and solvent before use.
Radical side reactions.- Conduct the reaction in the dark and consider adding a radical inhibitor.[5]
Formation of bromohydrins.- Ensure the use of an anhydrous, inert solvent and dry glassware.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • Propyne (gas or condensed liquid)

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser. The apparatus should be thoroughly dried.

  • Dissolving Propyne: Dissolve a known amount of propyne in anhydrous carbon tetrachloride in the reaction flask, cooled in an ice bath.

  • Bromine Addition: Prepare a solution of two molar equivalents of bromine in carbon tetrachloride and place it in the dropping funnel. Add the bromine solution dropwise to the stirred propyne solution while maintaining the temperature between 0 and 5 °C. The disappearance of the bromine's red-brown color indicates its consumption.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress by GC-MS if possible.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine. The organic layer should become colorless.

    • Wash with a saturated aqueous solution of sodium bicarbonate to neutralize any HBr formed.

    • Wash with brine to remove excess water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product.[8]

Data Presentation

Table 1: Influence of Reaction Conditions on Yield (Hypothetical Data for Illustrative Purposes)

Entry Temperature (°C) Solvent Rate of Bromine Addition Observed Yield of this compound (%) Key Byproducts Observed
125CCl₄Rapid351,2-Dibromopropene, Polymeric material
20-5CCl₄Slow (dropwise)751,2-Dibromopropene (minor)
325MethanolSlow (dropwise)15Bromohydrins, 1,2-Dibromopropene
450CCl₄Slow (dropwise)<10Primarily polymeric material

Visualizations

Reaction Pathway

Reaction_Pathway Propyne Propyne (CH₃C≡CH) Br2_1 + Br₂ Intermediate 1,2-Dibromopropene (CH₃CBr=CHBr) Propyne->Intermediate Step 1: Electrophilic Addition Br2_2 + Br₂ Product This compound (CH₃CBr₂CHBr₂) Intermediate->Product Step 2: Electrophilic Addition Experimental_Workflow Start Start: Propyne in CCl₄ Reaction Reaction with Br₂ (0-5 °C, slow addition) Start->Reaction Workup Aqueous Work-up (Na₂S₂O₃, NaHCO₃, Brine) Reaction->Workup Drying Drying (MgSO₄) Workup->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Purification Purification (Vacuum Distillation) SolventRemoval->Purification Product Final Product: this compound Purification->Product Troubleshooting_Logic LowYield Low Yield? CheckByproducts Analyze Byproducts (GC-MS) LowYield->CheckByproducts Polymer Polymeric Material? CheckByproducts->Polymer Dibromo High % of 1,2-Dibromopropene? CheckByproducts->Dibromo Other Other Byproducts? CheckByproducts->Other OptimizeTemp Optimize Temperature (Lower) Polymer->OptimizeTemp Yes OptimizeAddition Optimize Bromine Addition (Slower) Polymer->OptimizeAddition Yes OptimizeStoichiometry Increase Bromine Equivalents / Reaction Time Dibromo->OptimizeStoichiometry Yes CheckSolvent Ensure Anhydrous/Inert Solvent Other->CheckSolvent

References

Technical Support Center: Production of 1,1,2,2-Tetrabromopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 1,1,2,2-tetrabromopropane. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory synthesis involves the bromination of propyne (B1212725).[1][2][3] In this reaction, an excess of bromine is added to propyne, typically in the presence of an inert solvent like carbon tetrachloride, to form the desired this compound.[1] The reaction proceeds through a 1,2-dibromopropene intermediate which then undergoes further bromination.[1]

Q2: What are the primary impurities I should expect in my crude this compound product?

A2: The primary impurities often encountered include:

  • Under-brominated Species: If the reaction does not go to completion, you may find 1,2-dibromopropene and various tribromopropane isomers.[1][4]

  • Isomeric Tetrabromopropanes: Depending on the reaction conditions, other isomers such as 1,1,1,2-tetrabromopropane (B14464216) or 1,2,2,3-tetrabromopropane (B6355371) may form.[4][5][6]

  • Polymeric Byproducts: Unsaturated starting materials like propyne can undergo polymerization, especially in the presence of acid or free radicals.[7]

  • Unreacted Starting Materials: Residual propyne and bromine may be present.[4]

  • Solvent Residues: Solvents used in the reaction and workup can remain in the final product.[4]

Q3: How can I confirm the purity of my this compound?

A3: A combination of analytical techniques is recommended for assessing the purity of your final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying and quantifying impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is excellent for separating volatile components and identifying them based on their mass-to-charge ratio, which is particularly useful for detecting isomeric impurities.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.Increase the reaction time or consider a slight excess of the brominating agent. Monitor the reaction progress using TLC or GC to ensure the consumption of the starting material.[9]
Polymerization of starting material or product.This can be indicated by the thickening or solidification of the reaction mixture.[7] To mitigate this, maintain a low reaction temperature (0-5 °C), exclude light by wrapping the reaction vessel in foil, and consider adding a radical inhibitor.[7] The use of an acid scavenger like sodium carbonate can also prevent acid-catalyzed polymerization.[7]
Presence of Under-Brominated Impurities (e.g., Dibromo- and Tribromopropanes) Insufficient brominating agent.Ensure the stoichiometry of the brominating agent is correct. A slight excess may be necessary to drive the reaction to completion.[9]
Short reaction time.Allow the reaction to stir for a longer period and monitor for the disappearance of intermediate products.[9]
Product is Colored (Yellow or Brown Tint) Residual elemental bromine.Wash the organic phase with a dilute aqueous solution of a reducing agent, such as sodium thiosulfate (B1220275) or sodium bisulfite, until the color disappears.[8][9]
Formation of Isomeric Impurities Sub-optimal reaction conditions.Lowering the reaction temperature can sometimes improve regioselectivity.[9][10] Ensure slow, dropwise addition of bromine to maintain better control over the reaction.[7]
Difficulty in Removing Impurities by Distillation Similar boiling points of isomers or impurities.If simple distillation is ineffective, consider fractional distillation under reduced pressure to minimize thermal decomposition.[4][8] For isomers with very close boiling points, preparative chromatography (e.g., HPLC) may be necessary.[9][11]

Experimental Protocols

Protocol 1: Synthesis of this compound from Propyne

Materials:

  • Propyne (gas or condensed)

  • Bromine

  • Anhydrous Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Radical inhibitor (e.g., hydroquinone)

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas inlet/outlet (or a cold finger condenser for condensed propyne)

Procedure:

  • Setup: Assemble the glassware and ensure it is dry. Conduct the reaction under an inert atmosphere (e.g., nitrogen). Wrap the reaction vessel in aluminum foil to exclude light.[7]

  • Reagent Preparation: Dissolve the desired amount of propyne (if condensed) or bubble a known mass of propyne gas through the anhydrous solvent in the round-bottom flask. Add a catalytic amount of a radical inhibitor and a small amount of anhydrous sodium carbonate to act as an acid scavenger.[7]

  • Cooling: Cool the flask in an ice bath to 0-5 °C with continuous stirring.[7]

  • Bromine Addition: Prepare a solution of bromine (a slight molar excess relative to the alkyne) in the same anhydrous solvent and place it in the dropping funnel.

  • Reaction: Add the bromine solution dropwise to the stirred propyne solution over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C.[7]

  • Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C and monitor its progress by TLC or GC until the starting material is consumed.

Protocol 2: Purification by Washing and Distillation

Materials:

  • Crude this compound reaction mixture

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate)

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Quenching: Carefully transfer the reaction mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.[9] The organic layer should become colorless.

    • Next, wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts like HBr.[9]

    • Finally, wash with brine to remove the bulk of the water.[9]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent.[8]

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.[8]

  • Distillation: Purify the crude product by vacuum distillation.[4] Collect the fraction that distills at the boiling point of this compound at the recorded pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_final Final Product start Start: Propyne in Anhydrous Solvent add_reagents Add Radical Inhibitor & Acid Scavenger start->add_reagents cool Cool to 0-5°C add_reagents->cool add_br2 Dropwise Addition of Br2 Solution cool->add_br2 react Stir and Monitor Reaction add_br2->react quench Quench with aq. Na2S2O3 react->quench wash_bicarb Wash with aq. NaHCO3 quench->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer wash_brine->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate distill Vacuum Distillation concentrate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis and purification of this compound.

impurity_formation propyne Propyne + Br2 desired_product This compound propyne->desired_product Desired Pathway incomplete_reaction Incomplete Reaction propyne->incomplete_reaction side_reactions Side Reactions propyne->side_reactions under_brominated Under-brominated Species (e.g., 1,2-Dibromopropene) incomplete_reaction->under_brominated isomers Isomeric Tetrabromopropanes side_reactions->isomers polymers Polymeric Byproducts side_reactions->polymers

Caption: Formation pathways for common impurities in this compound synthesis.

References

Technical Support Center: Safe Disposal of Halogenated Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential protocols and answers to frequently asked questions regarding the safe disposal of halogenated hydrocarbon waste. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in disposing of halogenated hydrocarbon waste?

A1: The most critical first step is proper segregation. Halogenated hydrocarbon waste must never be mixed with non-halogenated organic waste.[1][2][3][4] Co-mingling can create highly toxic byproducts during disposal and significantly increases disposal costs.[3] Create separate, clearly labeled waste streams for halogenated and non-halogenated solvents.[2][5]

Q2: How should I label a container for halogenated hydrocarbon waste?

A2: All hazardous waste containers must be accurately and clearly labeled.[2][3] The label should include:

  • The words "Hazardous Waste".

  • The specific name of the halogenated solvent(s) (e.g., Dichloromethane, Chloroform).

  • The approximate percentage of each component if it is a mixture.[3]

  • The associated hazards (e.g., Flammable, Toxic).[3]

  • The name of the principal investigator or generator.[3]

  • The date accumulation started.

Q3: Can I dispose of small amounts of halogenated solvents down the drain?

A3: No. Halogenated solvents must not be disposed of down the drain or by evaporation in a fume hood.[6] These compounds are persistent and can cause significant environmental harm.

Q4: What are the storage requirements for halogenated hydrocarbon waste containers?

A4: Waste containers should be:

  • Stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][3][6]

  • Kept in a designated Satellite Accumulation Area (SAA).[3]

  • Placed within secondary containment, such as a chemically resistant tray, to contain potential leaks.[1][3]

  • Kept tightly sealed except when adding waste.[1][3][7]

Q5: What should I do in case of a small spill of a halogenated solvent?

A5: For a small spill that can be cleaned up in under 10 minutes by trained personnel:

  • Alert others in the immediate area.

  • If the solvent is flammable, extinguish any nearby ignition sources.[1]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (double-gloving with nitrile is recommended), chemical splash goggles, and a lab coat.[6][8]

  • Contain the spill and absorb it with an inert material like sand, vermiculite, or a commercial sorbent.[2][8]

  • Collect the absorbed material into a sealed, properly labeled hazardous waste container.[1][8]

  • Clean the spill area.[9]

For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[2][9]

Troubleshooting Guide

Issue Potential Cause(s) Solution(s)
Unsure if a solvent is halogenated. The chemical name or structure is unclear.Review the Safety Data Sheet (SDS). Halogenated hydrocarbons contain fluorine (F), chlorine (Cl), bromine (Br), or iodine (I).[3][4] When in doubt, treat it as halogenated waste.
Waste container is bulging or hissing. A chemical reaction is occurring inside the container, generating gas. This can happen if incompatible wastes are mixed.Do not open the container. Place it in a fume hood and contact your EHS department immediately for emergency pickup.
The color of a brominated reaction mixture does not disappear after adding a quenching agent. 1. The quenching agent (e.g., sodium thiosulfate (B1220275) solution) has degraded.2. Poor mixing between the aqueous quenching solution and the organic reaction mixture.1. Prepare a fresh solution of the quenching agent.2. Vigorously stir the biphasic mixture to ensure efficient contact between the layers.[10]
The quenching of a reactive halogenating agent is highly exothermic. 1. The quenching agent is being added too quickly.2. The reaction mixture is at an elevated temperature.1. Add the quenching agent dropwise or in small portions.2. Cool the reaction mixture in an ice bath before and during the quench.[10]

Data Presentation: Waste Container and Storage Summary

Parameter Chlorinated Solvents Brominated Compounds Fluorinated Solvents
Primary Container Material Polyethylene (B3416737) or glass. Avoid metal cans due to potential corrosion from acid formation.[8]Glass or other chemically resistant containers. Do not store in polyethylene containers.[2]Polyethylene or other compatible containers.
Container Cap Screw-cap, kept tightly sealed.[5][7]Screw-cap, tightly sealed. Parafilm may be used for extra security.[2]Screw-cap, kept tightly sealed.
Maximum Fill Volume Do not fill beyond 80-90% capacity to allow for expansion.[5]Do not overfill.Do not overfill.
Storage Location Designated Satellite Accumulation Area, inside a vented cabinet or fume hood.[2][3]In a designated corrosives or flammable liquids cabinet, away from incompatible materials.[2]In a designated flammable liquids storage cabinet.[9]
Segregation Separate from non-halogenated solvents, acids, bases, and reactive metals.[2][6][8]Separate from non-halogenated waste. Keep away from strong acids, bases, and oxidizers.Separate from incompatible materials like oxidizing agents, strong acids, and bases.[9]

Experimental Protocols: In-Laboratory Waste Treatment

Disclaimer: These procedures are intended for treating small quantities of residual reactive reagents as part of an experimental workup. They are not for the bulk disposal of halogenated solvents. Bulk solvent waste must be collected by a licensed hazardous waste disposal service.[11] Always perform these procedures in a chemical fume hood with appropriate PPE.

Protocol 1: Quenching of Excess Bromine in a Reaction Mixture

This protocol describes the neutralization of residual elemental bromine (a reddish-brown liquid) following a chemical reaction. The most common quenching agent is sodium thiosulfate, which reduces bromine to colorless bromide ions.[12]

Methodology:

  • Preparation of Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[5][10]

  • Cooling: Once the reaction is complete, cool the reaction vessel to 0-5 °C in an ice-water bath. This is critical to control the exothermic nature of the quench.[10]

  • Quenching: Slowly add the 10% sodium thiosulfate solution dropwise to the vigorously stirring reaction mixture.[5][10]

  • Endpoint Determination: Continue adding the quenching solution until the red-brown color of bromine disappears and the solution becomes colorless.[5]

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • If the mixture is biphasic, separate the aqueous and organic layers.[5]

    • Wash the organic layer with water and then with brine.[5]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).[5]

  • Disposal: The detoxified aqueous layer can typically be neutralized and disposed of according to institutional guidelines. The organic layer and any solid waste (e.g., drying agent) should be disposed of in the appropriate halogenated waste stream.

Protocol 2: Quenching of Diethylaminosulfur Trifluoride (DAST)

This protocol is for quenching a reaction mixture containing the reactive fluorinating agent DAST. The procedure must be performed with extreme caution as the quench is exothermic and releases gases.

Methodology:

  • Preparation: Ensure the reaction is complete via an appropriate analytical technique (e.g., TLC, LC-MS).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.[1]

  • Quenching:

    • While stirring vigorously, very slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Caution: The quenching process is exothermic and will release gases (CO₂). Ensure adequate ventilation and perform the addition slowly to control the reaction rate.[1]

  • Endpoint Determination: Continue the slow addition until gas evolution ceases.

  • Work-up:

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to recover any product.

    • Combine the organic layers, wash with brine, and dry over a suitable drying agent (e.g., Na₂SO₄).[1]

  • Disposal: All liquid and solid waste generated from the work-up must be disposed of in the designated fluorinated hydrocarbon waste stream.

Visualizations

HalogenatedWasteDisposalWorkflow cluster_0 In-Lab Waste Generation cluster_1 Container Management cluster_2 Storage & Disposal start Experiment Complete (Halogenated Hydrocarbon Present) segregate Segregate Halogenated Waste from Non-Halogenated Waste start->segregate container Select Appropriate & Labeled Waste Container segregate->container add_waste Add Waste to Container (in Fume Hood) container->add_waste seal Keep Container Tightly Sealed When Not in Use add_waste->seal store Store in Secondary Containment in Satellite Accumulation Area seal->store pickup Arrange for Pickup by Environmental Health & Safety store->pickup end Final Disposal (Incineration/Recycling) pickup->end BromineQuenchLogic start Reaction Mixture Contains Excess Bromine cool Cool Mixture to 0-5 °C in Ice Bath start->cool add_quencher Slowly Add Quenching Solution with Vigorous Stirring cool->add_quencher prepare_quencher Prepare 10% Aqueous Sodium Thiosulfate Solution prepare_quencher->add_quencher check_color Is Red-Brown Color Discharged? add_quencher->check_color check_color->add_quencher No workup Proceed to Aqueous Work-up check_color->workup Yes end Waste Segregated for Proper Disposal workup->end

References

Validation & Comparative

A Comparative Guide to 1,1,2,2-Tetrabromopropane and Other Brominated Propanes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Physicochemical Properties, Reactivity, and Toxicity

This guide provides a comprehensive comparison of 1,1,2,2-Tetrabromopropane with other key brominated propanes, namely 1,2-Dibromopropane (B165211) and 1,2,3-Tribromopropane. The following sections detail their physicochemical properties, comparative reactivity, and toxicological profiles, supported by experimental data and methodologies to assist researchers, scientists, and drug development professionals in making informed decisions for their applications.

Physicochemical Properties: A Comparative Overview

The degree and position of bromination on the propane (B168953) backbone significantly influence the physicochemical properties of these compounds. Generally, as the number of bromine atoms increases, the molecular weight, density, and boiling point also increase.[1][2] Solubility in water tends to decrease with increasing bromination due to the growing hydrophobic character of the molecules.[2]

PropertyThis compound1,2-Dibromopropane1,2,3-Tribromopropane
CAS Number 34570-59-7[3][4]78-75-1[5]96-11-7[6]
Molecular Formula C₃H₄Br₄[3][4]C₃H₆Br₂[5]C₃H₅Br₃[6]
Molecular Weight ( g/mol ) 359.68[3][7]201.89[5]280.785[6]
Appearance Dense, colorless to pale liquid[7]Colorless liquid[5]Clear colorless to light yellow liquid[6]
Density (g/mL) ~2.726 (estimate)1.937 at 25 °C[5]2.398 at 25 °C[6]
Boiling Point (°C) ~245.8 (estimate)139-143[5]220.1[6]
Melting Point (°C) ~10.7 (estimate)-55.5[5]16.2[6]
Solubility in Water Low (predicted)Sparingly soluble[2]Insoluble[6]
Solubility in Organic Solvents SolubleSolubleSoluble

Experimental Protocols: Physicochemical Property Determination

Standard methodologies for determining the physicochemical properties of haloalkanes are crucial for ensuring data accuracy and comparability.

1. Boiling Point Determination: The boiling point is typically determined at atmospheric pressure using distillation. A sample of the compound is heated, and the temperature at which the liquid and vapor phases are in equilibrium is recorded. For higher accuracy, corrections for atmospheric pressure can be applied.

2. Melting Point Determination: For solid compounds like 1,2,3-Tribromopropane at lower temperatures, the melting point is determined using a capillary tube method with a melting point apparatus. A small, powdered sample is heated slowly, and the temperature range over which the substance melts is recorded.

3. Density Measurement: The density of liquid brominated propanes is measured using a pycnometer or a digital density meter at a controlled temperature, typically 25 °C. The mass of a known volume of the substance is determined to calculate the density.

4. Solubility Assessment: Water solubility can be determined by the shake-flask method. A known amount of the brominated propane is mixed with a known volume of water and agitated at a constant temperature until equilibrium is reached. The concentration of the compound in the aqueous phase is then measured, often using gas chromatography (GC).

Comparative Reactivity

The reactivity of brominated propanes is largely dictated by the number and location of the bromine atoms, which serve as good leaving groups in nucleophilic substitution and elimination reactions.

This compound: With four bromine atoms on adjacent carbons, this compound is highly halogenated. Its reactivity is characterized by its potential to undergo dehydrobromination and other elimination reactions. It can be synthesized by the bromination of propyne.[8][9] This reaction proceeds through an intermediate 1,2-dibromopropene, which is then further brominated.[9]

1,2-Dibromopropane: This compound contains both a primary and a secondary bromide. It readily undergoes nucleophilic substitution reactions.[10] The reaction with strong bases can also lead to elimination reactions, forming propene.[11][12]

1,2,3-Tribromopropane: With bromine atoms on each carbon, this compound can undergo a series of elimination reactions in the presence of a strong base, leading to the formation of unsaturated products like dibromopropenes and potentially bromopropyne.[13] It can be synthesized by the addition of bromine to allyl bromide.[13]

G cluster_synthesis Synthesis Pathways cluster_reactions Reactivity Propyne Propyne Tetrabromopropane This compound Propyne->Tetrabromopropane + 2Br₂ Allyl_Bromide Allyl Bromide Tribromopropane 1,2,3-Tribromopropane Allyl_Bromide->Tribromopropane + Br₂ Dibromopropane 1,2-Dibromopropane Propene Propene Propene->Dibromopropane + Br₂ Tetrabromopropane_re This compound Elimination_Products Elimination Products (e.g., Alkenes, Alkynes) Tetrabromopropane_re->Elimination_Products Base Tribromopropane_re 1,2,3-Tribromopropane Tribromopropane_re->Elimination_Products Strong Base Dibromopropane_re 1,2-Dibromopropane Dibromopropane_re->Elimination_Products Strong Base Substitution_Products Substitution Products Dibromopropane_re->Substitution_Products Nucleophile

Caption: Comparative Synthesis and Reactivity of Brominated Propanes.

Toxicological Profile

The toxicity of brominated hydrocarbons is a significant area of research, with concerns about their potential as carcinogens and reproductive toxicants.

Toxicity EndpointThis compound1,2-Dibromopropane1,2,3-Tribromopropane
Acute Oral Toxicity (LD50, rat) No data available741 mg/kg[5]Moderately toxic by ingestion
Genotoxicity No data availableMutagenic in Salmonella typhimurium[14]Mutagenic in Salmonella typhimurium
Carcinogenicity No data availableSuspected carcinogenSuspected carcinogen
Reproductive Toxicity No data availableAnimal studies show reproductive effects[15]Experimental reproductive effects reported

Experimental Protocols: Toxicological Assessment

A tiered approach is often used to evaluate the toxicity of chemical compounds, starting with in vitro assays and progressing to in vivo studies if necessary.

1. In Vitro Genotoxicity Assay (Ames Test): This bacterial reverse mutation assay is used to assess the mutagenic potential of a substance. Strains of Salmonella typhimurium with pre-existing mutations are exposed to the test compound, with and without metabolic activation. A positive result, indicated by a significant increase in the number of revertant colonies, suggests that the compound is a mutagen.

2. Acute Oral Toxicity (LD50) Study: This in vivo test determines the median lethal dose of a substance. Graded doses of the compound are administered orally to groups of rodents. The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality. The LD50 value is then calculated statistically.[16]

3. In Vivo Micronucleus Test: This assay is used to detect chromosomal damage. Rodents are exposed to the test substance, and their bone marrow cells are harvested and examined for the presence of micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic effects.[17]

G cluster_workflow General Workflow for Toxicity Assessment of Brominated Propanes start Test Compound (e.g., Brominated Propane) in_vitro In Vitro Assays - Genotoxicity (Ames Test) - Cytotoxicity start->in_vitro in_vivo In Vivo Studies (if necessary) - Acute Toxicity (LD50) - Sub-chronic Toxicity in_vitro->in_vivo Positive or Equivocal Results risk_assessment Risk Assessment - Hazard Identification - Dose-Response Assessment - Exposure Assessment in_vitro->risk_assessment Negative Results in_vivo->risk_assessment end Regulatory Decision risk_assessment->end

Caption: A general workflow for assessing the toxicity of brominated propanes.

Applications

The distinct properties of these brominated propanes lend them to different applications.

  • This compound: Due to its high density, it has niche applications as a heavy liquid for mineral separation.[7] It also serves as a laboratory reagent in studies of organobromine reactivity.[7]

  • 1,2-Dibromopropane: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[18]

  • 1,2,3-Tribromopropane: This compound has been used as a nematicide.[19]

Conclusion

The choice between this compound and other brominated propanes depends heavily on the specific application. This compound, with its high degree of bromination, offers high density but its toxicological profile is not well-characterized. 1,2-Dibromopropane and 1,2,3-Tribromopropane are more established as chemical intermediates, but their known toxicity requires careful handling and risk assessment. Further research, particularly on the experimental properties and toxicity of this compound, is needed to fully evaluate its potential and risks compared to other brominated propanes.

References

A Spectroscopic Showdown: Differentiating Isomers of 1,1,2,2-Tetrabromopropane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic comparison of 1,1,2,2-tetrabromopropane and its isomers, offering researchers, scientists, and drug development professionals a detailed analysis of their structural nuances through NMR, IR, and Mass Spectrometry.

The isomeric landscape of tetrabromopropane presents a unique challenge in chemical analysis, where identical molecular formulas (C₃H₄Br₄) conceal distinct structural arrangements. Spectroscopic techniques are indispensable for distinguishing between these closely related compounds. This guide provides a comparative analysis of this compound and its key isomers—1,1,2,3-tetrabromopropane, 1,2,2,3-tetrabromopropane, and 1,1,1,3-tetrabromopropane—leveraging available experimental data and theoretical spectroscopic principles.

Comparative Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Tetrabromopropane Isomers

Isomer1H NMR (Predicted)13C NMR (Experimental/Predicted)
This compound - CH₃ singlet - CH singletNo experimental data found. Predicted shifts: C1 (~20-30 ppm), C2 (~50-60 ppm), C3 (~60-70 ppm).
1,1,2,3-Tetrabromopropane - CH₂Br multiplet - CHBr multiplet - CH₂Br₂ singletExperimental data indicates three distinct carbon signals.[1]
1,2,2,3-Tetrabromopropane - CH₂Br multiplet - CH₂Br multipletNo experimental data found. Predicted to show two signals due to symmetry.
1,1,1,3-Tetrabromopropane - CH₂Br multiplet - CH₂ multipletExperimental data indicates three distinct carbon signals.[2][3]

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data for Tetrabromopropane Isomers

IsomerInfrared (IR) Spectroscopy (Predicted Key Absorptions)Mass Spectrometry (MS) (Key Fragmentation Patterns)
This compound C-H stretching (2950-3000 cm⁻¹), C-H bending (~1450 cm⁻¹), C-Br stretching (500-650 cm⁻¹)Molecular ion peak (M⁺) cluster due to bromine isotopes. Loss of Br, HBr, and subsequent fragmentations.
1,1,2,3-Tetrabromopropane C-H stretching (2950-3000 cm⁻¹), C-H bending (~1450 cm⁻¹), C-Br stretching (500-650 cm⁻¹)Molecular ion peak cluster. Fragmentation patterns will differ based on the stability of resulting carbocations.
1,2,2,3-Tetrabromopropane C-H stretching (2950-3000 cm⁻¹), C-H bending (~1450 cm⁻¹), C-Br stretching (500-650 cm⁻¹)A GC-MS spectrum is available, which would show the characteristic isotopic cluster for four bromine atoms.[4]
1,1,1,3-Tetrabromopropane C-H stretching (2950-3000 cm⁻¹), C-H bending (~1450 cm⁻¹), C-Br stretching (500-650 cm⁻¹)Molecular ion peak cluster. Fragmentation likely initiated by the loss of a bromine atom from the CBr₃ group.

Experimental Protocols

Accurate spectroscopic analysis relies on meticulous experimental procedures. The following are generalized protocols for the techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the tetrabromopropane isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a 1H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled 13C NMR spectrum. Key parameters include a spectral width of approximately 200 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of 13C.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small drop of the liquid tetrabromopropane isomer directly onto the center of the ATR crystal.

    • Lower the press arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR accessory.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • Clean the ATR crystal thoroughly after analysis.

Mass Spectrometry (MS)
  • Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

    • Prepare a dilute solution of the tetrabromopropane isomer in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

    • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The GC will separate the components of the sample before they enter the mass spectrometer.

  • Mass Analysis:

    • Use electron ionization (EI) at a standard energy of 70 eV.

    • Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and key fragment ions.

    • The presence of four bromine atoms will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, which is a key diagnostic feature.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the tetrabromopropane isomers.

Spectroscopic_Comparison_of_Tetrabromopropane_Isomers Spectroscopic Analysis of Tetrabromopropane Isomers cluster_isomers Tetrabromopropane Isomers (C3H4Br4) cluster_techniques Spectroscopic Techniques cluster_data Data Analysis and Comparison Isomer1 This compound NMR NMR Spectroscopy (¹H and ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 1,1,2,3-Tetrabromopropane Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 1,2,2,3-Tetrabromopropane Isomer3->NMR Isomer3->IR Isomer3->MS Isomer4 1,1,1,3-Tetrabromopropane Isomer4->NMR Isomer4->IR Isomer4->MS Data Comparative Analysis of Spectroscopic Data NMR->Data IR->Data MS->Data

Caption: Workflow for the spectroscopic comparison of tetrabromopropane isomers.

References

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1,1,2,2-Tetrabromopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,1,2,2-tetrabromopropane and a structurally similar alternative, 1,2,2-tribromopropane. The data presented, including predicted values for the target compound and experimental data for the alternative, offers valuable insights for the structural elucidation and characterization of polyhalogenated propanes.

NMR Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for 1,2,2-tribromopropane. These values are crucial for identifying the respective compounds and understanding the influence of bromine substitution on the chemical shifts of neighboring protons and carbons.

Table 1: ¹H NMR Data

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound (Predicted) CH₃2.9SingletN/A
CHBr₂6.5SingletN/A
1,2,2-Tribromopropane (Experimental) CH₃2.6SingletN/A
CH₂Br4.1SingletN/A

Table 2: ¹³C NMR Data

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound (Predicted) C H₃35
C HBr₂45
C Br₂20
1,2,2-Tribromopropane (Experimental) C H₃33
C H₂Br42
C Br₂38

Experimental Protocols

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of halogenated alkanes.

Sample Preparation:

  • Dissolution: Accurately weigh 10-50 mg of the solid sample or measure 5-20 µL of the liquid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical to avoid interfering signals in the ¹H NMR spectrum.

  • Filtration: To ensure a homogeneous magnetic field and prevent line broadening, filter the sample solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is typically added to the solvent by the manufacturer. The TMS signal is set to 0.00 ppm.

NMR Data Acquisition:

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 300 MHz or 500 MHz instrument.

  • Shimming: Optimize the homogeneity of the magnetic field by shimming the spectrometer on the deuterium (B1214612) lock signal of the solvent. This process minimizes spectral line widths.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

    • The relaxation delay should be set to at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

    • A wider spectral width (e.g., 0-220 ppm) is necessary.

    • Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay (2-5 seconds) are generally required to obtain a good signal-to-noise ratio.

Structure-Spectra Relationship

The following diagram illustrates the correlation between the chemical structure of this compound and its predicted NMR signals.

G This compound NMR Correlation cluster_structure Chemical Structure cluster_1h_nmr ¹H NMR Signals cluster_13c_nmr ¹³C NMR Signals C1 C¹H₃ C2 C²(Br)₂ C1->C2 H1 CH₃ (singlet, ~2.9 ppm) C1->H1 corresponds to C1_sig C¹ (~35 ppm) C1->C1_sig gives signal C3 C³H(Br)₂ C2->C3 C2_sig C² (~20 ppm) C2->C2_sig gives signal H3 CHBr₂ (singlet, ~6.5 ppm) C3->H3 corresponds to C3_sig C³ (~45 ppm) C3->C3_sig gives signal

Caption: Correlation of atoms in this compound to their predicted NMR signals.

A Comparative Guide to the Infrared (IR) Spectroscopy of 1,1,2,2-Tetrabromopropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the infrared (IR) spectrum of 1,1,2,2-tetrabromopropane against its less substituted analogs, 1,2-dibromopropane (B165211) and 2,2-dibromopropane. The objective is to facilitate the differentiation of these compounds based on their vibrational spectra for researchers, scientists, and professionals in drug development. The content is supported by experimental data for the comparative compounds and predicted absorptions for the target molecule, given the limited availability of its experimental spectrum.

Data Presentation: Comparison of IR Absorption Bands

The following table summarizes the key IR absorption bands for this compound and its comparative alternatives. The assignments are based on characteristic vibrational modes of functional groups present in the molecules.

Functional Group Vibrational Mode This compound (Predicted) 1,2-Dibromopropane (Experimental) 2,2-Dibromopropane (Experimental)
C-H (alkane)Stretching2970 - 2850 cm⁻¹ (medium-strong)2975 - 2845 cm⁻¹ (moderately strong)[1]2975 - 2845 cm⁻¹ (moderately strong)[2]
C-H (alkane)Bending/Deformation1470 - 1370 cm⁻¹ (medium)1470 - 1370 cm⁻¹ (strong)[1]1470 - 1370 cm⁻¹ (strong)[2]
C-BrStretching~700 - 500 cm⁻¹ (multiple strong bands)750 - 550 cm⁻¹ (strong)[1]~550 cm⁻¹ (strong)[2]
Fingerprint RegionComplex Vibrations< 1500 cm⁻¹< 1500 cm⁻¹[1]< 1500 cm⁻¹[2]

Note: The fingerprint region (below 1500 cm⁻¹) contains a complex series of absorptions unique to each molecule, arising from bending and skeletal vibrations. Direct comparison of this region with a reference spectrum is the most reliable method for identification.[1][2]

Experimental Protocols

A detailed methodology for obtaining the IR spectrum of a liquid sample such as this compound is provided below. This protocol is applicable for analysis using a Fourier Transform Infrared (FTIR) spectrometer, a common laboratory instrument for this technique.[3]

Objective: To obtain a high-quality infrared spectrum of a neat liquid sample.

Materials:

  • FTIR Spectrometer (e.g., Bruker Tensor 27)[4]

  • Salt plates (e.g., NaCl or KBr), stored in a desiccator

  • Pasteur pipette

  • Liquid sample (e.g., this compound)

  • Acetone (B3395972) (for cleaning)

  • Kimwipes or other lint-free tissue

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Run a background scan to record the spectrum of the ambient atmosphere (primarily CO₂ and water vapor). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation (Neat Liquid Film):

    • Retrieve two clean, dry salt plates from the desiccator. Handle the plates by their edges to avoid transferring moisture and oils from your fingers.[5]

    • If necessary, clean the plates with a small amount of acetone and a lint-free wipe, then allow them to dry completely.[5]

    • Using a Pasteur pipette, place one to two drops of the liquid sample onto the center of one salt plate.[5][6]

    • Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.[5]

  • Sample Analysis:

    • Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.[5]

    • Initiate the sample scan. The instrument will irradiate the sample with infrared light and record the absorbance at each wavelength.

    • The resulting spectrum of absorbance (or transmittance) versus wavenumber (cm⁻¹) will be displayed on the connected computer.

  • Post-Analysis Cleanup:

    • Remove the salt plates from the spectrometer.

    • Carefully separate the plates and clean them thoroughly with acetone and a lint-free wipe.

    • Return the clean, dry plates to the desiccator for storage.[5]

Alternative Technique: Attenuated Total Reflectance (ATR)

For spectrometers equipped with an ATR accessory, sample preparation is simplified. A small drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). A pressure arm may be used to ensure good contact. This method is often faster and requires less sample preparation.[3]

Mandatory Visualization

The following diagram illustrates the logical workflow for distinguishing this compound from its dibromo-analogs using IR spectroscopy.

IR_Comparison_Workflow Workflow for IR-based Differentiation of Brominated Propanes cluster_data_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_identification Compound Identification A Acquire IR Spectrum of Unknown Sample C Analyze C-H Stretching Region (~3000-2850 cm⁻¹) A->C D Analyze C-Br Stretching Region (~750-500 cm⁻¹) A->D E Compare Fingerprint Region (< 1500 cm⁻¹) A->E B Acquire Reference Spectra: - 1,2-Dibromopropane - 2,2-Dibromopropane B->E C->D All show alkane C-H stretches D->E Key differentiation region F This compound (Predicted: Multiple strong C-Br bands) E->F Unique pattern with multiple strong C-Br bands G 1,2-Dibromopropane E->G Matches reference spectrum H 2,2-Dibromopropane E->H Matches reference spectrum

Caption: Logical workflow for identifying brominated propanes via IR spectroscopy.

References

A Comparative Guide to the Mass Spectrometry of 1,1,2,2-Tetrabromopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometric behavior of 1,1,2,2-tetrabromopropane and related brominated propanes. Due to the limited availability of public mass spectral data for this compound, this document presents a predicted fragmentation pattern based on the known mass spectra of its isomers and other polybrominated alkanes. This information is valuable for the identification and characterization of such compounds in various research and development settings.

Data Presentation: Mass Spectral Data Comparison

The following tables summarize the key mass spectral data for this compound (predicted) and its comparators. The presence of multiple bromine atoms results in characteristic isotopic patterns for bromine-containing fragments, which are crucial for their identification.

Table 1: Predicted Electron Ionization (EI) Mass Spectral Data for this compound

Predicted m/zPredicted Relative AbundancePredicted Ion AssignmentNotes
356/358/360/362/364Very Low[C₃H₄Br₄]⁺• (Molecular Ion)Isotopic cluster characteristic of four bromine atoms.
277/279/281/283Moderate[C₃H₄Br₃]⁺Loss of a bromine radical (•Br).
198/200/202High[C₃H₄Br₂]⁺•Loss of two bromine atoms.
119/121Moderate[C₃H₄Br]⁺Loss of three bromine atoms.
40High[C₃H₄]⁺•Propargyl or cyclopropenyl cation.

Table 2: Comparison of Key Mass Spectral Fragments of Brominated Propanes

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound (Predicted)356/358/360/362/364277/279/281/283, 198/200/202, 119/121, 40
1,2,2,3-Tetrabromopropane356/358/360/362/364277/279/281/283, 198/200/202, 119/121, 40
1,2,3-Tribromopropane278/280/282/284199/201/203, 119/121, 40
1,3-Dibromopropane200/202/204121/123, 41

Experimental Protocols

A standard method for analyzing volatile brominated compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: GC-MS Analysis of Brominated Propanes

  • Sample Preparation:

    • Dissolve 1-5 mg of the sample in 1 mL of a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

    • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless inlet, operated in splitless mode for dilute samples.

    • Injector Temperature: 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 35-450.

    • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Analyze the mass spectrum of the peak, paying close attention to the molecular ion cluster and the isotopic patterns of bromine-containing fragments.

    • Compare the obtained spectrum with library spectra or the predicted fragmentation pattern for identification.

Mandatory Visualization

fragmentation_pathway M [C₃H₄Br₄]⁺• m/z 356-364 F1 [C₃H₄Br₃]⁺ m/z 277-283 M->F1 - •Br F2 [C₃H₄Br₂]⁺• m/z 198-202 F1->F2 - •Br F3 [C₃H₄Br]⁺ m/z 119, 121 F2->F3 - •Br F4 [C₃H₄]⁺• m/z 40 F3->F4 - •Br

Caption: Predicted EI fragmentation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve Sample dilute Serial Dilution dissolve->dilute injection GC Injection dilute->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 35-450) ionization->detection peak_id Peak Identification detection->peak_id spectrum_analysis Mass Spectrum Analysis peak_id->spectrum_analysis comparison Comparison to Database/Prediction spectrum_analysis->comparison

Reactivity comparison of 1,1,2,2-Tetrabromopropane and 1,1,2,2-Tetrachloropropane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Core Reactivity Principles: The Halogen's Role

The primary determinant of reactivity in nucleophilic substitution and elimination reactions for these compounds is the nature of the carbon-halogen (C-X) bond. The key differences between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds dictate the relative ease with which the halogen atom can depart as a halide ion (leaving group).

Key Factors Influencing Reactivity:

  • Bond Strength: The C-Cl bond is significantly stronger than the C-Br bond. This means more energy is required to break the C-Cl bond, making 1,1,2,2-tetrachloropropane (B80383) inherently less reactive in reactions where C-X bond cleavage is the rate-determining step.[1][2]

  • Leaving Group Ability: A good leaving group is a species that is stable on its own after departing from the substrate. The stability of the halide ion is a crucial factor.

    • Size and Polarizability: Bromide ions are larger and more polarizable than chloride ions.[3][4] The larger size of the bromide ion allows the negative charge to be dispersed over a greater volume, leading to a more stable anion.[3]

    • Basicity: Weaker bases are better leaving groups.[5] Since hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), the bromide ion (Br-) is a weaker base than the chloride ion (Cl-), and therefore a better leaving group.[4]

Based on these principles, 1,1,2,2-tetrabromopropane is expected to be significantly more reactive than 1,1,2,2-tetrachloropropane in both nucleophilic substitution and elimination (dehalogenation) reactions.

Comparative Data Summary

Although direct experimental data comparing the two subject compounds is scarce, the following table summarizes the fundamental properties that lead to the reactivity differences.

PropertyThis compound1,1,2,2-TetrachloropropaneImplication for Reactivity
Molar Mass ~359.68 g/mol ~181.87 g/mol [6]Affects stoichiometry but not directly reactivity.
C-X Bond Energy ~290 kJ/mol (for a typical C-Br bond)[1]~346 kJ/mol (for a typical C-Cl bond)[1]The weaker C-Br bond in the tetrabromo- compound requires less energy to break, leading to faster reaction rates in substitution and elimination reactions.
Leaving Group Ability Excellent (Bromide is a very good leaving group)[3][5][7]Good (Chloride is a good leaving group, but not as good as bromide)[3][7][8]The superior leaving group ability of bromide will favor faster reaction kinetics for the tetrabromo- compound.
Predicted Reactivity HighModerateThis compound is expected to undergo dehalogenation and nucleophilic substitution reactions at a faster rate and under milder conditions.

Experimental Protocols: A Hypothetical Dehalogenation Study

Dehalogenation is a characteristic reaction of vicinal dihalides and tetrahalides.[9][10][11] A common method involves the use of zinc dust in a suitable solvent.[9][10] The following is a proposed experimental protocol to quantitatively compare the reactivity of this compound and 1,1,2,2-tetrachloropropane.

Objective: To compare the rate of dehalogenation of this compound and 1,1,2,2-tetrachloropropane using zinc dust.

Materials:

  • This compound

  • 1,1,2,2-Tetrachloropropane

  • Zinc dust, activated

  • Ethanol, absolute

  • Internal standard (e.g., dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Reaction vials, magnetic stirrer, and thermostat-controlled water bath

Procedure:

  • Reaction Setup: In separate reaction vials, prepare solutions of this compound (0.1 M) and 1,1,2,2-tetrachloropropane (0.1 M) in absolute ethanol. Add a known concentration of the internal standard to each solution.

  • Initiation of Reaction: Place the vials in a thermostat-controlled water bath set to a specific temperature (e.g., 50 °C). Add an equimolar amount of activated zinc dust to each vial simultaneously to initiate the dehalogenation reaction.

  • Sampling: At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot from each reaction mixture. Quench the reaction in the aliquot by adding a small amount of dilute acid to consume the unreacted zinc.

  • Analysis: Analyze the quenched aliquots using GC-FID to determine the concentration of the remaining 1,1,2,2-tetrahalopropane relative to the internal standard.

  • Data Analysis: Plot the concentration of each reactant versus time. The slope of these plots will provide the initial reaction rates. A comparison of these rates will give a quantitative measure of the relative reactivity.

Expected Outcome: The plot for this compound is expected to show a significantly steeper negative slope compared to that of 1,1,2,2-tetrachloropropane, indicating a faster rate of reaction.

Visualizing Reactivity Factors and Experimental Workflow

Leaving_Group_Ability cluster_factors Factors Affecting Leaving Group Ability cluster_comparison Comparison: Bromide vs. Chloride cluster_reactivity Resulting Reactivity Size Ionic Size Br Bromide (Br⁻) Size->Br Larger Cl Chloride (Cl⁻) Size->Cl Smaller Polarizability Polarizability Polarizability->Br Higher Polarizability->Cl Lower Basicity Basicity (inverse) Basicity->Br Weaker Base Basicity->Cl Stronger Base Bond_Strength C-X Bond Strength (inverse) Bond_Strength->Br Weaker C-Br Bond Bond_Strength->Cl Stronger C-Cl Bond High_Reactivity Higher Reactivity (this compound) Br->High_Reactivity Lower_Reactivity Lower Reactivity (1,1,2,2-Tetrachloropropane) Cl->Lower_Reactivity

Caption: Factors influencing the superior leaving group ability of bromide over chloride.

Dehalogenation_Workflow start Start: Prepare Reactant Solutions (0.1M Tetrahalopropane in Ethanol + Internal Standard) setup Equilibrate Reaction Vials at Constant Temperature start->setup initiate Add Activated Zinc Dust to Initiate Reaction setup->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Reaction in Aliquots sampling->quench analysis Analyze Samples by GC-FID quench->analysis data Plot Concentration vs. Time to Determine Reaction Rate analysis->data compare Compare Rates to Determine Relative Reactivity data->compare

Caption: Experimental workflow for comparing dehalogenation rates.

References

A Comparative Guide to Alternative Reagents for the Tetrabromination of Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking safer, more efficient, and environmentally friendly methods for the tetrabromination of alkynes, this guide provides an objective comparison of alternative reagents to the traditional use of excess molecular bromine. This document outlines the performance of various methods, supported by experimental data and detailed protocols.

The addition of four bromine atoms across the carbon-carbon triple bond of an alkyne is a fundamental transformation in organic synthesis, yielding 1,1,2,2-tetrabromoalkanes. These highly functionalized molecules serve as valuable intermediates in the synthesis of a wide range of compounds. The classical method, employing a stoichiometric excess of hazardous and corrosive molecular bromine (Br₂), presents significant safety and environmental challenges. This has spurred the development of alternative reagents and methodologies that offer milder reaction conditions, improved safety profiles, and a greener footprint.

This guide focuses on a direct comparison of the traditional Br₂ method with three promising alternatives: hypervalent iodine-mediated bromination, oxidative bromination using dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr), and electrochemical bromination.

Performance Comparison of Tetrabromination Reagents

The following table summarizes the quantitative data for the tetrabromination of representative alkyne substrates using different reagents. The data highlights key performance indicators such as reaction time, temperature, and isolated yield.

SubstrateReagent/MethodReaction TimeTemperature (°C)Yield (%)Reference
Traditional Method
PhenylacetyleneExcess Br₂ in CCl₄Not SpecifiedNot SpecifiedGood (Implied)[General Knowledge]
Alternative Methods
PhenylacetyleneNaBr/PIDA1 h2593[1]
4-MethylphenylacetyleneNaBr/PIDA1 h2595[1]
4-MethoxyphenylacetyleneNaBr/PIDA1 h2599[1]
4-ChlorophenylacetyleneNaBr/PIDA1.5 h2585[1]
1-OctyneNaBr/PIDA1 h2588[1]
Phenylacetylene(Bromodimethyl)sulfonium bromideNot SpecifiedRoom Temp."Solely the tetrabromo compound"[2]
Limonene Derivative (diene)Electrochemical (NaBr)Not SpecifiedAmbient74[3]

Experimental Workflow for Reagent Comparison

The logical workflow for evaluating and comparing different reagents for the tetrabromination of alkynes is depicted in the following diagram. This process ensures a systematic and unbiased assessment of each method's performance.

G cluster_0 Reagent Selection and Preparation cluster_1 Reaction Execution cluster_2 Analysis and Comparison A Traditional Reagent: Excess Molecular Bromine (Br₂) F Perform Tetrabromination under Optimized Conditions A->F B Alternative Reagent 1: NaBr/PIDA B->F C Alternative Reagent 2: DMSO/HBr C->F D Alternative Reagent 3: Electrochemical (NaBr) D->F E Select Alkyne Substrate E->F G Isolate and Purify Product F->G H Characterize Product (NMR, MS, etc.) G->H I Calculate Yield and Assess Purity H->I J Compare Yield, Reaction Time, Safety, and Cost I->J G cluster_0 Generation of Electrophilic Bromine cluster_1 Reaction Cascade A Br₂ (Traditional) F Bromonium Ion Intermediate A->F B [Br⁺] from NaBr/PIDA B->F C [Br⁺] from DMSO/HBr C->F D [Br⁺] via Anodic Oxidation D->F E Alkyne E->F + [Br⁺] G Dibromoalkene F->G + Br⁻ H Second Bromonium Ion G->H + [Br⁺] I Tetrabromoalkane H->I + Br⁻

References

Scant Evidence for 1,1,2,2-Tetrabromopropane as a Commercial Flame Retardant Prompts Focus on Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and commercial data reveals a significant lack of information regarding the efficacy of 1,1,2,2-Tetrabromopropane as a flame retardant. This compound does not appear to be utilized as a commercial flame retardant, and no experimental data on its performance in standard flammability tests, such as Limiting Oxygen Index (LOI) or UL 94, is readily available. Consequently, a direct comparison with established commercial alternatives is not feasible.

This guide will, therefore, focus on a comparative analysis of two widely used commercial brominated flame retardants: Tetrabromobisphenol A (TBBPA) and Decabromodiphenyl ether (DecaBDE) . These alternatives have extensive histories of use in various polymers and a wealth of available performance data.

Commercial Flame Retardant Alternatives: A Comparative Overview

TBBPA and DecaBDE are both halogenated flame retardants that function primarily in the gas phase by releasing bromine radicals upon combustion. These radicals interfere with the chain reactions of the fire, thereby quenching the flame. TBBPA is often used as a reactive flame retardant, meaning it is chemically bound to the polymer matrix, particularly in epoxy resins for printed circuit boards.[1][2] DecaBDE, on the other hand, is typically used as an additive flame retardant, physically mixed with the polymer, in materials like high-impact polystyrene (HIPS) for electronic enclosures.[3][4]

Quantitative Performance Data

The following table summarizes typical flammability performance data for TBBPA and DecaBDE in their common applications. It is important to note that the performance of a flame retardant is highly dependent on the polymer matrix, the concentration of the flame retardant, and the presence of synergists like antimony trioxide.

Flame RetardantPolymer MatrixConcentration (% by weight)SynergistLimiting Oxygen Index (LOI) (%)UL 94 Rating (Thickness)
Tetrabromobisphenol A (TBBPA) Epoxy Resin20-30Not always required~30-42V-0
Decabromodiphenyl ether (DecaBDE) High-Impact Polystyrene (HIPS)~12Antimony Trioxide (ATO)~28-32V-0

Note: The values presented are typical and can vary based on the specific formulation and test conditions.

Experimental Protocols

Detailed methodologies for the two key flammability tests cited are provided below. These standardized tests are crucial for evaluating and comparing the performance of flame retardants.

Limiting Oxygen Index (LOI) Test

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions.[5][6] A higher LOI value indicates better flame retardancy.[5]

Apparatus:

  • A heat-resistant glass chimney.

  • A specimen holder to keep the sample in a vertical position.

  • Gas flow meters for oxygen and nitrogen.

  • An ignition source (e.g., a propane (B168953) torch).

Procedure:

  • A small, vertically oriented sample is placed inside a glass chimney.[5]

  • A mixture of oxygen and nitrogen is flowed upwards through the chimney.[5]

  • The top of the sample is ignited.[5]

  • The oxygen concentration in the gas mixture is systematically varied.[5]

  • The LOI is the minimum oxygen concentration at which the flame is sustained for a specific period or burns a specific length of the sample.[5]

UL 94 Vertical Burn Test

The UL 94 standard classifies the flammability of plastic materials. The vertical burn test (V-0, V-1, V-2) is more stringent than the horizontal burn (HB) test. A V-0 classification indicates the highest level of flame retardancy in this category.[7][8][9]

Apparatus:

  • A test chamber, free from drafts.

  • A specimen holder to clamp the sample vertically.

  • A Bunsen burner with a specified flame height.

  • A surgical cotton indicator placed below the specimen.

  • A timer.

Procedure:

  • A set of conditioned specimens is clamped vertically.[8]

  • A controlled flame is applied to the bottom of the specimen for 10 seconds and then removed.[8]

  • The duration of flaming after the first flame application is recorded.[7]

  • Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed.[8]

  • The duration of flaming and glowing after the second flame application is recorded.[7]

  • Observations are made on whether flaming drips ignite the cotton below.[7]

  • The material is classified as V-0, V-1, or V-2 based on the after-flame time, after-glow time, and whether flaming drips ignite the cotton.[7][9]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the LOI and UL 94 vertical burn tests.

LOI_Test_Workflow cluster_setup Setup cluster_testing Testing cluster_analysis Analysis A Prepare Specimen B Mount Specimen Vertically in Chimney A->B C Introduce O2/N2 Mixture B->C D Ignite Top of Specimen C->D E Observe Burning Behavior D->E F Adjust O2 Concentration E->F G Repeat Test F->G H Determine Minimum O2 for Sustained Combustion (LOI) G->H

Caption: Workflow for the Limiting Oxygen Index (LOI) Test.

UL94_V_Test_Workflow cluster_setup Setup cluster_flame_app1 First Flame Application cluster_flame_app2 Second Flame Application cluster_observation Observation & Classification A Condition Specimens B Mount Specimen Vertically A->B C Place Cotton Indicator Below B->C D Apply Flame for 10s C->D E Remove Flame D->E F Record After-flame Time (t1) E->F G Re-apply Flame for 10s F->G H Remove Flame G->H I Record After-flame (t2) & After-glow (t3) Times H->I J Observe Dripping & Cotton Ignition I->J K Classify as V-0, V-1, or V-2 J->K

Caption: Workflow for the UL 94 Vertical Burn Test.

References

Characterization of 1,1,2,2-Tetrabromopropane: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the characterization of 1,1,2,2-Tetrabromopropane. The information presented herein is supported by established principles of analytical chemistry and data from analogous compounds.

Introduction to this compound

This compound is a halogenated alkane with the chemical formula C₃H₄Br₄. Its structure presents a unique analytical challenge due to the presence of four bromine atoms, which significantly influences its chemical properties and instrument response. Accurate identification and quantification are crucial for its application in research and development.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the analyte from a mixture, and the mass spectrometer provides detailed structural information based on the mass-to-charge ratio of ionized fragments.

Hypothetical GC-MS Experimental Protocol

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MS)

  • Capillary Column: Agilent DB-624 or similar (30 m x 0.25 mm ID, 1.4 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Injector: Split/splitless inlet

GC Parameters:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-450

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Full Scan and/or Selected Ion Monitoring (SIM)

Expected Mass Spectrum and Fragmentation

The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern due to the presence of two naturally occurring bromine isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a distinctive "M+2" isotopic cluster for fragments containing bromine atoms.

Predicted Fragmentation Pathways:

The primary fragmentation of this compound under EI conditions would likely involve the cleavage of C-C and C-Br bonds. Key fragmentation steps could include:

  • Loss of a bromine atom: [M - Br]⁺

  • Loss of a methyl group: [M - CH₃]⁺

  • Cleavage of the C-C bond: leading to fragments such as [CHBr₂]⁺ and [CH₃CBr₂]⁺

  • Rearrangements and further fragmentation: producing a series of smaller brominated and hydrocarbon ions.

The resulting mass spectrum would be a complex pattern of isotopic clusters, providing a unique fingerprint for the identification of this compound.

Comparison with Alternative Analytical Techniques

While GC-MS is a primary tool, other techniques can provide complementary or, in some cases, more suitable information for the characterization of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by volatility and polarity, detection by massSeparation by polarity, detection by UV/Vis, ELSD, or MSDetection of nuclear spin transitions in a magnetic field
Sample Volatility RequiredNot requiredNot required
Sensitivity High (ppb to ppt (B1677978) range)Moderate to High (ppm to ppb range)Low (requires mg quantities)
Selectivity High (mass fragmentation provides structural information)Moderate (retention time is the primary identifier)Very High (provides detailed structural information)
Quantification Excellent with appropriate standardsGood with appropriate standardsCan be quantitative (qNMR)
Throughput HighHighLow
Instrumentation Cost Moderate to HighModerateHigh

Detailed Methodologies for Alternative Techniques

High-Performance Liquid Chromatography (HPLC)

For non-volatile impurities or for the analysis of this compound without derivatization if it is not sufficiently volatile for GC, HPLC can be a valuable alternative.

Hypothetical HPLC Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a low wavelength (e.g., 210 nm) or ELSD.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR would provide unambiguous confirmation of its structure.

Hypothetical NMR Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Experiments:

    • ¹H NMR: To determine the number and connectivity of hydrogen atoms.

    • ¹³C NMR: To determine the number and types of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC): To establish detailed connectivity between atoms.

Visualizing the Analytical Workflow and Logic

To better understand the decision-making process and the experimental flow, the following diagrams are provided.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Sample containing This compound Dilution Dilution in appropriate solvent Sample->Dilution Standard_Addition Internal Standard Addition Dilution->Standard_Addition Injection Injection into GC Standard_Addition->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Identification Identification (Mass Spectrum) Mass_Analysis->Identification Quantification Quantification (Peak Area) Mass_Analysis->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Analytical_Technique_Comparison cluster_techniques Analytical Techniques cluster_information Information Obtained Compound This compound Characterization GCMS GC-MS Compound->GCMS HPLC HPLC Compound->HPLC NMR NMR Compound->NMR Volatility Volatility & Purity GCMS->Volatility Structure_Fragment Structure (Fragmentation) GCMS->Structure_Fragment Quant Quantification GCMS->Quant HPLC->Quant NonVolatile Non-Volatile Impurities HPLC->NonVolatile Definitive_Structure Definitive Structure NMR->Definitive_Structure

Caption: Comparison of information obtained from different analytical techniques.

Conclusion

The characterization of this compound can be effectively achieved using a multi-faceted analytical approach. GC-MS stands out as a primary technique for both identification and quantification due to its high sensitivity and the rich structural information provided by mass spectrometry. However, for comprehensive characterization and definitive structural elucidation, HPLC and NMR spectroscopy serve as indispensable complementary techniques. The choice of method will ultimately depend on the specific analytical goals, sample matrix, and available instrumentation.

A Comparative Analysis of the Physical Properties of Polyhalogenated Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Polyhalogenated alkanes, a class of organic compounds characterized by the presence of multiple halogen atoms, exhibit a wide range of physical properties that are pivotal to their application in various scientific and industrial fields, including as solvents, reagents, and in the development of pharmaceuticals. This guide provides a comparative study of key physical properties—boiling point, melting point, density, and solubility—of selected polyhalogenated alkanes, supported by experimental data and detailed methodologies.

Comparative Data of Physical Properties

The physical properties of polyhalogenated alkanes are significantly influenced by the nature of the halogen atoms, the number of halogen atoms present, and the overall molecular structure. The following table summarizes these properties for a selection of one-carbon polyhalogenated alkanes.

CompoundFormulaBoiling Point (°C)Melting Point (°C)Density (g/cm³)Water Solubility ( g/100 mL)
Chloro-alkanes
DichloromethaneCH₂Cl₂39.6[1]-96.7[1]1.3266[1]1.3 at 25°C[2]
ChloroformCHCl₃61.2[3][4]-63.5[5]1.49[6]~0.8 at 25°C[3]
Carbon TetrachlorideCCl₄76.72[7][8]-22.92[7][8]1.5867[7]0.081 at 25°C[7]
Bromo-alkanes
DibromomethaneCH₂Br₂96-98[9]-52.7[10]2.477 at 25°C[9]Slightly soluble
BromoformCHBr₃149.5[11]8.3[11]2.89[12]Slightly soluble[13][14][15]
Carbon TetrabromideCBr₄189.7 (decomposes)[16]94.5[16]3.42[17][18]Insoluble[17][18][19][20]
Iodo-alkanes
Diiodomethane (B129776)CH₂I₂182.1[21]6.02[22]3.325[21][23]0.0833 at 25°C[22]
IodoformCHI₃217 (explodes)[24]119-123[25]4.008[25]Insoluble[26][27][28]
Carbon TetraiodideCI₄Decomposes171 (decomposes)[29]4.32[29]Insoluble[29]

Analysis of Physical Property Trends

Boiling and Melting Points: The boiling and melting points of polyhalogenated alkanes generally increase with the increasing atomic mass of the halogen (F < Cl < Br < I) and with the number of halogen atoms. This is due to the increase in the strength of intermolecular van der Waals forces (London dispersion forces), which are dependent on the number of electrons and the size of the electron cloud.

Density: The density of polyhalogenated alkanes is consistently higher than that of their corresponding alkanes and increases with the atomic mass of the halogen. Furthermore, density increases as the number of halogen atoms increases. This is a direct consequence of the high atomic masses of halogens relative to hydrogen and carbon.[11][12]

Solubility: Polyhalogenated alkanes are generally sparingly soluble or insoluble in water.[7][13][14][17][27][28][30][31][32][33][34] Despite being polar to some extent, they are unable to form strong hydrogen bonds with water molecules. The energy required to break the existing hydrogen bonds between water molecules is greater than the energy released when new, weaker dipole-dipole interactions are formed between the haloalkane and water.[30][31][32][34] However, they are typically soluble in nonpolar organic solvents.[26][27][28][30][31][32][34]

Experimental Protocols

Accurate determination of the physical properties of polyhalogenated alkanes relies on standardized experimental procedures. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a solid polyhalogenated alkane can be determined using a capillary tube method.

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or a digital melting point apparatus).

  • Heating: The apparatus is heated slowly and steadily.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. A pure compound will have a sharp melting point range of 1-2°C.

Boiling Point Determination (Distillation Method)

The boiling point of a liquid polyhalogenated alkane is determined through distillation.

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • Heating: The liquid in the distillation flask is heated gently. Boiling chips are added to ensure smooth boiling.

  • Observation: As the liquid boils, the vapor rises and passes into the condenser. The temperature at which the vapor temperature remains constant while the liquid is distilling is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Density Determination (Pycnometer Method)

A pycnometer (or specific gravity bottle) is used for the precise determination of the density of liquid polyhalogenated alkanes.

  • Mass of Empty Pycnometer: The mass of the clean, dry pycnometer is accurately measured.

  • Mass of Pycnometer with Sample: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The excess liquid is wiped off, and the mass is measured.

  • Mass of Pycnometer with Water: The pycnometer is emptied, cleaned, and filled with distilled water. Its mass is then measured.

  • Calculation: The density of the liquid is calculated using the following formula: Density of Liquid = [(Mass of Pycnometer + Liquid) - (Mass of Empty Pycnometer)] / [(Mass of Pycnometer + Water) - (Mass of Empty Pycnometer)] * Density of Water

Solubility Determination

The solubility of a polyhalogenated alkane in a solvent (e.g., water) can be determined by the following method:

  • Saturation: A known volume of the solvent is placed in a flask. The polyhalogenated alkane is added in small, measured increments with constant stirring at a constant temperature.

  • Equilibrium: The addition continues until a saturated solution is formed, indicated by the presence of undissolved solute that persists over a period of time.

  • Separation and Measurement: The saturated solution is carefully separated from the undissolved solute. A known volume of the saturated solution is taken, and the solvent is evaporated.

  • Calculation: The mass of the remaining solute is measured. The solubility is then expressed as grams of solute per 100 mL of solvent.

Visualization of Experimental Workflow

The logical flow for a comparative study of the physical properties of polyhalogenated alkanes can be visualized as follows:

G cluster_selection Compound Selection cluster_properties Physical Property Measurement cluster_analysis Data Analysis and Comparison Compound1 Dichloromethane BoilingPoint Boiling Point Compound1->BoilingPoint Density Density Compound1->Density Solubility Solubility Compound1->Solubility Compound2 Chloroform Compound2->BoilingPoint Compound2->Density Compound2->Solubility Compound3 Carbon Tetrachloride Compound3->BoilingPoint MeltingPoint Melting Point Compound3->MeltingPoint Compound3->Density Compound3->Solubility DataTable Tabulate Quantitative Data BoilingPoint->DataTable MeltingPoint->DataTable Density->DataTable Solubility->DataTable TrendAnalysis Analyze Trends DataTable->TrendAnalysis Conclusion Conclusion TrendAnalysis->Conclusion

Caption: Workflow for the comparative study of polyhalogenated alkane physical properties.

References

Safety Operating Guide

Proper Disposal of 1,1,2,2-Tetrabromopropane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals like 1,1,2,2-Tetrabromopropane is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound, ensuring compliance and minimizing risk.

Immediate Safety and Handling

This compound is a dense, halogenated organic compound.[1] Due to its chemical nature, it is crucial to handle this substance with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[2][3]

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Hand Protection Nitrile or Viton™ gloves. Double gloving is recommended.To prevent skin contact. Halogenated solvents can degrade some glove materials.
Eye Protection Chemical splash goggles.To protect eyes from splashes.
Body Protection A fully buttoned laboratory coat. A chemical-resistant apron is recommended for larger quantities.To protect skin and clothing from contamination.

Waste Segregation and Storage

Proper segregation of this compound waste is paramount to ensure safe disposal and to prevent unwanted chemical reactions.

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: this compound waste must be collected in a dedicated container labeled "Halogenated Organic Waste."[2][4][5] It should never be mixed with non-halogenated solvent waste.

  • Acids and Bases: Keep halogenated waste separate from acidic and basic waste streams.[2]

  • Incompatible Materials: Store away from strong oxidizing agents, bases, and metals.[4]

Waste Container and Storage Guidelines:

  • Container Type: Use a chemically compatible container, such as a high-density polyethylene (B3416737) (HDPE) or glass bottle with a secure, tight-fitting lid.[2][3] Do not use metal containers, as halogenated solvents can produce acids that corrode them.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[4] All constituents and their approximate percentages should be listed.

  • Storage Location: Store the sealed waste container in a designated and well-ventilated satellite accumulation area, away from heat and ignition sources.[2] Secondary containment, such as a larger, chemically resistant tub or bin, is required.[2][4]

Disposal Plan: Step-by-Step Procedures

The disposal of this compound should be managed through a licensed hazardous waste disposal service. Direct disposal into the sanitary sewer system is strictly prohibited.[3]

Operational Workflow for Disposal:

A 1. Generation of This compound Waste B 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C 3. Segregate into Labeled 'Halogenated Waste' Container B->C D 4. Securely Seal Container and Store in Secondary Containment C->D E 5. Store in Designated Satellite Accumulation Area D->E F 6. Request Waste Pickup from Licensed Disposal Service E->F G 7. Professional Hazardous Waste Disposal F->G

Figure 1. Disposal workflow for this compound waste.

Experimental Protocols

Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before disposal or reuse.

Methodology:

  • Initial Draining: Empty the container of all free-flowing liquid into the designated halogenated waste container.

  • Triple Rinse:

    • Rinse the container thoroughly with a small amount of a suitable solvent, such as acetone (B3395972) or ethanol. Swirl the solvent to ensure all interior surfaces are contacted.

    • Pour the rinsate into the designated "Halogenated Organic Waste" container.[6]

    • Repeat this rinsing process two more times.[6]

  • Final Water Rinse: For the final rinse, use water and collect this rinsate as hazardous waste as well.

  • Drying: Allow the container to air dry completely in a well-ventilated area or fume hood.

  • Disposal of Decontaminated Container: Once completely dry and free of residue, deface the original label, and dispose of the container according to your institution's guidelines for decontaminated lab glass or plastic.

Laboratory Spill Cleanup

In the event of a small, manageable spill of this compound, the following procedure should be followed. For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.

Methodology:

  • Alert Personnel and Ensure Safety: Immediately alert others in the vicinity. If the substance is volatile, ensure adequate ventilation by working within a fume hood or increasing air exchange.[7] Eliminate all ignition sources.

  • Don Appropriate PPE: At a minimum, wear double nitrile or Viton™ gloves, chemical splash goggles, and a lab coat.[3]

  • Contain the Spill: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[8][9]

  • Absorb the Spill: Apply the absorbent material starting from the outside of the spill and working inwards to prevent spreading.[8]

  • Collect the Residue: Once the liquid is fully absorbed, carefully scoop the material into a designated, compatible waste container.[7][10]

  • Decontaminate the Area: Wipe down the spill surface with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Collect all cleaning materials as halogenated hazardous waste.

  • Label and Dispose: Seal and label the waste container with all contents and request a pickup from your hazardous waste disposal service.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure and environmentally conscious research environment.

References

Essential Safety and Operational Guide for Handling 1,1,2,2-Tetrabromopropane

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Summary

1,1,2,2-Tetrabromopropane is anticipated to be a hazardous chemical. Based on data from similar compounds, it should be handled with extreme caution. Potential hazards include:

  • Acute Toxicity: May be harmful if swallowed and potentially toxic if inhaled.

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation or damage.[1]

  • Respiratory Irritation: Vapors or mists may cause respiratory irritation.[1]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[2]

  • Carcinogenicity and Genetic Defects: Suspected of causing cancer and may cause genetic defects.[2]

  • Aquatic Hazard: Potentially harmful to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles and a face shield.[1]
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, nitrile, or neoprene). Double gloving is recommended.[1][2]
Body Protection A chemical-resistant laboratory coat or a full-body chemical suit, depending on the scale of the operation.[1]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when working outside a fume hood or in poorly ventilated areas.[1]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure all manipulations of the compound are performed within a calibrated and certified chemical fume hood.

  • Verify the accessibility and proper functioning of a safety shower and eyewash station.[1]

  • Minimize exposure duration by preparing all necessary equipment and reagents in advance.[1]

  • Designate a specific area for handling this compound to contain potential spills.[1]

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat or chemical-resistant suit.

  • Wear two pairs of chemical-resistant gloves.[1]

  • Don chemical safety goggles and a face shield.[1]

  • If necessary, wear a properly fitted respirator.

3. Handling and Experimental Procedure:

  • Conduct all work inside the fume hood with the sash at the lowest practical height.[1]

  • Use appropriate laboratory equipment (e.g., spatulas, glassware) to handle the chemical.

  • Avoid the generation of dust or aerosols.[1]

  • Keep containers of this compound tightly sealed when not in use.[1][3]

4. Decontamination and Cleaning:

  • After handling, decontaminate all surfaces and equipment with an appropriate solvent.

  • Wash hands and any exposed skin thoroughly after handling.[2][3]

Disposal Plan

1. Waste Collection:

  • All materials contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be collected in a designated hazardous waste container.[1]

2. Labeling:

  • The hazardous waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and a description of its contents.[1]

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1][4]

4. Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

  • Do not dispose of this chemical down the drain or in regular trash.[1]

Experimental Workflow Diagram

SafeHandlingWorkflow cluster_prep Preparation cluster_ppe Don PPE cluster_handling Handling cluster_decon Decontamination cluster_disposal Disposal prep_fume_hood Work in Fume Hood prep_safety_equipment Check Safety Shower & Eyewash prep_fume_hood->prep_safety_equipment prep_materials Prepare Materials prep_safety_equipment->prep_materials prep_area Designate Work Area prep_materials->prep_area ppe_suit Lab Coat/Suit prep_area->ppe_suit ppe_gloves Double Gloves ppe_suit->ppe_gloves ppe_eyes Goggles & Face Shield ppe_gloves->ppe_eyes ppe_respirator Respirator (if needed) ppe_eyes->ppe_respirator handle_in_hood Conduct Work in Hood ppe_respirator->handle_in_hood handle_tools Use Proper Tools handle_in_hood->handle_tools handle_aerosols Avoid Aerosols handle_tools->handle_aerosols handle_seal Keep Containers Sealed handle_aerosols->handle_seal decon_surfaces Clean Surfaces & Equipment handle_seal->decon_surfaces decon_personal Wash Hands decon_surfaces->decon_personal disp_collect Collect Contaminated Waste decon_personal->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_store Store Waste Securely disp_label->disp_store disp_dispose Professional Disposal disp_store->disp_dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.